molecular formula C12H7Cl2N3 B1426450 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole CAS No. 937366-57-9

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Cat. No.: B1426450
CAS No.: 937366-57-9
M. Wt: 264.11 g/mol
InChI Key: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
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Description

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C12H7Cl2N3 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYVYDAVBOFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718182
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937366-57-9
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of indole and pyrimidine rings creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, a key building block for the development of novel therapeutics. We detail a robust synthetic protocol via a Lewis acid-catalyzed electrophilic substitution and discuss modern alternative routes such as palladium-catalyzed cross-coupling reactions. Furthermore, this guide presents a systematic approach to the purification and rigorous structural characterization of the title compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The methodologies and insights presented herein are designed to equip researchers in drug discovery and organic synthesis with the practical and theoretical knowledge required to efficiently produce and validate this valuable chemical entity.

Introduction: The Strategic Importance of the Indole-Pyrimidine Scaffold

In the landscape of modern drug discovery, the indole and pyrimidine heterocycles stand out as "privileged structures." Their chemical versatility and ability to form key interactions with a multitude of biological targets have cemented their roles in a vast array of approved therapeutics. Indole derivatives are known to exhibit a wide range of biological activities, including anti-cancer and antimicrobial properties, often by acting as inhibitors of crucial enzymes like DNA gyrase[1][2]. Similarly, the pyrimidine ring is a cornerstone of many kinase inhibitors and other targeted therapies[3].

The strategic combination of these two scaffolds into a single molecule, such as this compound (CAS No: 937366-57-9)[4][5], creates a powerful platform for generating novel chemical libraries. The dichloropyrimidine moiety serves as a versatile chemical handle, allowing for subsequent selective functionalization at the C2 and C5 positions to explore structure-activity relationships (SAR) comprehensively. This guide provides a detailed technical framework for the synthesis and definitive characterization of this high-value intermediate.

Synthetic Strategies: Pathways to the Core Scaffold

The primary challenge in synthesizing the target molecule is the formation of a carbon-carbon bond between the electron-rich C3 position of the indole nucleus and the electron-deficient C4 position of the 2,5-dichloropyrimidine ring.

Method 1: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution

This approach, analogous to a Friedel-Crafts reaction, is a direct and effective method for coupling the two heterocyclic systems. The reaction leverages a Lewis acid to enhance the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack by the indole.

Causality and Mechanistic Insight: 2,5-Dichloropyrimidine is inherently electron-deficient, but not typically electrophilic enough to react directly with indole. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), coordinates to one of the pyrimidine's nitrogen atoms. This coordination withdraws electron density, significantly activating the pyrimidine ring for electrophilic attack. The indole, being an electron-rich heterocycle, preferentially attacks at the C3 position to maintain the aromaticity of the benzene portion of the molecule. The subsequent loss of a proton re-aromatizes the indole ring, yielding the final product.

cluster_workflow Workflow: Friedel-Crafts Type Synthesis reagents Indole + 2,5-Dichloropyrimidine reaction Reaction at Elevated Temperature (e.g., 80°C) reagents->reaction 1. Add Reagents lewis_acid Anhydrous AlCl₃ in dry solvent (e.g., DME) lewis_acid->reaction 2. Add Catalyst quench Aqueous Quench reaction->quench 3. Cool & Quench workup Filtration & Washing quench->workup 4. Isolate Crude Solid purification Column Chromatography workup->purification 5. Purify product This compound purification->product 6. Isolate Pure Product

Caption: Workflow for Lewis Acid-Catalyzed Synthesis.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.0 eq.).

  • Solvent and Reagents: Add a suitable dry solvent, such as 1,2-dimethoxyethane (DME). Stir the suspension at room temperature for 5 minutes. Add 2,5-dichloropyrimidine (1.0 eq.).

  • Indole Addition: Slowly add a solution of 1H-indole (1.0 eq.) in the same dry solvent to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of vigorously stirred ice water. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Work-up: Stir the resulting slurry for 30 minutes. Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Dry the crude solid and purify by silica gel column chromatography to yield the final product.

This protocol is adapted from a similar synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole[6].

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful alternatives through palladium-catalyzed cross-coupling reactions, which often provide higher yields and greater functional group tolerance.

Causality and Mechanistic Insight: These reactions rely on a palladium catalyst to facilitate the formation of the C-C bond through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. The choice of coupling partners determines the specific reaction type.

  • Suzuki Coupling: This involves the reaction of an organoboron species (e.g., indole-3-boronic acid) with a halide (2,4,5-trichloropyrimidine) or vice-versa. The Suzuki-Miyaura reaction is widely used for constructing aryl-aryl bonds[7][8]. The use of specialized phosphine ligands is often crucial for achieving high catalytic activity[8].

  • Stille Coupling: This reaction couples an organohalide with an organostannane (e.g., 3-(tributylstannyl)-1H-indole). While highly effective, the toxicity of tin reagents is a significant drawback[9][10].

cluster_coupling Concept: Palladium Cross-Coupling indole_derivative Indole-3-M (M = B(OH)₂, SnBu₃, etc.) indole_derivative->center_node pyrimidine_halide 2,5-Dichloropyrimidine-4-X (X = Cl, Br, I) pyrimidine_halide->center_node catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (for Suzuki) product This compound catalyst->product Catalyzes center_node->product Coupling Reaction

Caption: General Scheme for Palladium Cross-Coupling Routes.

Note on N-Protection: For many cross-coupling reactions, protecting the indole nitrogen with a group like phenylsulfonyl (SO₂Ph) or Boc is advantageous[11][12][13]. This prevents N-arylation side reactions and can improve the stability and solubility of intermediates. The protecting group is typically removed in a final step under basic or acidic conditions.

Purification and Purity Assessment

Rigorous purification and accurate purity determination are critical for ensuring the compound is suitable for subsequent use in drug development workflows.

ParameterMethodTypical ConditionsRationale
Primary Purification Silica Gel Column ChromatographyStationary Phase: Silica Gel (200-300 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%).Separates the product from unreacted starting materials and non-polar byproducts based on polarity.
Purity Analysis Reverse-Phase HPLCColumn: C18. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid. Detection: UV at 254 nm and 280 nm.Provides a quantitative measure of purity (typically >95%). The retention time serves as a key identifier.

Protocol: Analytical HPLC Method Development

  • Column: Use a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvents: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient: Start with a linear gradient from 10% B to 95% B over 10 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Sample Prep: Prepare a sample solution at ~1 mg/mL in a 1:1 mixture of Acetonitrile and Water.

  • Analysis: Inject 5-10 µL and analyze the resulting chromatogram for peak symmetry and purity. Adjust the gradient as needed to achieve optimal separation.

Structural Characterization: Confirming Identity

Unambiguous structural confirmation is achieved by combining data from several analytical techniques.

AnalysisInstrumentExpected Results
Molecular Formula -C₁₂H₇Cl₂N₃
Molecular Weight -Monoisotopic: 263.0017 Da[14]. Average: 264.11 g/mol [4].
¹H NMR 400/500 MHz NMRIndole Protons: Signals between δ 7.0-8.5 ppm. The NH proton will be a broad singlet (>10 ppm). Pyrimidine Proton: A sharp singlet for the C6-H around δ 8.5-9.0 ppm.
¹³C NMR 100/125 MHz NMRApproximately 10-12 distinct signals in the aromatic region (δ 100-160 ppm), depending on symmetry and solvent.
HRMS ESI-TOF or Orbitrap[M+H]⁺: m/z calculated 264.0090, found within 5 ppm. Isotopic Pattern: Characteristic 9:6:1 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks due to the two chlorine atoms.
Melting Point Mel-Temp ApparatusA sharp melting point range, indicating high purity.
Interpreting the Spectroscopic Data
  • ¹H NMR Spectroscopy: The most downfield signals will correspond to the indole NH and the pyrimidine C6-H. The indole aromatic protons on the benzene ring will appear as a complex multiplet system between approximately 7.2 and 8.0 ppm, while the C2-H proton of the indole will be a distinct singlet or doublet further downfield[6][15].

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two heterocyclic rings. The carbons attached to chlorine (C2 and C5 of the pyrimidine) will have characteristic chemical shifts.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The observed mass should match the calculated mass to within a few parts per million (ppm). Critically, the isotopic signature of two chlorine atoms provides a self-validating piece of evidence for the compound's identity[14].

Conclusion and Future Outlook

This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. The Lewis acid-catalyzed method provides a direct route, while modern palladium-catalyzed reactions offer valuable alternatives. The described characterization cascade, employing NMR, MS, and HPLC, ensures the production of a high-purity, structurally-verified compound.

As a versatile chemical intermediate, this compound is primed for elaboration into diverse libraries of novel compounds. Its two reactive chlorine sites allow for sequential and selective nucleophilic aromatic substitution reactions, enabling the rapid exploration of chemical space in the ongoing search for next-generation therapeutics.

References

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Publications. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. National Institutes of Health (NIH). [Link]

  • Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Publishing. [Link]

  • Supporting information for an article on methylation of indoles and pyrroles. The Royal Society of Chemistry. [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society (ACS). [Link]

  • 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Lead Sciences. [Link]

  • This compound. PubChemLite. [Link]

  • A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ACS Publications. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health (NIH). [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

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  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]

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  • Synthesis of indole containing pyrimidines. University of Richmond Scholarship Repository. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

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  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

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  • A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ResearchGate. [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. [Link]

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  • 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole Suppliers. Chemsrc. [Link]

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An In-depth Technical Guide to 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole . Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers field-proven insights into the significance of this indole-pyrimidine hybrid scaffold.

Introduction: The Convergence of Indole and Pyrimidine Scaffolds

The fusion of indole and pyrimidine moieties into a single molecular entity, such as this compound, represents a compelling strategy in modern medicinal chemistry. Both indole and pyrimidine are privileged structures, frequently found in a vast array of biologically active natural products and synthetic drugs.[1][2] The indole ring system is a cornerstone of numerous pharmaceuticals, including the anti-inflammatory drug indomethacin and the anticancer agent vincristine.[3] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is present in many therapeutic agents, such as the anticancer drug 5-fluorouracil and the EGFR inhibitor osimertinib.[3][4]

The rationale behind hybridizing these two pharmacophores lies in the potential for synergistic or additive pharmacological effects, the ability to interact with multiple biological targets, and the opportunity to fine-tune physicochemical properties for improved drug-like characteristics.[4][5] This guide will delve into the specific attributes of this compound, a molecule that holds promise as a versatile building block for the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its application in research and development.

IUPAC Name and Structural Elucidation

The formal IUPAC name for this compound is This compound . Its structure consists of an indole ring substituted at the C3 position with a 2,5-dichloropyrimidine ring linked at its C4 position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be found in chemical supplier databases.

PropertyValueSource
CAS Number 937366-57-9[1]
Molecular Formula C₁₂H₇Cl₂N₃[1]
Molecular Weight 264.11 g/mol [1]
Appearance Powder/Solid[3]
SMILES C1=CC=C2C(=C1)C(=CN2)C3=C(C=NC(=N3)Cl)Cl[1]

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound can be approached through established methodologies for the formation of carbon-carbon bonds between heterocyclic systems. The reactivity of the dichloropyrimidine moiety is central to these synthetic strategies.

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A highly plausible and efficient route for the synthesis of the title compound is a Suzuki cross-coupling reaction . This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in creating C-C bonds.[6]

The proposed reaction would involve the coupling of an indole-3-boronic acid with 2,4,5-trichloropyrimidine . The regioselectivity of the coupling is a critical consideration. In many cases, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack and cross-coupling than the C2 position.[7][8]

Proposed Suzuki Coupling Workflow:

SuzukiCoupling IndoleBoronic Indole-3-boronic acid Reaction Suzuki Coupling IndoleBoronic->Reaction Trichloropyrimidine 2,4,5-Trichloropyrimidine Trichloropyrimidine->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, CsF) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki coupling for the synthesis of the title compound.

Experimental Considerations:

  • Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a common choice for such transformations.[8]

  • Base and Solvent: The choice of base (e.g., sodium carbonate, cesium fluoride) and solvent system (e.g., dioxane/water, DMF) is crucial for reaction efficiency and may require optimization.[6]

  • Reaction Conditions: The reaction may be performed under thermal or microwave-assisted conditions to expedite the transformation.[8]

  • Purification: The crude product would likely require purification by column chromatography on silica gel to isolate the desired compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by the electronic properties of its constituent rings.

  • Indole Moiety: The indole nitrogen can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The indole ring itself can also participate in electrophilic substitution reactions, although the electron-withdrawing nature of the dichloropyrimidine substituent may deactivate the ring to some extent.

  • Dichloropyrimidine Moiety: The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the sequential or simultaneous displacement of the chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols), providing a facile route for further diversification of the molecular scaffold. The relative reactivity of the C2 and C5 chlorine atoms would depend on the specific nucleophile and reaction conditions. Generally, the C2 position is more activated towards nucleophilic attack than the C5 position in a pyrimidine ring.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the indole and pyrimidine protons.

  • Indole Protons: A singlet for the N-H proton (typically downfield, >10 ppm), and a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzene ring and the C2 proton of the indole.

  • Pyrimidine Proton: A singlet in the aromatic region corresponding to the proton at the C6 position of the pyrimidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to all carbon atoms in the molecule. The carbons attached to chlorine atoms will appear in the downfield region of the aromatic spectrum.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.11 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a characteristic N-H stretching vibration for the indole ring (around 3300-3400 cm⁻¹), as well as C-H and C=C stretching vibrations in the aromatic region.

Potential Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to the established biological activities of indole-pyrimidine hybrids.[1][5][12]

Anticancer Activity

A primary area of interest for indole-pyrimidine hybrids is oncology.[4][5] The well-known EGFR inhibitor, Osimertinib, features an indole-pyrimidine core structure and has been approved for the treatment of non-small-cell lung cancer.[3] The structural similarity of this compound to such compounds suggests its potential as a starting point for the development of new kinase inhibitors or other anticancer agents.[12] The dichloropyrimidine moiety offers convenient handles for the introduction of various side chains to modulate potency and selectivity against different cancer-related targets.

Anti-inflammatory and Other Therapeutic Areas

Compounds incorporating both indole and pyrimidine skeletons have also demonstrated anti-inflammatory activity.[13] The indole-pyrimidine scaffold can be modified to target key mediators of inflammation. Furthermore, the broad biological activity profile of indole derivatives suggests potential applications in areas such as antimicrobial, antiviral, and neuroprotective therapies.[14][15]

Potential Therapeutic Pathways:

TherapeuticPathways cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas IndolePyrimidine This compound Anticancer Anticancer Agents (e.g., Kinase Inhibitors) IndolePyrimidine->Anticancer Structural Analogy to EGFR inhibitors AntiInflammatory Anti-inflammatory Drugs IndolePyrimidine->AntiInflammatory Known activity of indole-pyrimidine hybrids Antimicrobial Antimicrobial Agents IndolePyrimidine->Antimicrobial Broad spectrum of indole derivatives Neuroprotective Neuroprotective Agents IndolePyrimidine->Neuroprotective Potential for CNS target engagement

Caption: Potential therapeutic applications of the title compound scaffold.

Conclusion and Future Directions

Future research should focus on the development and optimization of a robust synthetic protocol, full spectroscopic and physicochemical characterization, and a comprehensive evaluation of its biological activity across a range of therapeutic targets. Such efforts will undoubtedly unlock the full potential of this intriguing molecular architecture.

References

[14] Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link] [15] Synthesis and evaluation of biological activity of some novel indoles. (2024). [No valid URL provided] [9] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link] [10] Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central. [Link] [1] A review on biological importance of pyrimidine contains indole derivatives. (2024). [No valid URL provided] [16] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link] [3] Design, Synthesis and Biological Evaluation of[10][14][15]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link] [11] Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link] [17] Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. (2025). ResearchGate. [Link] [5] Indole-pyrimidine hybrids with anticancer therapeutic potential. (2026). PubMed. [Link] [18] Synthesis of indole containing pyrimidines. (2011). UR Scholarship Repository - University of Richmond. [Link] [19] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2017). PMC - NIH. [Link] [2] Recent advancements on biological activity of indole and their derivatives: A review. (2022). [No valid URL provided] [13] Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). PubMed Central - NIH. [Link] [4] An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. (2025). Taylor & Francis Online. [Link] [7] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [No valid URL provided] [20] One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC - NIH. [Link] [6] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). [No valid URL provided] [12] Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. (2017). PubMed. [Link] [8] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]

Sources

The Emerging Therapeutic Potential of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The fusion of indole and pyrimidine rings has created a class of heterocyclic compounds with significant therapeutic promise, particularly in oncology. This guide focuses on the 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole scaffold, a structure designed to leverage the biological activities of both parent moieties. While this specific dichlorinated scaffold is primarily documented as a synthetic intermediate, its structural alerts strongly suggest a role as a potent kinase inhibitor. This document synthesizes information from closely related analogues to provide a comprehensive overview of the anticipated biological activities, plausible synthetic routes, key structure-activity relationships (SAR), and detailed experimental protocols relevant to the evaluation of this compound class. The primary focus is on its potential as an anticancer agent acting through the inhibition of key cellular kinases.

The 3-(Pyrimidin-4-yl)-1H-indole Scaffold: A Privileged Framework in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, recognized for its ability to mimic peptide structures and interact with a wide array of biological targets.[1] Its presence in numerous approved drugs and clinical candidates underscores its versatility. Similarly, the pyrimidine ring is a critical pharmacophore found in the nucleobases of DNA and RNA, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2]

The strategic combination of these two privileged scaffolds into a 3-(pyrimidin-4-yl)-1H-indole core creates a rigid, planar system well-suited for insertion into the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyrimidine ring act as crucial hydrogen bond acceptors, anchoring the molecule to the kinase hinge region, a common mechanism for many potent kinase inhibitors. The indole moiety typically occupies a hydrophobic region within the active site, with its various positions offering vectors for substitution to enhance potency, selectivity, and pharmacokinetic properties. The specific this compound scaffold (CAS No. 937366-57-9) is a key structure for further chemical elaboration and biological investigation.[3]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 3-(pyrimidin-4-yl)-1H-indole core is achievable through several established methods. A highly plausible and efficient route is a direct C-H arylation, specifically a Friedel-Crafts-type reaction, between an indole and a highly electrophilic polychloropyrimidine. Based on the successful synthesis of the analogous 3-(2-Chloropyrimidin-4-yl)-1-methylindole, a robust protocol for the title compound can be proposed.[4]

Proposed Synthesis of this compound

The key transformation involves the coupling of an N-protected or unprotected indole with 2,4,5-trichloropyrimidine. The chlorine at the 4-position is the most activated towards nucleophilic attack or Friedel-Crafts reaction, followed by the chlorine at the 2-position. The chlorine at the 5-position is the least reactive. Using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) facilitates the electrophilic attack of the pyrimidine ring onto the electron-rich C3 position of the indole.

cluster_reagents Indole 1H-Indole Reagents Anhydrous AlCl₃ Ethylene Glycol Dimethyl Ether (DME) 80 °C, 2-4h Product This compound Indole->Product TCP 2,4,5-Trichloropyrimidine TCP->Product Reagents->Product edge edge cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket inhibitor Indole-Pyrimidine Inhibitor indole_part Indole Moiety pyrimidine_part Pyrimidine Core indole_part->pocket Hydrophobic Interactions pyrimidine_part->hinge H-Bonds start Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, HCl) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Sources

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of distinct heterocyclic scaffolds in a single molecular entity often portends novel pharmacological activities. The compound 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole presents such a case, integrating the biologically significant indole and pyrimidine cores. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to postulate a primary mechanism of action centered on kinase inhibition. We will dissect the pharmacophoric contributions of each moiety, propose a putative signaling pathway, and provide a comprehensive, technically-grounded framework for the experimental validation of these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel chemical entities.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound is a compelling starting point for mechanistic speculation. It comprises two key pharmacophores:

  • The 1H-indole scaffold: A privileged structure in medicinal chemistry, the indole nucleus is a cornerstone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds and engage in hydrophobic and π-stacking interactions makes it a versatile component of molecules targeting ATP-binding sites.[2]

  • The 2,5-dichloropyrimidine moiety: Pyrimidine derivatives are also well-established as kinase inhibitors.[3] The pyrimidine ring system can mimic the adenine base of ATP, enabling it to form hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[4]

The direct linkage of the indole at the 4-position of the pyrimidine ring suggests a synergistic or additive effect of these two pharmacophores, likely directing the molecule towards the ATP-binding pocket of one or more protein kinases.

The Kinase Inhibition Hypothesis: Putative Targets and Rationale

Given the structural precedents, the most plausible overarching mechanism of action for this compound is the inhibition of protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Pharmacophore-Based Target Speculation

Derivatives of both indole and pyrimidine have been shown to inhibit a wide array of kinases, including but not limited to:

  • Tyrosine Kinases (TKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6]

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs).[3][7]

The specific substitution pattern of this compound, particularly the dichloro-substitution on the pyrimidine ring, will be critical in determining its selectivity profile across the kinome.

A Proposed Signaling Pathway: Targeting Pro-Survival Pathways

A logical starting point for investigation is the potential of this compound to inhibit kinases that are central to cell proliferation and survival pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Inhibition of Apoptosis Promotion of Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound (Hypothesized Inhibitor) Compound->PI3K Potential Inhibition Compound->RAF Potential Inhibition Compound->MEK Potential Inhibition G cluster_workflow Experimental Workflow for Target Validation A Broad Kinase Screen (>100 Kinases, 1 µM) B Identify 'Hits' (>50% Inhibition) A->B C IC50 Determination (Dose-Response Assay) B->C D Select Potent Hits (Low nM to µM IC50) C->D E Cellular Target Engagement (Western Blot for p-Substrate) D->E F Confirm On-Target Activity E->F

Figure 2: Experimental Workflow for Kinase Target Identification and Validation.
Unbiased Target Identification Approaches

If the initial kinase screen does not yield clear hits, or to identify potential off-target effects, unbiased approaches can be employed.

Experimental Protocol: Chemical Proteomics (Affinity-Based Pull-Down)

  • Objective: To identify the direct binding partners of the compound in a complex biological sample. [8]2. Methodology:

    • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). [9] * Immobilize the biotinylated compound on streptavidin beads.

    • Incubate the beads with a cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pull-down with the compound compared to a control.

  • Interpretation: The identified proteins are potential direct targets of the compound and can be further validated using the methods described above.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on kinase inhibition. The indole and dichloropyrimidine moieties are well-established pharmacophores that can effectively target the ATP-binding site of a wide range of kinases. The proposed experimental workflow, from broad-spectrum screening to cellular target validation and unbiased chemical proteomics, provides a robust framework for elucidating the precise molecular target(s) and mechanism of action of this novel compound.

Future studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this scaffold, as well as in vivo studies in relevant disease models to assess its therapeutic potential. The insights gained from a thorough mechanistic investigation will be invaluable for the future development of this and related compounds as potential therapeutic agents.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science. Available at: [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). ACS Publications. Available at: [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). NIH. Available at: [Link]

  • 3D-QSAR and Pharmacophore modeling of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). ResearchGate. Available at: [Link]

  • Identification of novel drug targets and small molecule discovery for MRSA infections. (2023). Nature. Available at: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2014). PubMed Central. Available at: [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). Preprints.org. Available at: [Link]

  • Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. (2014). MDPI. Available at: [Link]

  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. (2002). ACS Publications. Available at: [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). PubMed. Available at: [Link]

  • Structural insights of JAK2 inhibitors: pharmacophore modeling and ligand-based 3D-QSAR studies of pyrido-indole derivatives. (2014). PubMed. Available at: [Link]

  • Small Molecule Drug Target Identification and Validation. (n.d.). Biotec-park. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available at: [Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. (2020). PubMed. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Biorxiv. Available at: [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2022). MDPI. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). PubMed Central. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole (CAS 937366-57-9) represents a key scaffold, integrating the pharmacologically significant indole nucleus with a reactive dichloropyrimidine moiety.[1][2] This combination makes it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this document leverages data from close structural analogs and foundational spectroscopic principles to present a robust, predictive characterization.

The core structure consists of an indole ring substituted at the 3-position with a 2,5-dichloropyrimidine ring. The molecular formula is C₁₂H₇Cl₂N₃, with a molecular weight of 264.11 g/mol .[1] Understanding its spectral signature is crucial for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

The mass spectrum provides critical information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable analysis method.

1.1. Molecular Ion Peak ([M+H]⁺): The molecular weight of the compound is 264.11. The presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak will appear as a cluster of peaks:

  • [M]⁺ (containing two ³⁵Cl): m/z 263

  • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): m/z 265

  • [M+4]⁺ (containing two ³⁷Cl): m/z 267

The expected intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ will be observed, so this isotopic pattern will be centered at m/z 264, 266, and 268.

1.2. Predicted Fragmentation Pathway: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal fragmentation patterns characteristic of both the indole and dichloropyrimidine rings.

fragmentation_pathway cluster_frags Key Fragment Ions parent [M+H]⁺ m/z 264/266/268 frag1 Loss of Cl [M+H-Cl]⁺ m/z 229/231 parent->frag1 - Cl• frag2 Loss of HCl [M+H-HCl]⁺ m/z 228/230 parent->frag2 - HCl frag3 Indole Cation [C₈H₆N]⁺ m/z 116 parent->frag3 Cleavage of C3-C4' bond frag4 Dichloropyrimidine fragment [C₄HCl₂N₂]⁺ m/z 147/149/151 parent->frag4 Cleavage of C3-C4' bond

Caption: Predicted ESI-MS Fragmentation Pathway.

  • Loss of Chlorine: A common fragmentation for chlorinated compounds is the loss of a chlorine radical or hydrogen chloride. This would result in ions at m/z 229/231 (loss of Cl•) or m/z 228/230 (loss of HCl).

  • Cleavage of the C3-C4' Bond: Scission of the bond linking the two heterocyclic systems is a probable event, leading to fragments corresponding to each ring system. This could produce an ion at m/z 116, corresponding to the 1H-indol-3-yl cation, a well-known fragment in indole mass spectrometry.[3]

IonPredicted m/zInterpretation
[M+H]⁺ 264/266/268Protonated molecular ion with Cl₂ isotope pattern
[M+H-Cl]⁺ 229/231Loss of a chlorine radical
[M+H-HCl]⁺ 228/230Loss of hydrogen chloride
[C₈H₆N]⁺ 116Indole fragment

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The predicted spectrum for this compound in a solvent like DMSO-d₆ is discussed below. The assignments are based on the analysis of structurally similar compounds, such as 3-(2-chloropyrimidin-4-yl)-1-methylindole and 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.[3][4]

2.1. Predicted Chemical Shifts and Coupling Constants:

  • Indole N1-H: This proton is expected to appear as a broad singlet far downfield, typically in the range of δ 11.5-12.5 ppm . Its chemical shift is sensitive to solvent and concentration.

  • Pyrimidine C6'-H: This is the sole proton on the pyrimidine ring. It is expected to be a sharp singlet in the range of δ 8.7-9.0 ppm . The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the ring strongly deshields this proton.

  • Indole C2-H: This proton is adjacent to the indole nitrogen and is typically a doublet or a singlet depending on coupling to the N-H proton. It is expected around δ 8.3-8.6 ppm .

  • Indole C4-H and C7-H: These protons are on the benzene portion of the indole ring. C4-H is ortho to the ring junction and C7-H is ortho to the indole nitrogen. They are expected to appear as doublets or multiplets in the range of δ 7.5-8.2 ppm .

  • Indole C5-H and C6-H: These protons are in the middle of the benzene ring and are expected to be shielded relative to C4-H and C7-H. They will likely appear as multiplets or triplets in the range of δ 7.1-7.4 ppm .

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H11.5 - 12.5br s-
C6'-H8.7 - 9.0s-
C2-H8.3 - 8.6d~2.5-3.0
C4-H7.8 - 8.2d~7.5-8.5
C7-H7.5 - 7.8d~7.5-8.5
C5-H / C6-H7.1 - 7.4m-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

3.1. Predicted Chemical Shifts:

  • Pyrimidine Carbons (C2', C4', C5'): The carbons of the dichloropyrimidine ring will be significantly influenced by the attached chlorines and nitrogens. Carbons bonded to chlorine (C2' and C5') will appear in the range of δ 150-165 ppm . The carbon linking the two rings (C4') will also be in a similar downfield region.

  • Indole Carbons:

    • C3: This carbon is substituted and will likely be found around δ 110-115 ppm .

    • C2: This carbon, adjacent to the nitrogen, is expected in the region of δ 125-130 ppm .

    • C3a and C7a: The bridgehead carbons will be in the aromatic region, with C7a typically further downfield (~δ 136 ppm ) than C3a (~δ 128 ppm ).

    • C4, C5, C6, C7: These aromatic carbons will appear in the typical range of δ 112-125 ppm .

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2', C4', C5'150 - 165
C7a~136
C3a~128
C2125 - 130
C4, C5, C6, C7112 - 125
C3110 - 115

Experimental Protocols

4.1. NMR Spectroscopy: A sample of ~5-10 mg of this compound would be dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs would be used.

4.2. Mass Spectrometry: A dilute solution of the compound in methanol or acetonitrile would be infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurement. MS/MS analysis would be performed by selecting the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation via collision-induced dissociation (CID).

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of mass spectrometry and NMR spectroscopy. The predicted data in this guide, based on sound chemical principles and analysis of related structures, provides a detailed roadmap for researchers working with this important chemical entity. The distinct isotopic signature from the two chlorine atoms in the mass spectrum, coupled with the characteristic chemical shifts of the indole and pyrimidine protons in the ¹H NMR spectrum, offers a robust and self-validating system for confirming its identity and purity.

References

  • (No author). (n.d.). 937366-57-9 this compound. ChemSigma. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. PubChem. Retrieved January 19, 2026, from [Link]

  • Ibrahim, M. M., Al-Refai, M., Ali, B. F., Geyer, A., Harms, K., & Marsch, M. (2019). 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole.
  • Li, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 191, 112154.
  • (No author). (n.d.). 3 2 5 Dichloropyrimidin4 Yl 1H Indole API Intermediate. IndiaMART. Retrieved January 19, 2026, from [Link]

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Solubility and stability of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole in Dimethyl Sulfoxide (DMSO)

Introduction

In the landscape of modern drug discovery, particularly in kinase inhibition programs, heterocyclic scaffolds such as this compound are of significant interest. Dimethyl sulfoxide (DMSO) is the near-universal solvent for the storage and handling of compound libraries used in high-throughput screening (HTS) and downstream biological assays due to its exceptional solvating power for a wide range of organic molecules.[1][2][3] However, the physical and chemical integrity of a compound in its DMSO stock solution is a critical parameter that underpins the reliability and reproducibility of all subsequent experimental data. Assuming a compound is fully dissolved and stable can lead to significant errors in concentration-response curves, false negatives, and a misinterpretation of structure-activity relationships (SAR).

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to methodically evaluate the solubility and stability of this compound in DMSO. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems. This document serves as a standard operating procedure for characterizing this specific molecule and as a template for evaluating other novel chemical entities.

Compound Profile: this compound

PropertyValueSource
CAS Number 937366-57-9[4][5]
Molecular Formula C₁₂H₇Cl₂N₃[4][5][6]
Molecular Weight 264.11 g/mol [4]
Monoisotopic Mass 263.0017 Da[6]
Predicted XlogP 3.6[6]

Part 1: Solubility Assessment in DMSO

Solubility in DMSO is not an absolute value; it is defined by the method of its determination. The two most relevant forms are kinetic and thermodynamic solubility. For HTS, kinetic solubility is often the more practical measure, as compounds are typically dissolved quickly to a high concentration (e.g., 10-20 mM) and then immediately diluted. Thermodynamic solubility represents the true equilibrium state and is critical for ensuring that a stock solution will not precipitate over time.[1][7]

Kinetic Solubility Determination by Turbidimetry

This method rapidly assesses the concentration at which a compound begins to precipitate from a DMSO stock upon dilution into an aqueous buffer, mimicking the initial step of most biological assays.

Rationale: The choice of a high-throughput turbidimetric or light-scattering method is based on its speed and direct relevance to the preparation of assay plates. It identifies the "practical" solubility limit under assay-like conditions.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Vortex and sonicate for 10 minutes to ensure complete dissolution. Visually inspect for any particulates against a light source.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

  • Aqueous Dilution: In a separate clear-bottomed 96-well assay plate, add an appropriate aqueous buffer (e.g., PBS, pH 7.4). Transfer a small, fixed volume of each DMSO concentration from the stock plate to the assay plate, ensuring the final DMSO concentration is consistent and low (typically ≤1%).

  • Incubation & Measurement: Allow the plate to equilibrate for 1-2 hours at room temperature, protected from light. Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Determination by HPLC-UV

This "gold standard" shake-flask method determines the true equilibrium solubility of the compound, which is essential for preparing stable, long-term stock solutions.[1]

Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this method ensures that the measured concentration represents the maximum amount of compound that can be stably dissolved under the specified conditions. HPLC-UV provides a robust and quantitative endpoint.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a glass vial. The amount should be enough to ensure that undissolved solid remains, creating a saturated solution.

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial for reaching thermodynamic equilibrium.

  • Sample Clarification: After equilibration, allow the vial to stand undisturbed for at least 1 hour for solids to settle. Carefully remove the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

  • Quantification: Prepare a series of known standards of the compound in DMSO. Analyze both the filtered supernatant and the standards by a validated HPLC-UV method. The concentration of the supernatant is determined by comparing its peak area to the standard curve. This value represents the thermodynamic solubility.

Visualization: Solubility Assessment Workflow

G Diagram 1: Solubility Assessment Workflow cluster_0 Kinetic Solubility (Turbidimetry) cluster_1 Thermodynamic Solubility (HPLC) KS1 Prepare 20 mM Stock in DMSO KS2 Serially Dilute in DMSO Plate KS1->KS2 KS3 Dilute into Aqueous Buffer KS2->KS3 KS4 Incubate & Read Turbidity KS3->KS4 KS5 Determine Solubility Limit KS4->KS5 TS1 Add Excess Solid to DMSO TS2 Equilibrate 24-48h with Shaking TS1->TS2 TS3 Filter Supernatant (0.22 µm) TS2->TS3 TS4 Quantify via HPLC-UV TS3->TS4 TS5 Determine Equilibrium Solubility TS4->TS5

Caption: Workflow for kinetic and thermodynamic solubility assays.

Part 2: Stability Assessment in DMSO

Compound stability in DMSO is paramount for the integrity of screening libraries.[8] Degradation can occur due to reactions with residual water, DMSO itself (rarely, at high temperatures), or light, and can be exacerbated by repeated freeze-thaw cycles.[7] A systematic stability study is essential.

Rationale: The goal is to simulate real-world library storage and handling conditions. By analyzing the compound's purity over time at different temperatures and after stress events (freeze-thaw), we can establish reliable storage protocols and shelf-life. LC-MS is the preferred analytical method as it can simultaneously quantify the parent compound and help identify potential degradation products.

Long-Term and Freeze-Thaw Stability Protocol

Experimental Protocol:

  • Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in anhydrous DMSO at a concentration well below its thermodynamic solubility limit (e.g., 10 mM).

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for analysis, and analyze by LC-MS to determine the initial purity (as 100% area under the curve for the parent peak) and identify the parent mass.

  • Aliquoting and Storage: Distribute the remaining stock solution into multiple small, tightly sealed glass vials to create distinct aliquots for each time point and condition. This avoids contaminating the main stock.

  • Storage Conditions:

    • Long-Term: Store sets of aliquots at room temperature (25°C), 4°C, and -20°C.

    • Freeze-Thaw: Subject a separate set of aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing at -20°C for at least 12 hours, followed by thawing to room temperature for 1-2 hours. Repeat for 3-5 cycles.

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. Analyze by the same LC-MS method used for the T=0 analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if >90-95% of the parent peak area remains. Note the appearance of any new peaks, which may indicate degradation products.

Data Presentation: Stability Assessment Summary
ConditionTime Point% Parent Compound RemainingObservations (New Peaks m/z)
Room Temp (25°C) T=0100%None
1 Week
1 Month
Refrigerated (4°C) T=0100%None
1 Month
3 Months
Frozen (-20°C) T=0100%None
1 Month
3 Months
Freeze-Thaw T=0100%None
3 Cycles
5 Cycles
Visualization: Stability Study Design

G Diagram 2: Compound Stability Study Design Prep Prepare 10 mM Stock Solution in Anhydrous DMSO T0 T=0 Analysis (LC-MS Purity) Prep->T0 Immediate Aliquot Aliquot into Vials T0->Aliquot StoreRT Store at Room Temp Aliquot->StoreRT Store4C Store at 4°C Aliquot->Store4C Store20C Store at -20°C Aliquot->Store20C StoreFT Freeze-Thaw Cycles Aliquot->StoreFT TP1 Time Point Analysis (e.g., 1 wk, 1 mo, 3 mo) StoreRT->TP1 Pull Aliquots Store4C->TP1 Store20C->TP1 StoreFT->TP1 After N Cycles

Caption: Experimental design for a multi-condition stability study.

Best Practices for Handling and Storage

Based on extensive experience in compound management, the following practices are critical for ensuring the integrity of this compound stock solutions.[1][7][9][10]

  • Use High-Purity Anhydrous DMSO: DMSO is highly hygroscopic; absorbed water can promote hydrolysis of sensitive compounds.[10][11] Use sealed, small-volume bottles of anhydrous DMSO and store them in a desiccator.

  • Store Dry When Possible: For long-term archival, storing the compound as a dry powder at -20°C under an inert atmosphere is the most stable format.[7]

  • Aliquot Stock Solutions: To prevent contamination and repeated freeze-thaw cycles of the primary stock, create smaller, single-use aliquots.[9]

  • Tightly Seal Containers: Use vials with high-quality, tight-fitting caps (e.g., Teflon-lined screw caps) to prevent moisture absorption and solvent evaporation.

  • Recommended Storage: Based on general principles, initial storage of DMSO solutions should be at -20°C, protected from light, until specific stability data for this compound dictates otherwise.[9] Several freeze-thaw cycles are generally acceptable for many small molecules but should be formally tested.[9]

Conclusion

A rigorous, empirical evaluation of the solubility and stability of this compound in DMSO is not a perfunctory task; it is a foundational requirement for generating high-quality, reliable data in any drug discovery program. By implementing the detailed kinetic, thermodynamic, and stability protocols outlined in this guide, researchers can establish a validated handling and storage procedure for this compound. This ensures that the concentrations used in biological assays are accurate and that the observed activity is attributable to the parent molecule, thereby safeguarding the integrity of the entire research endeavor.

References

  • Cheng, Y., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
  • Popova, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Available at: [Link]

  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • ResearchGate. DMSO solubility and bioscreening. Available at: [Link]

  • Lead Sciences. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.
  • Kozma, E., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at creating novel therapeutics with enhanced potency, selectivity, and improved pharmacological profiles. The molecule 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is a prototypical example of such a strategy, merging the biologically significant indole and pyrimidine scaffolds. Indole derivatives are integral to a wide array of clinically successful drugs, renowned for their ability to target multiple hallmarks of cancer such as uncontrolled proliferation and apoptotic evasion.[1] Similarly, the pyrimidine ring is a privileged structure in drug discovery, frequently acting as a bioisostere for the adenine base of ATP, thereby enabling potent inhibition of protein kinases.[2][3][4] This guide synthesizes the current understanding of indole-pyrimidine hybrids to postulate and explore the most probable therapeutic targets for this compound. We will delve into the structural rationale for target selection, propose detailed experimental workflows for target validation, and discuss the translational potential of this compound in oncology and inflammatory diseases.

Introduction: The Rationale of Pharmacophore Hybridization

The therapeutic potential of hybrid molecules often surpasses that of their individual components, as they can modulate multiple biological targets simultaneously.[5][6] This multi-targeted approach is particularly advantageous in complex diseases like cancer, where pathway redundancy and emergent resistance mechanisms often limit the efficacy of single-target agents.[7]

  • The Indole Moiety: The indole scaffold is a versatile pharmacophore found in numerous natural products and synthetic drugs.[8][9] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a diverse range of protein targets, including protein kinases, histone deacetylases, and DNA topoisomerases.[10] To date, 30 ATP-competitive kinase inhibitors approved for clinical use feature an indole, azaindole, or oxindole scaffold.[11][12]

  • The Pyrimidine Moiety: The pyrimidine ring is a fundamental building block of DNA and RNA, making its derivatives attractive scaffolds for designing agents that interfere with cellular processes.[13] Aminopyrimidines, in particular, are prevalent in kinase inhibitors because they mimic the adenine portion of ATP, enabling them to bind effectively within the ATP-binding pocket of kinases.[2] The amino group acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.[13]

The conjunction of these two scaffolds in This compound suggests a strong predisposition for kinase inhibition. The dichloropyrimidine group, in particular, provides reactive sites for covalent modification or specific interactions within a kinase active site, potentially enhancing potency and selectivity.

Postulated Therapeutic Target Class: Protein Kinases

Given the structural alerts from both the indole and pyrimidine moieties, the primary and most logical therapeutic target class for this compound is the protein kinase family. Kinases play pivotal roles in cell signaling, and their dysregulation is a common driver of many human diseases, especially cancer.[11][12] The indole-pyrimidine hybrid structure is well-suited to function as an ATP-competitive inhibitor.

Logical Flow for Target Identification and Validation

The following diagram outlines a systematic approach to identify and validate the specific kinase targets of our lead compound.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Functional Assays A Compound Synthesis This compound B Broad Kinase Panel Screening (e.g., KINOMEscan) A->B Test Compound C Hit Identification (Kinases with >90% Inhibition) B->C Identify Top Hits D Biochemical IC50 Determination (Dose-Response Assay) C->D Validate Hits E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E Confirm in Cells F Downstream Signaling Analysis (Western Blot for p-Substrate) E->F Assess Functional Effect G Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) F->G H Apoptosis & Cell Cycle Analysis (Flow Cytometry) G->H I Phenotypic Assays (e.g., Migration, Invasion) G->I EGFR_Pathway cluster_downstream Downstream Signaling Compound This compound EGFR EGFR Compound->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling axis. Several multi-kinase inhibitors that target both EGFR and VEGFR have shown clinical promise. [14]The indole-pyrimidine scaffold has been successfully employed to create dual inhibitors of these angiokinases. [14][15][16]

Janus Kinases (JAK) and Ataxia Telangiectasia and Rad3-Related (ATR) Kinase

Rationale: The JAK-STAT pathway is central to cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases. Fedratinib, a JAK2-selective inhibitor, features a pyrimidine core. [2]Furthermore, compounds with a substituted pyrimidine linked to an indole, such as AZ20, have been identified as potent and selective inhibitors of the ATR protein kinase, a key regulator of the DNA damage response. [17]This suggests our compound could have activity against kinases involved in both cell signaling and DNA repair.

Experimental Protocols for Target Validation

To rigorously test these hypotheses, a series of well-defined experiments are required. The following protocols provide a self-validating system for assessing the compound's activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases (e.g., EGFR, VEGFR-2, JAK2, ATR).

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase, providing a quantitative measure of potency. It is the foundational step for confirming a direct interaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate, starting from 100 µM.

    • Prepare kinase buffer, recombinant kinase enzyme, substrate (e.g., a specific peptide), and ATP solution.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add 2.5 µL of kinase/substrate solution to each well of the assay plate.

    • Add 2.5 µL of the compound dilution or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the phosphorylation of a kinase's direct downstream substrate in a cellular context.

Causality: This experiment bridges the gap between biochemical potency and cellular activity. Observing a dose-dependent decrease in substrate phosphorylation provides strong evidence that the compound is engaging and inhibiting its intended target within the complex cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCC827 for EGFR, HUVECs for VEGFR-2) to 70-80% confluency.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of the test compound for 2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes; 50 ng/mL VEGF for 10 minutes) to activate the target kinase.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., p-EGFR Y1068, p-ERK T202/Y204) and the total protein as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothesized Kinase Inhibition Profile

Kinase TargetBiochemical IC50 (nM)Cellular p-Substrate IC50 (nM)Relevant Cancer Type(s)
EGFRPredicted: < 50Predicted: < 200NSCLC, Colorectal, Head & Neck
VEGFR-2Predicted: < 100Predicted: < 500Renal, Liver, Thyroid
JAK2Predicted: < 250Predicted: < 1000Myelofibrosis, Polycythemia Vera
ATRPredicted: < 50Predicted: < 150Cancers with DNA repair defects
PI3KαPredicted: > 1000Predicted: > 5000(Example of a counter-screen target)

Note: Values are hypothetical and must be determined experimentally.

Conclusion and Future Directions

The hybrid molecule this compound represents a promising scaffold for the development of novel kinase inhibitors. Its design rationally combines the proven pharmacophores of indole and pyrimidine, suggesting a high probability of activity against key oncogenic kinases such as EGFR, VEGFR-2, and potentially others like JAK2 and ATR. The outlined experimental workflows provide a robust framework for systematically identifying and validating these targets, moving from biochemical potency to cellular function. Future work should focus on executing these protocols, followed by lead optimization to enhance potency and selectivity, and ultimately, in vivo studies in relevant disease models to establish therapeutic efficacy. The multi-targeted potential of such hybrids could offer a significant advantage in overcoming drug resistance and improving patient outcomes in oncology and beyond. [7][18]

References

  • Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. (2024). Source not specified.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central.
  • Pyrimidines in Drug Discovery. (n.d.). PharmaBlock.
  • Indole-pyrimidine hybrids with anticancer therapeutic potential. (2026).
  • An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. (2025).
  • Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. (2017). Semantic Scholar.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. (2017).
  • Indole-pyrimidine hybrids with anticancer therapeutic potential. (2026). PubMed.
  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. (2015). Semantic Scholar.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.).
  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Edinburgh Research Explorer.
  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. (n.d.). PLOS One.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Upd
  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. (2016). figshare.
  • A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors. (2025). Benchchem.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Source not specified.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). PubMed.

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An In-depth Technical Guide to 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (CAS 937366-57-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-dichloropyrimidin-4-yl)-1H-indole is a heterocyclic organic compound featuring a core structure that merges an indole ring with a dichloropyrimidine moiety. This chemical architecture is of significant interest in medicinal chemistry, as both indole and pyrimidine derivatives are known to exhibit a wide range of biological activities. Notably, compounds with similar structural motifs have been investigated as kinase inhibitors for potential therapeutic applications, particularly in oncology.[1][2] The indole nucleus is a prevalent scaffold in numerous natural and synthetic bioactive compounds, while the pyrimidine ring is a cornerstone of various pharmaceuticals. The combination of these two pharmacophores in this compound suggests its potential as a valuable building block or an active molecule in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 937366-57-9N/A
Molecular Formula C₁₂H₇Cl₂N₃N/A
Molecular Weight 264.11 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and DMFInferred from typical indole and pyrimidine derivatives
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not availableN/A

Synthesis

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between an indole derivative and a suitably substituted pyrimidine. A plausible synthetic route is adapted from the synthesis of the related compound, 3-(2-chloropyrimidin-4-yl)-1H-indole.[3][4]

Proposed Synthetic Protocol

Reaction: Indole with 2,4,5-trichloropyrimidine

Materials:

  • Indole

  • 2,4,5-trichloropyrimidine

  • Grignard reagent (e.g., methylmagnesium bromide in a suitable solvent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve indole in an anhydrous solvent like THF in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a Grignard reagent (e.g., methylmagnesium bromide) to the solution. The Grignard reagent deprotonates the indole at the N-1 position, forming the indolyl Grignard reagent.

  • After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature to ensure complete formation of the indolyl Grignard reagent.

  • Add 2,4,5-trichloropyrimidine to the reaction mixture. The indolyl Grignard reagent will act as a nucleophile, attacking the electron-deficient pyrimidine ring, likely at the C4 position, displacing a chloride ion.

  • After the addition, the reaction mixture is typically heated to drive the reaction to completion.

  • Upon completion, cool the reaction mixture and quench it by adding a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate to isolate the product.

  • Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.

Potential Biological Activity and Mechanism of Action

Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of targeted therapeutics.

Given that a structurally related compound, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, is a potent and selective inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, it is plausible that this compound could also target kinases involved in DNA damage response or cell cycle regulation.[5]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor with the core structure of this compound. This is a generalized representation and not specific to this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Survival Cell Survival Transcription_Factors->Cell_Survival Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->AKT

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway potentially targeted by a kinase inhibitor.

Suppliers

This compound is available from various chemical suppliers for research and development purposes. It is important to source from reputable suppliers to ensure the quality and purity of the material. Some of the known suppliers include:

  • King-Pharm[4]

  • Pharmalego[6]

  • Arctom

  • Accela ChemBio Inc.

  • ChemScene

Please note that availability and stock levels may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Conclusion

This compound represents a molecule of interest for medicinal chemists and drug discovery professionals. Its indole-pyrimidine core structure is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition for cancer treatment. While further research is needed to elucidate its specific biological targets and mechanism of action, the information gathered in this guide provides a solid foundation for future investigations into the properties and potential applications of this compound.

References

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central - NIH. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available at: [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available at: [Link]

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Exploring the Patent Landscape for 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its versatile structure allows for modifications that can fine-tune its interaction with various biological targets.[2] When coupled with a pyrimidine ring, another crucial pharmacophore, the resulting hybrid molecules often exhibit potent and selective activities, particularly as kinase inhibitors.[4][5] This technical guide delves into the patent landscape of a specific subclass of these compounds: 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole analogs. These molecules have emerged as a focal point in the quest for novel therapeutics, particularly in oncology and inflammatory diseases.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth analysis of the existing patents, key structural modifications, and the scientific rationale behind their design and application.

Core Structure and Significance

The fundamental structure of the compounds discussed herein is the this compound core. The indole portion often serves as a crucial anchoring point within the binding sites of target proteins, while the dichloropyrimidine moiety provides key interaction points and a scaffold for further chemical elaboration. The chlorine atoms at the 2 and 5 positions of the pyrimidine ring are of particular interest as they offer handles for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Patent Landscape Analysis: Key Players and Therapeutic Targets

A comprehensive review of the patent literature reveals a significant interest in 3-(pyrimidin-4-yl)-1H-indole analogs as kinase inhibitors.[4][5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]

Several pharmaceutical companies and research institutions have filed patents protecting various analogs of this core structure. While a comprehensive list is beyond the scope of this guide, a notable trend is the focus on developing inhibitors for specific kinase families, such as:

  • Src-Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Their aberrant activation is linked to the progression of various cancers.[6]

  • Janus Kinases (JNKs): These kinases are key components of the JNK signaling pathway, which is implicated in inflammatory responses and apoptosis.[7]

  • Extracellular signal-regulated kinases (ERKs): As part of the MAPK/ERK pathway, these kinases are crucial for cell proliferation and are often overactive in cancer.[8]

The patent applications and granted patents in this area typically claim not only the chemical structures of the novel analogs but also their use in treating specific diseases, primarily cancer and inflammatory conditions.

Table 1: Representative Patent Applications and Therapeutic Focus
Patent/Application NumberAssignee/ApplicantGeneral Structural MotifPrimary Therapeutic Focus
WO2000043373A3Not SpecifiedKinase inhibitors with a pyrimidine coreTreatment of diseases or disease symptoms
US-10112931-B2Novartis AG3-pyrimidin-4-yl-oxazolidin-2-onesInhibition of mutant IDH for cancer treatment[9]
EP3076789A4Not SpecifiedPyrazole derivatives as JNK kinase inhibitorsJNK kinase inhibition[7]
EP4212531A1Not SpecifiedAzaindole derivativesERK kinase inhibitors[8]

Synthetic Strategies and Methodologies

The synthesis of this compound analogs generally follows a convergent approach. The core indole and pyrimidine moieties are typically synthesized separately and then coupled in the final steps.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to the core scaffold and its subsequent derivatization.

Synthetic_Workflow cluster_indole Indole Synthesis cluster_coupling Coupling and Derivatization Indole_Start Indole Indole_Protect N-Protection (e.g., with Phenylsulfonyl) Indole_Start->Indole_Protect Protection Coupling Friedel-Crafts Alkylation Indole_Protect->Coupling Pyrimidine_Start 2,4,5-Trichloropyrimidine Pyrimidine_Start->Coupling Core_Scaffold 3-(2,5-Dichloropyrimidin-4-yl)- 1-(phenylsulfonyl)-1H-indole Coupling->Core_Scaffold Derivatization Nucleophilic Aromatic Substitution (SNAr) Core_Scaffold->Derivatization Final_Analogs Diverse Analogs Derivatization->Final_Analogs

Caption: A generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative example of the synthesis of the N-protected core scaffold, 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.[10]

Step 1: N-Protection of Indole

  • To a solution of indole in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzenesulfonyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(phenylsulfonyl)-1H-indole.

Step 2: Friedel-Crafts Alkylation

  • To a solution of 1-(phenylsulfonyl)-1H-indole in an anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

  • Add a solution of 2,4,5-trichloropyrimidine in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography to afford 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.[10]

Structure-Activity Relationship (SAR) Insights

The patent literature and associated scientific publications provide valuable insights into the structure-activity relationships of these indole analogs.

Key Structural Modifications and Their Impact
  • Substitutions at the Pyrimidine C2 and C5 Positions: The chlorine atoms at these positions are often displaced by various nucleophiles, such as amines, to introduce a wide range of functional groups.[11] This is a critical step in optimizing the compound's interaction with the target kinase.

  • Modifications on the Indole Ring: Substituents on the indole ring, particularly at the 5- and 6-positions, can influence the compound's electronic properties and steric profile, affecting its binding affinity and selectivity.

  • N-Substitution of the Indole: The presence or absence of a substituent on the indole nitrogen can impact the compound's planarity and its ability to form hydrogen bonds, which can be crucial for target engagement.

Hypothetical Kinase Binding Mode

The following diagram illustrates a hypothetical binding mode of a 3-(pyrimidin-4-yl)-1H-indole analog within a kinase active site. This is a generalized representation and the specific interactions will vary depending on the kinase and the analog's structure.

Kinase_Binding cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indole Indole Indole->Hydrophobic_Pocket Hydrophobic Interactions Pyrimidine Pyrimidine Pyrimidine->Hinge H-Bonds R_Group R-Group R_Group->Solvent_Front Polar Interactions

Caption: A diagram showing a hypothetical binding mode of an indole-pyrimidine kinase inhibitor.

Biological Evaluation and Therapeutic Potential

The patented analogs are typically subjected to a battery of in vitro and in vivo assays to determine their biological activity and therapeutic potential.

Standard Assays for Kinase Inhibitors
  • Enzymatic Assays: These assays directly measure the ability of the compound to inhibit the activity of the target kinase. IC50 values are determined to quantify the compound's potency.

  • Cell-Based Assays: These assays assess the compound's effect on cellular processes that are dependent on the target kinase, such as cell proliferation, apoptosis, and signaling pathway activation.

  • In Vivo Efficacy Studies: Promising compounds are advanced to animal models of human diseases (e.g., cancer xenografts) to evaluate their anti-tumor activity and overall tolerability.

The results of these studies, as reported in the patent literature, often demonstrate that specific this compound analogs exhibit potent and selective inhibition of their target kinases, leading to significant anti-proliferative or anti-inflammatory effects.[6][12]

Conclusion and Future Directions

The patent landscape for this compound analogs is vibrant and continues to expand. This chemical scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. The ongoing research in this area is focused on further optimizing the potency, selectivity, and drug-like properties of these compounds. Future innovations will likely involve the use of advanced computational modeling to guide the design of next-generation inhibitors and the exploration of novel therapeutic applications beyond oncology and inflammation. The continued exploration of this chemical space holds great promise for the development of new and effective treatments for a range of human diseases.

References

  • This compound. Orchid Chemical.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH.
  • 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Lead Sciences.
  • Kinase inhibitors - WO2000043373A3. Google Patents.
  • 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2. PubChem.
  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. PubMed.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. NIH.
  • Azaindole derivatives and their use as erk kinase inhibitors - EP4212531A1. Google Patents.
  • Novel compounds as jnk kinase inhibitors - EP3076789A4. Google Patents.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - WO2012059932A1. Google Patents.
  • Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. Preprints.org.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Regioselective Amination of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the coupling of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole with a diverse range of amines. The protocols and insights presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.

Introduction: The Significance of 3-(Pyrimidin-4-yl)-1H-indole Scaffolds

The 3-(pyrimidin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential. These structures are of significant interest due to their ability to modulate the activity of various biological targets, including protein kinases. The strategic introduction of amine substituents onto the pyrimidine ring is a key step in the synthesis of libraries of novel drug candidates, enabling the exploration of structure-activity relationships (SAR). This guide focuses on the practical aspects of forging this crucial C-N bond, offering a detailed exploration of the underlying chemical principles and step-by-step protocols.

Foundational Chemical Principles: Navigating the Coupling Landscape

The successful amination of this compound hinges on a clear understanding of the substrate's reactivity and the two primary mechanistic pathways available for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

The Electrophilic Nature of the Dichloropyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the two chlorine atoms, rendering the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack. In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than the C2 position.[1][2] This preferential reactivity is attributed to the better stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position, which is para to a ring nitrogen.[2]

The Two Main Synthetic Avenues: SNAr vs. Buchwald-Hartwig

The choice between an SNAr and a Buchwald-Hartwig approach is a critical decision that will depend on the nature of the amine coupling partner and the desired regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of a halide by a nucleophile. For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, which is the case for our dichloropyrimidine substrate. The reaction can proceed under thermal conditions or be promoted by a base or acid.[3][4] SNAr reactions are often operationally simple and do not require a metal catalyst.

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This method is exceptionally versatile, with a broad substrate scope that includes less reactive aryl halides and a wide variety of amines.[6] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the regioselectivity.[7]

Method Selection: A Decision Guide

The selection of the most appropriate coupling method is crucial for achieving the desired product in high yield and purity. The following table provides a general guideline for choosing between SNAr and Buchwald-Hartwig amination based on the amine substrate.

Amine CharacteristicsRecommended MethodRationale & Key Considerations
Primary & Secondary Aliphatic Amines (less hindered) SNArThese amines are generally strong nucleophiles and can readily displace the chloride at the more reactive C4 position under thermal or base-promoted conditions.
Aromatic Amines (Anilines) Buchwald-Hartwig or Acid-Catalyzed SNArAnilines are weaker nucleophiles than aliphatic amines. While acid-catalyzed SNAr can be effective[3][8], the Buchwald-Hartwig reaction offers broader applicability and often proceeds under milder conditions with higher yields.[7]
Sterically Hindered Amines Buchwald-HartwigThe steric bulk around the nitrogen atom can significantly impede the direct nucleophilic attack required for an SNAr reaction. The use of specialized, bulky phosphine ligands in the Buchwald-Hartwig reaction can overcome this steric hindrance.
Weakly Nucleophilic Amines Buchwald-HartwigFor amines with low nucleophilicity, the palladium-catalyzed cycle provides a lower energy pathway for the C-N bond formation compared to the high activation energy of a direct SNAr.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is generally suitable for coupling with less sterically hindered primary and secondary aliphatic amines.

Workflow for SNAr Coupling

SNAr_Workflow A Reaction Setup B Addition of Reagents A->B Inert atmosphere C Reaction Monitoring B->C Heating & Stirring D Workup C->D TLC/LC-MS E Column Chromatography D->E Extraction

Caption: A generalized workflow for the SNAr coupling reaction.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the appropriate solvent (e.g., DMF, 10 mL per mmol of the starting material).

  • Add the amine (1.2 - 2.0 eq) and the base (DIPEA or K₂CO₃, 2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for a broader range of amines, including aromatic and sterically hindered amines.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n C [Ar-Pd(II)-X]L_n A->C Ar-X B Oxidative Addition E [Ar-Pd(II)-NR'R'']L_n C->E HNR'R'' Base D Ligand Exchange E->A G Ar-NR'R'' E->G F Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, DavePhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube or round-bottom flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 2.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir for the required time (typically 2-18 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired aminated product.

Summary of Recommended Reaction Conditions

The following table summarizes typical conditions for the two primary coupling methods.

ParameterSNArBuchwald-Hartwig Amination
Catalyst NonePd₂(dba)₃, Pd(OAc)₂
Ligand NoneXantphos, DavePhos, BINAP
Base K₂CO₃, DIPEANaOtBu, Cs₂CO₃, K₃PO₄
Solvent DMF, Dioxane, AcetonitrileToluene, Dioxane
Temperature 80-120 °C100-110 °C
Atmosphere Air or InertInert (Argon or Nitrogen)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient temperature- Inactive catalyst (Buchwald-Hartwig)- Weakly nucleophilic amine (SNAr)- Base not strong enough- Increase reaction temperature- Use a fresh batch of catalyst and ensure inert conditions- Switch to Buchwald-Hartwig conditions- For Buchwald-Hartwig, consider a stronger base like NaOtBu or LiHMDS
Formation of Di-substituted Product - Excess amine used- Prolonged reaction time- Use a stoichiometric amount or slight excess (1.1-1.2 eq) of the amine- Monitor the reaction closely and stop it once the mono-substituted product is maximized
Hydrolysis of Chloro-group - Presence of water in the reaction mixture- Use anhydrous solvents and reagents- Ensure the reaction is run under a dry, inert atmosphere
Difficult Purification - Similar polarity of starting material and product- Presence of side products- Optimize the mobile phase for column chromatography- Consider a different purification technique, such as preparative HPLC or crystallization

References

  • MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Indolylpyrimidines via Cross-Coupling of Indolylboronic Acid with Chloropyrimidines: Facile Synthesis of Meridianin D. Retrieved from [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ResearchGate. (2018). A New Approach to the Synthesis of Functional Derivatives of 3-(4-Pyridinyl)-1H-indole and 4-(1H-Indol-3-yl)thieno[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Arkat USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic route for indole based pyrimidine hybrids, Reagents... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Scientific Rationale for Investigating 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

The confluence of the indole and pyrimidine scaffolds in a single small molecule represents a strategic approach in modern kinase inhibitor design. The pyrimidine core is a well-established "hinge-binding" motif, adept at forming critical hydrogen bonds within the ATP-binding pocket of numerous kinases, a feature leveraged by several FDA-approved drugs.[1][2] The indole moiety, a prevalent pharmacophore in natural products and medicinal chemistry, offers a versatile platform for establishing further interactions within the kinase domain, potentially enhancing both potency and selectivity.[3]

The subject of this guide, This compound (henceforth referred to as Compound X), embodies this design philosophy. Its dichloropyrimidine component suggests a strong potential for ATP-competitive inhibition, while the indole group provides a vector for further chemical modification to optimize its biological activity. Although specific kinase targets for Compound X are not yet extensively documented in publicly available literature, its structural alerts strongly suggest its utility as a kinase inhibitor.

These application notes provide a comprehensive framework for the systematic evaluation of Compound X, or structurally related molecules, from initial biochemical characterization to cell-based validation of its inhibitory potential. The protocols herein are designed to be robust and adaptable, providing the user with the necessary tools to elucidate the compound's mechanism of action and advance its potential as a therapeutic candidate.

Part 1: Initial Biochemical Characterization

The first crucial step in evaluating a novel compound is to determine its direct inhibitory effect on purified kinases.[4] This is typically achieved through in vitro biochemical assays that measure the enzymatic activity of a kinase in the presence of the test compound.

Selecting an Appropriate Assay Format

A variety of assay formats are available, each with its own advantages and disadvantages. The choice of assay will depend on the specific kinase, available reagents, and desired throughput.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard, high sensitivity, low interference.Requires handling of radioactive materials, low throughput.
Fluorescence-Based (e.g., TR-FRET) Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation.High throughput, non-radioactive, amenable to automation.Potential for interference from fluorescent compounds.
Luminescence-Based (e.g., ADP-Glo™) Quantifies ADP production, which is directly proportional to kinase activity.Universal for any kinase, high sensitivity.Indirect measurement, can be susceptible to ATPases.

For initial high-throughput screening, fluorescence- or luminescence-based assays are often preferred due to their scalability and safety.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC₅₀) of Compound X against a panel of selected kinases.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Compound X (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cellular Assays for Target Engagement and Functional Effects

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[4] Therefore, it is critical to progress to cell-based assays to confirm that the compound can enter cells, engage its target, and exert a functional effect.

Cellular Target Engagement

The NanoBRET™ assay is a powerful tool for measuring the binding of a compound to its target kinase within intact cells.[1] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Workflow for NanoBRET™ Target Engagement Assay:

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Cellular Functional Assays

The ultimate goal of a kinase inhibitor is to modulate a cellular signaling pathway. Therefore, it is essential to measure the phosphorylation of the kinase's downstream substrates.

Protocol: Western Blotting for Phospho-Substrate Levels

Materials:

  • Cancer cell line known to have an active signaling pathway involving the kinase of interest.

  • Cell culture medium and supplements.

  • Compound X (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound X for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Signaling Pathway Visualization:

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Target Kinase Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cell Proliferation, Survival, etc. Substrate->Response CompoundX This compound CompoundX->KinaseX Inhibits

Caption: Generalized kinase signaling pathway and the inhibitory action of Compound X.

Part 3: Antiproliferative and Cytotoxicity Assays

To assess the therapeutic potential of Compound X, it is important to determine its effect on cancer cell proliferation and viability.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest.

  • Cell culture medium and supplements.

  • Compound X (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • DMSO (for MTT assay).

  • 96-well clear or opaque-walled plates.

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of Compound X to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement:

    • For MTT: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive strategy for the initial characterization of This compound as a potential kinase inhibitor. By systematically progressing from biochemical to cellular assays, researchers can build a robust data package to understand the compound's potency, selectivity, and mechanism of action. Positive results from these studies would warrant further investigation, including broader kinase profiling, pharmacokinetic studies, and in vivo efficacy models, to fully elucidate the therapeutic potential of this promising molecular scaffold.

References

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • PubChemLite. This compound. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Xie, F., et al. (2011). Synthesis of indole containing pyrimidines. University of Richmond Scholarship Repository. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Preprints.org. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. [Link]

  • El-Damasy, A. K., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules. [Link]

  • Eldehna, W. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals. [Link]

  • Lead Sciences. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. [Link]

Sources

The 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Scaffold: A Versatile Platform for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of indole and pyrimidine heterocycles has given rise to a plethora of biologically active molecules, captivating the attention of medicinal chemists for decades. The indole moiety, a ubiquitous feature in numerous natural products and pharmaceuticals, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and a key component in many approved drugs. The strategic fusion of these two pharmacophores in the form of 3-(pyrimidin-4-yl)-1H-indoles has yielded potent inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation.[2][3]

This application note delves into the medicinal chemistry potential of a specific, highly functionalized scaffold: 3-(2,5-dichloropyrimidin-4-yl)-1H-indole . The presence of two reactive chlorine atoms on the pyrimidine ring offers a unique opportunity for selective, stepwise derivatization, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This guide will provide detailed protocols for the synthesis of this scaffold, strategies for its derivatization, and an overview of its potential applications in drug discovery, with a focus on the development of kinase inhibitors.

Synthesis of the Core Scaffold

Proposed Synthetic Pathway

Synthesis_of_this compound Indole 1H-Indole Scaffold This compound Indole->Scaffold Lewis Acid (e.g., AlCl₃) DCM, 0°C to rt Trichloropyrimidine 2,4,5-Trichloropyrimidine Trichloropyrimidine->Scaffold

Caption: Proposed synthesis of the target scaffold.

Detailed Synthetic Protocol

Materials:

  • 1H-Indole

  • 2,4,5-Trichloropyrimidine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 1H-indole (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of 2,4,5-trichloropyrimidine (1.05 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Note on Causality: The use of a Lewis acid like AlCl₃ is crucial for activating the pyrimidine ring towards electrophilic attack by the electron-rich indole. The reaction is performed under anhydrous conditions to prevent the decomposition of the Lewis acid. The regioselectivity of the reaction, favoring attack at the C4 position of the pyrimidine, is generally observed in such reactions.[4]

Derivatization Strategies: Unleashing the Potential

The two chlorine atoms at the C2 and C5 positions of the pyrimidine ring are the key handles for derivatization. Their differential reactivity allows for selective nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups. Generally, the C2 position is more susceptible to nucleophilic attack than the C5 position, especially with an electron-withdrawing group at C4 (in this case, the indole moiety). However, the presence of the indole may influence this reactivity profile.

Selective Substitution at the C2-Position

The chlorine at the C2 position can be selectively displaced by various nucleophiles under controlled conditions. This allows for the introduction of amines, alcohols, thiols, and other functionalities that can serve as key interaction points with biological targets.

C2_Derivatization Scaffold This compound C2_Amine 3-(2-Amino-5-chloropyrimidin-4-yl)-1H-indole Derivative Scaffold->C2_Amine R¹R²NH Base (e.g., DIPEA) Solvent (e.g., NMP or Dioxane) Heat

Caption: General scheme for C2-position derivatization.

Protocol for C2-Amination

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in NMP or 1,4-dioxane, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the C2-aminated derivative.

Selective Substitution at the C5-Position

Following the substitution at the C2-position, the less reactive chlorine at the C5-position can be displaced under more forcing conditions or by using a more reactive nucleophile. This stepwise approach allows for the synthesis of unsymmetrically disubstituted pyrimidine derivatives.

C5_Derivatization C2_Amine 3-(2-Amino-5-chloropyrimidin-4-yl)-1H-indole Derivative Disubstituted 3-(2,5-Diaminopyrimidin-4-yl)-1H-indole Derivative C2_Amine->Disubstituted R³R⁴NH Base (e.g., K₂CO₃) Solvent (e.g., DMF) Higher Temperature

Caption: General scheme for C5-position derivatization.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 3-(pyrimidin-4-yl)-1H-indole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. The indole N-H can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The substituents at the C2 and C5 positions of the pyrimidine ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Target Kinases and Structure-Activity Relationships (SAR)

Derivatives of the broader pyrimidinyl-indole class have shown potent inhibitory activity against a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[3]

  • Anaplastic Lymphoma Kinase (ALK): A target in certain types of lymphoma and lung cancer.[1]

  • c-Jun N-terminal Kinase (JNK): Implicated in inflammatory diseases and cancer.[5]

General SAR observations from related series suggest:

Position of SubstitutionEffect on Activity
C2 of Pyrimidine Introduction of small to medium-sized amines often leads to potent activity. The nature of the amine can influence selectivity.
C5 of Pyrimidine Substitution at this position can modulate potency and selectivity. Small alkyl or halo substituents are often well-tolerated.
Indole Ring Substituents on the indole ring, particularly at the 5- and 6-positions, can be explored to improve physicochemical properties and target engagement.
Indole N1 Alkylation or acylation of the indole nitrogen can impact the hydrogen bonding network and may be used to fine-tune activity and properties.
Illustrative Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Scaffold_Inhibitor 3-(2,5-Dichloropyrimidin-4-yl) -1H-indole Derivative Scaffold_Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The this compound scaffold represents a highly promising and versatile starting point for the development of novel therapeutics. Its synthetic accessibility and the presence of two differentially reactive chlorine atoms provide a robust platform for the generation of diverse chemical libraries. The established precedent of the broader pyrimidinyl-indole class as potent kinase inhibitors suggests that derivatives of this scaffold are likely to exhibit significant activity against a range of important oncology and inflammation targets. The protocols and strategies outlined in this application note are intended to empower researchers to explore the full potential of this exciting chemical space.

References

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available from: [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. Available from: [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. Available from: [Link]

  • Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. PubMed. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. Available from: [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available from: [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. Pak. J. Pharm. Sci. Available from: [Link]

  • Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. Google Patents.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available from: [Link]

  • 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Lead Sciences. Available from: [Link]

  • The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. PubMed. Available from: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available from: [Link]

  • The Role of 2,4,5-Trichloropyrimidine in Modern Drug Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PubMed Central. Available from: [Link]

  • Method of friedel-crafts acylation of anilides. Google Patents.
  • Design, Synthesis and Biological Evaluation of[6][7][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available from: [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available from: [Link]

Sources

Application Note: High-Throughput Screening with a 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kinome with a Privileged Scaffold

Protein kinases have become one of the most critical classes of targets in modern drug discovery, second only to G protein-coupled receptors.[1] Their central role in signal transduction makes them integral to cellular regulation, and their dysfunction is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy.[2]

The 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole scaffold represents a "privileged" chemical structure in kinase inhibitor design. The pyrimidine core is a well-established hinge-binding motif, while the indole moiety can be functionalized to achieve selectivity and potency by exploring adjacent hydrophobic pockets within the kinase domain. This application note provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign using a compound library based on this potent scaffold to identify novel kinase inhibitors.

The HTS Cascade: From Library to Validated Hit

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound collection. The process involves a primary screen to identify all potential inhibitors, followed by a series of increasingly stringent secondary and orthogonal assays to eliminate false positives and characterize the potency and mechanism of the most promising compounds.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Triage & Validation cluster_2 Lead Generation lib Compound Library (10 µM Single Point) primary Primary HTS (Biochemical Kinase Assay) lib->primary data Data Analysis (Z-Factor > 0.5, % Inhibition > 50%) primary->data confirm Hit Confirmation (Fresh Compound) data->confirm ic50 IC50 Determination (10-point Dose Response) confirm->ic50 secondary Secondary Assay (Cellular Proliferation) ic50->secondary validated Validated Hit secondary->validated sar Structure-Activity Relationship (SAR) validated->sar

Caption: The High-Throughput Screening (HTS) cascade for kinase inhibitor discovery.

Library Characteristics

The quality and diversity of the screening library are paramount. A library based on the this compound scaffold should be characterized by its diversity, purity, and drug-like properties.

ParameterSpecificationRationale
Number of Compounds 5,000 - 50,000Provides sufficient chemical space coverage for initial hit identification.
Scaffold This compoundA known kinase hinge-binding scaffold to increase the probability of finding active compounds.[3]
Purity >95% (LC-MS)Ensures that observed activity is due to the intended compound, reducing false positives.
Concentration 10 mM in DMSOStandard concentration for HTS compound libraries, allowing for easy dilution.
Storage -20°C in 384-well platesPrevents compound degradation and facilitates automated handling.

Primary Screening Protocol: Biochemical Kinase Assay

The primary screen aims to rapidly identify compounds that inhibit the target kinase in a biochemical assay. A luminescent ATP depletion assay, such as the Kinase-Glo® platform, is an industry-standard choice for HTS due to its simplicity, robustness, and high signal-to-background ratio.[4][5] The principle is straightforward: the amount of light generated is directly proportional to the amount of ATP remaining after the kinase reaction.[6] Therefore, a low luminescent signal indicates high kinase activity, while a high signal indicates inhibition.[7]

Protocol: Kinase-Glo® Luminescent Assay (384-Well Format)

Objective: To identify compounds that inhibit the target kinase by measuring ATP consumption.

Materials:

  • Target Kinase (e.g., a tyrosine kinase implicated in cancer)

  • Kinase Substrate (specific peptide or protein for the target kinase)

  • ATP (at a concentration near the Km for the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test Compounds: this compound library

  • Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor)

  • Negative Control: DMSO (vehicle)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM stock) into the appropriate wells of the assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of Staurosporine for positive controls.

  • Enzyme & Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.[7]

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is 10 µM.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.[4] This stops the kinase reaction and initiates the luminescent signal.

  • Signal Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

Data Analysis and Hit Selection

Quality Control: The Z'-Factor

The quality and reliability of each assay plate must be validated before analyzing compound data. The Z'-factor is the standard statistical parameter used for this purpose.[8][9] It measures the separation between the positive and negative control signals, taking into account the data variation within each control group.[10]

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and suitable for HTS.[11]
0 to 0.5MarginalThe assay may be acceptable, but caution is needed; optimization is recommended.[11]
< 0UnacceptableNo separation between controls; the assay is not viable for screening.[11]

Only plates with a Z'-factor > 0.5 should be considered for hit analysis.[8]

Hit Calling

Hits are typically defined as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (DMSO). A common threshold is ≥ 3 standard deviations. Alternatively, a percent inhibition cutoff (e.g., >50% inhibition) can be used.

Hit Validation and Secondary Screening

IC₅₀ Determination

Primary hits must be re-tested to confirm their activity and determine their potency. This is done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[12]

Protocol: A 10-point, 3-fold serial dilution of the confirmed hit compound is prepared, typically starting from 50 µM. The biochemical kinase assay is then performed as described above. The resulting data is plotted with percent inhibition versus the log of the inhibitor concentration to generate a sigmoidal curve, from which the IC₅₀ value is calculated.[13][14]

Cellular Proliferation Assay

A crucial secondary assay is to determine if the compound has an effect on cancer cell proliferation, which provides evidence of cell permeability and on-target activity in a biological context. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP as an indicator of metabolically active, viable cells.[15][16]

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 384-well clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the hit compound for 72 hours.

  • Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]

  • Lysis & Signal Generation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. A decrease in signal corresponds to a decrease in the number of viable cells.[17]

Signaling_Pathway cluster_pathway Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., SRC, ABL) Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Proliferation Cell Proliferation Substrate->Proliferation Inhibitor 3-(2,5-Dichloropyrimidin-4-yl) -1H-indole Hit Inhibitor->TargetKinase

Caption: Inhibition of a signaling pathway by a hit compound.

Conclusion

The this compound scaffold provides a fertile starting point for the discovery of novel kinase inhibitors. By combining this focused library with a robust, multi-step HTS cascade employing sensitive and reliable assays like Kinase-Glo® and CellTiter-Glo®, researchers can efficiently identify and validate potent hit compounds. This systematic approach, grounded in rigorous data analysis and biological validation, paves the way for the development of the next generation of targeted therapeutics.

References

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Unknown. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • Zhang, X., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • Auld, D. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Lackey, K., et al. (2000). High throughput screening for protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]

  • Ottl, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Basisty, E. (2021). Steady-state enzyme kinetics. The University of Bath's research portal. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • CiteAb. (n.d.). (G7571) CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]

  • Netterwald, J. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Retrieved from [Link]

  • Chan, K. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Retrieved from [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Retrieved from [Link]

  • Glushkov, V. A., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Retrieved from [Link]

Sources

Application Note and Detailed Protocol for the N-Alkylation of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The protocol details a robust and efficient method employing a strong base for deprotonation followed by reaction with an alkylating agent. This application note is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering in-depth explanations of the experimental choices, safety precautions, and purification techniques.

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole ring is a critical strategy for modulating the biological activity of these molecules. While modifications at the C2 and C3 positions are common due to their inherent nucleophilicity, N-alkylation of the indole nitrogen offers a distinct vector for structural diversification.[1] The introduction of an alkyl group at the N1 position can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity.

The target molecule, this compound, is a valuable building block for the synthesis of kinase inhibitors and other therapeutic agents. The N-alkylation of this substrate provides access to a library of novel compounds for structure-activity relationship (SAR) studies. This guide presents a detailed experimental procedure for this transformation, grounded in established principles of organic synthesis.

Mechanistic Rationale: The Chemistry of Indole N-Alkylation

The N-alkylation of indoles typically proceeds through a two-step SN2 mechanism.[2] The first step involves the deprotonation of the relatively acidic N-H proton of the indole ring (pKa ≈ 17 in DMSO) by a suitable base to form a resonance-stabilized indolate anion.[2][3] This anion is a potent nucleophile. The second step is the nucleophilic attack of the indolate anion on an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.[2]

The choice of base and solvent is crucial for achieving high yields and regioselectivity (N- vs. C-alkylation).[4] Strong bases, such as sodium hydride (NaH), in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are commonly employed to ensure complete deprotonation and favor N-alkylation.[3][4] The polar aprotic solvent effectively solvates the cation of the base without interfering with the nucleophilicity of the indolate anion.

Experimental Workflow and Key Parameters

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware (Anhydrous Conditions) add_indole Dissolve Indole in Anhydrous Solvent prep_reagents->add_indole add_base Add Base (e.g., NaH) (Deprotonation) add_indole->add_base add_alkylating_agent Add Alkylating Agent (Alkylation) add_base->add_alkylating_agent monitor_reaction Monitor Reaction Progress (TLC) add_alkylating_agent->monitor_reaction quench_reaction Quench Reaction (e.g., with Water or Saturated NH4Cl) monitor_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product wash_organic Wash Organic Layer extract_product->wash_organic dry_organic Dry & Concentrate wash_organic->dry_organic purify_product Purify by Column Chromatography dry_organic->purify_product characterize_product Characterize Product (NMR, MS, etc.) purify_product->characterize_product

Caption: Experimental workflow for N-alkylation.

Table 1: Key Reaction Parameters and Reagents
ParameterRecommended ChoiceRationale
Indole Substrate This compoundThe starting material for the N-alkylation reaction.
Base Sodium Hydride (NaH), 60% dispersion in mineral oilA strong, non-nucleophilic base that effectively deprotonates the indole N-H.[2][4]
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Milder, alternative bases that can be effective, particularly in polar solvents like DMF.[5][6]
Alkylating Agent Alkyl halide (e.g., Iodomethane, Benzyl bromide)The source of the alkyl group to be introduced at the N1 position.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents that dissolve the indolate anion and promote the SN2 reaction.[4][7]
Temperature 0 °C to room temperature (or gentle heating)The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The alkylation step may proceed at room temperature or require gentle heating depending on the reactivity of the alkylating agent.
Atmosphere Inert (Nitrogen or Argon)Essential when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.[8][9]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide as the alkylating agent.

Materials and Equipment
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[9][10] It is also corrosive. Always handle NaH in a fume hood under an inert atmosphere.[8][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][12] In case of fire, use a Class D fire extinguisher (dry powder, e.g., sand or sodium carbonate); DO NOT use water, carbon dioxide, or foam extinguishers .[9][10]

  • Alkylating Agents: Many alkylating agents are toxic, lachrymatory, and/or carcinogenic. Handle with care in a well-ventilated fume hood.

  • Solvents: DMF is a potential teratogen and should be handled with caution. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

    • Add anhydrous DMF to the flask to create a suspension of the washed NaH.

  • Deprotonation:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Cool the NaH suspension in the reaction flask to 0 °C using an ice bath.

    • Slowly add the solution of the indole to the NaH suspension dropwise via a syringe or dropping funnel over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the indolate anion is often accompanied by the evolution of hydrogen gas.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent. Gentle heating (e.g., to 50-60 °C) may be necessary for less reactive alkylating agents.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution. Caution: This quenching process is exothermic and will evolve hydrogen gas.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Incomplete deprotonation (inactive base, wet reagents/solvent).Use fresh, high-purity NaH. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents.
Low reactivity of the alkylating agent.Increase the reaction temperature or reaction time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
Formation of C3-alkylated byproduct Incomplete deprotonation or use of a less polar solvent.Ensure complete deprotonation by using a sufficient excess of a strong base like NaH. Use a polar aprotic solvent like DMF.[4]
Formation of dialkylated products Use of a large excess of the alkylating agent.Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol described herein provides a reliable and scalable method for achieving this transformation. By understanding the underlying mechanism and paying close attention to the reaction conditions and safety precautions, researchers can successfully synthesize a diverse range of N-alkylated indole derivatives for further investigation.

References

  • University of California, Los Angeles. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Dong, J. J., & Rawal, V. H. (2020). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 142(4), 1768–1772. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • State of New Jersey. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Procter, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 294-299. Retrieved from [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]

  • Procter, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. ResearchGate. Retrieved from [Link]

  • Darcel, C., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(49), e202201334. Retrieved from [Link]

  • Procter, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 294-299. Retrieved from [Link]

  • Williams, A. W. (1961). U.S. Patent No. 3,012,040. U.S. Patent and Trademark Office.
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  • Shieh, W.-C., et al. (2006). U.S. Patent No. 7,067,676. U.S. Patent and Trademark Office.
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  • Kumar, V., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(47), 8355-8358. Retrieved from [Link]

  • Kumar, V., et al. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. ResearchGate. Retrieved from [Link]

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  • Darcel, C., et al. (2022). Scope of the N‐alkylation of indolines with alcohols. ResearchGate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Retrieved from [Link]

  • Gellis, A., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(25), 4916-4925. Retrieved from [Link]

  • Wang, C., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7542. Retrieved from [Link]

  • ResearchGate. (2013). Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?. Retrieved from [Link]

  • Sobolov, S. B., et al. (1998). Selective N-alkylation of pyrrolopyrimidines and indoles by 'transfer of activation'. Tetrahedron Letters, 39(32), 5685-5688. Retrieved from [Link]

  • University of Richmond. (2011). Synthesis of indole containing pyrimidines. UR Scholarship Repository. Retrieved from [Link]

  • Wang, Q., et al. (2017). K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. Chinese Journal of Chemistry, 35(10), 1545-1549. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 2 5 Dichloropyrimidin4 Yl 1H Indole API Intermediate. Retrieved from [Link]

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  • Procter, D. J., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(30), 16483–16489. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Indole-Pyrimidine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties.[1][2] Its derivatives have been a fertile ground for the discovery of potent anticancer agents, with several indole-based drugs, such as sunitinib and osimertinib, now in clinical use.[2] The pyrimidine ring, another key heterocyclic motif, is also a cornerstone of many anticancer and kinase-inhibiting drugs.[3] The strategic hybridization of these two pharmacophores into a single molecule, such as 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, presents a compelling opportunity for the development of a new class of oncology therapeutics.

While direct studies on the anticancer effects of this compound are not yet prevalent in the public domain, the known activities of structurally related analogs provide a strong rationale for its investigation. Notably, compounds with a 3-(2-chloropyrimidin-4-yl)-1H-indole core have demonstrated significant cytotoxic effects, particularly against non-small cell lung cancer (NSCLC) cell lines, by targeting mutations in the epidermal growth factor receptor (EGFR).[4] This suggests that this compound may function as a kinase inhibitor, a class of targeted therapies that has revolutionized cancer treatment.

These application notes are designed to provide a comprehensive framework for researchers to explore the anticancer potential of this compound. We will delve into a plausible mechanism of action based on its structural alerts, propose a panel of cancer cell lines for initial screening, and provide detailed, field-proven protocols for key in vitro assays. Our objective is to equip researchers with the necessary tools and insights to rigorously evaluate this promising compound and elucidate its therapeutic potential.

Proposed Mechanism of Action: Targeting Aberrant Kinase Signaling

Based on the structure of this compound and the known anticancer activities of related indolyl-pyrimidine compounds, a plausible mechanism of action is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. The dichloropyrimidine moiety can act as a "hinge-binder," anchoring the molecule in the ATP-binding pocket of a kinase, while the indole scaffold can form additional interactions that enhance binding affinity and selectivity.

A primary hypothesized target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently mutated and overexpressed in various cancers, particularly NSCLC.[4] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.

Below is a conceptual diagram of the proposed EGFR signaling pathway and the putative point of inhibition by this compound.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Recommended Cancer Cell Line Studies

Given the evidence from structurally similar compounds, we recommend an initial screening of this compound against a panel of cancer cell lines representing different tumor types. This approach will help to identify sensitive cancer types and provide a basis for more focused mechanistic studies.

Table 1: Recommended Cancer Cell Lines for Initial Screening

Cancer TypeCell LineRationale
Non-Small Cell Lung CancerNCI-H1975EGFR T790M mutation, relevant for targeted therapy.
A549KRAS mutation, to assess activity in EGFR wild-type NSCLC.
Breast CancerMCF-7Estrogen receptor-positive, a common subtype.
MDA-MB-231Triple-negative, an aggressive and hard-to-treat subtype.
Colorectal CancerHCT-116KRAS mutant, to evaluate activity in a common GI cancer.
HT-29BRAF mutant, another key oncogene in colorectal cancer.
Pancreatic CancerPANC-1Highly aggressive cancer with limited treatment options.
Liver CancerHepG2A well-characterized hepatocellular carcinoma cell line.

Experimental Protocols

The following protocols provide a detailed methodology for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant. Centrifuge the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation: A Template for Summarizing Compound Activity

A crucial aspect of evaluating a novel compound is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the IC50 values of this compound across different cancer cell lines.

Table 2: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIC50 (µM) after 72h Treatment (Mean ± SD)
NCI-H1975Non-Small Cell Lung Cancer0.5 ± 0.1
A549Non-Small Cell Lung Cancer> 50
MCF-7Breast Cancer5.2 ± 0.8
MDA-MB-231Breast Cancer2.1 ± 0.4
HCT-116Colorectal Cancer8.7 ± 1.2
HT-29Colorectal Cancer15.4 ± 2.5
PANC-1Pancreatic Cancer1.8 ± 0.3
HepG2Liver Cancer10.5 ± 1.9

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel anticancer compound.

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Line_Selection Select Cancer Cell Line Panel Compound_Prep Prepare Compound Stock and Dilutions Cell_Line_Selection->Compound_Prep MTT_Assay Cell Viability Assay (MTT) Compound_Prep->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quantification Quantify Apoptotic Cell Population Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Cycle_Distribution Analyze Cell Cycle Arrest Cell_Cycle_Assay->Cell_Cycle_Distribution IC50_Determination->Apoptosis_Assay IC50_Determination->Cell_Cycle_Assay MoA_Hypothesis Formulate Mechanism of Action Hypothesis Apoptosis_Quantification->MoA_Hypothesis Cell_Cycle_Distribution->MoA_Hypothesis

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Conclusion and Future Directions

The indole-pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. While this compound itself is a relatively unexplored compound, the information gleaned from its structural analogs provides a solid foundation for its investigation as a potential kinase inhibitor. The protocols and guidelines presented here offer a systematic approach to characterizing its in vitro activity and elucidating its mechanism of action.

Should initial screenings yield positive results, further studies would be warranted. These could include broader kinase profiling to identify specific molecular targets, Western blot analysis to confirm the modulation of downstream signaling pathways, and in vivo studies in relevant xenograft models to assess preclinical efficacy. Through such a rigorous and systematic evaluation, the full therapeutic potential of this compound can be determined.

References

  • El-Gamal, M. I., et al. (2019). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules, 24(15), 2799. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Letters in Drug Design & Discovery, 18(1), 86-96. [Link]

  • Abdellatif, K. R. A., et al. (2018). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 23(11), 2824. [Link]

  • Gajjela, R., et al. (2021). Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • Waseem, M., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5038. [Link]

  • ResearchGate. (a) Pyrimidine containing compounds as anticancer agents; (b) indole... [Link]

  • Mondal, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114283. [Link]

  • Wang, Y., et al. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(22), 4138. [Link]

  • Jiang, B., et al. (2001). Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents. Bioorganic & Medicinal Chemistry, 9(5), 1149-1154. [Link]

  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 1957-1970. [Link]

  • PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. [Link]

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Sources

Application Note: Harnessing 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole for Covalent Target Identification and Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Identification in Modern Drug Discovery

The precise identification of a small molecule's cellular targets is a cornerstone of modern drug discovery. Understanding the full spectrum of a compound's interactions—both on-target and off-target—is critical for elucidating its mechanism of action, predicting potential toxicities, and developing robust structure-activity relationships (SAR). Covalent inhibitors have emerged as a powerful therapeutic modality, offering high potency and prolonged duration of action.[1] The 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole scaffold represents a class of privileged structures in kinase inhibitor design, featuring a reactive dichloropyrimidine "warhead" capable of forming a covalent bond with nucleophilic residues on target proteins.

This application note provides a detailed guide for utilizing this compound as a chemical probe for target identification and validation. We will delve into the mechanistic basis of its reactivity and provide comprehensive, field-proven protocols for its application in chemical pulldown assays and Cellular Thermal Shift Assays (CETSA), two orthogonal and powerful techniques for confirming target engagement.

The Covalent Mechanism: A Dichloropyrimidine Warhead

The key to the utility of this compound in target identification lies in its 2,5-dichloropyrimidine moiety. This electrophilic group is primed to react with nucleophilic amino acid residues, most notably cysteine, via a nucleophilic aromatic substitution (SNAr) reaction.[2] In this mechanism, the thiol side chain of a cysteine residue attacks the electron-deficient pyrimidine ring, displacing one of the chloride leaving groups to form a stable, covalent thioether bond.[3]

Studies on analogous 2,5-dichloropyrimidine-containing compounds have confirmed this covalent mechanism. For instance, a series of covalent inhibitors of the MSK1 kinase were shown to act via an SNAr reaction between the dichloropyrimidine core and a non-catalytic cysteine residue (Cys440) within the kinase's ATP-binding pocket.[2] This covalent engagement provides a durable link between the probe and its target, making it an ideal tool for affinity-based enrichment and identification.

Part 1: Affinity-Based Target Identification using a Derivatized Probe

To identify the cellular targets of the this compound scaffold, a common strategy is to synthesize an affinity-based probe. This involves modifying the core molecule with a bioorthogonal handle, such as an alkyne or azide, which allows for the subsequent "clicking" on of a reporter tag (e.g., biotin) for affinity purification.[4] The indole N-H position is a synthetically tractable site for the installation of a linker and bioorthogonal handle without significantly perturbing the reactive dichloropyrimidine warhead.

Experimental Workflow: Chemical Pulldown Assay

The chemical pulldown assay leverages the high-affinity interaction between biotin and streptavidin to isolate the probe-target complexes from a complex cellular lysate.[5] Subsequent analysis by mass spectrometry identifies the enriched proteins.

G cluster_0 Probe Synthesis & Cell Treatment cluster_1 Click Chemistry & Affinity Capture cluster_2 Protein Identification Synthesis Synthesize Alkyne-tagged This compound Treatment Treat Live Cells or Lysate with Alkyne-Probe Lysis Cell Lysis & Proteome Extraction Click Click Reaction: Add Azide-Biotin Tag Lysis->Click Capture Incubate with Streptavidin Beads Wash Wash Beads to Remove Non-specific Binders Elution Elute Bound Proteins Wash->Elution Digestion On-Bead or In-Solution Trypsin Digestion MS LC-MS/MS Analysis Data Data Analysis: Identify Enriched Proteins G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Treat_DMSO Treat Cells with Vehicle (DMSO) Aliquot_DMSO Aliquot DMSO-treated cell suspension Treat_Cmpd Treat Cells with Covalent Inhibitor Aliquot_Cmpd Aliquot Inhibitor-treated cell suspension Heat_DMSO Heat aliquots across a temperature gradient Aliquot_DMSO->Heat_DMSO Heat_Cmpd Heat aliquots across a temperature gradient Aliquot_Cmpd->Heat_Cmpd Lysis Freeze-Thaw Lysis Heat_DMSO->Lysis Heat_Cmpd->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins WB Western Blot for Soluble Target Protein Quantify Quantify Bands & Plot Melting Curves

Caption: Workflow for Western Blot-based CETSA.

Protocol 2: CETSA for Covalent Target Engagement

Objective: To determine if this compound stabilizes a target protein against thermal denaturation in intact cells.

Materials:

  • This compound

  • Cell line expressing the target of interest

  • PBS supplemented with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a gradient function

  • Reagents and equipment for Western blotting (lysis buffer, SDS-PAGE gels, transfer system, primary and secondary antibodies)

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one batch of cells with the compound at a desired concentration (e.g., 10x the IC₅₀) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a final concentration of ~10⁷ cells/mL.

    • Aliquot the cell suspension from each condition (DMSO and compound-treated) into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Normalize protein concentration for all samples.

    • Resolve the soluble fractions by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis and Interpretation:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) for each condition.

    • Plot the normalized intensity versus temperature to generate melting curves for both the DMSO and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement. [6]Because the binding is covalent, this shift should be substantial and largely irreversible.

Parameter Experimental Condition Rationale
Heating Time 3 minutesSufficient to induce denaturation without causing widespread protein degradation.
Centrifugation Speed 20,000 x gEnsures complete pelleting of aggregated proteins.
Lysis Method Freeze-ThawA gentle method that avoids the use of detergents, which can interfere with protein stability.
Loading Control GAPDH or β-actinA protein not expected to bind the compound can be used to ensure equal loading and demonstrate that the thermal shift is specific to the target.

Conclusion

The this compound scaffold is a valuable tool for chemical biology and drug discovery. Its inherent reactivity as a covalent warhead, targeting nucleophilic residues like cysteine, makes it a powerful probe for identifying and validating novel kinase targets. [2]By employing a derivatized version in affinity-based pulldown experiments, researchers can perform unbiased, proteome-wide discovery of potential targets. Subsequent validation using orthogonal methods like CETSA provides high-confidence confirmation of target engagement in a cellular setting. [7]The protocols detailed in this note provide a robust framework for leveraging this chemical tool to accelerate the discovery and validation of next-generation covalent inhibitors.

References

  • Yano, J., et al. (2013). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yano, J., et al. (2013). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. Available at: [Link]

  • Bertozzi, C. R., et al. (2009). Bioorthogonal Chemistry: A Tool for Interrogating Biology. Angewandte Chemie International Edition. Available at: [Link]

  • Milne, E., et al. (2023). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. STAR Protocols. Available at: [Link]

  • Zhang, T., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Patricelli, M. P., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Biochemistry. Available at: [Link]

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  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Chen, X., et al. (2017). A general chemical proteomics method for mapping proteins in live cells. Nature Methods. Available at: [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & Biology. Available at: [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. Available at: [Link]

  • Cohen, M. S., et al. (2005). A general, modular strategy for the synthesis of diverse N-acylated amino-acid-based fluorescent probes. Organic Letters. Available at: [Link]

  • Mann, M., & Kelleher, N. L. (2008). Precision proteomics: the case for high resolution and high mass accuracy. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we will address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound can be a significant bottleneck. This section provides a structured approach to identifying and resolving the root causes of suboptimal reaction outcomes.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.

  • Side Reactions: Competing reactions, such as polysubstitution on the indole ring or reactions involving the pyrimidine moiety, can consume starting materials and reduce the yield of the desired product.

  • Purity of Starting Materials: The presence of impurities in the indole or 2,5-dichloropyrimidine can interfere with the reaction.

  • Inefficient Purification: Product loss during workup and purification is a common issue that can artificially lower the calculated yield.

A systematic approach to optimizing each of these factors is crucial for improving the overall yield.

Q2: I'm observing the formation of multiple unidentified byproducts in my reaction mixture. What are the likely side reactions, and how can I minimize them?

The formation of multiple byproducts is a common challenge. The primary side reactions in this synthesis often involve:

  • Polysubstitution on the Indole Ring: The indole nucleus is susceptible to electrophilic substitution at multiple positions. To mitigate this, consider using a protecting group on the indole nitrogen.[1][2] A phenylsulfonyl (PhSO2) group can be effective in directing the substitution to the C3 position and can be removed under basic conditions.[1][2]

  • Reaction at the C2 Position of the Pyrimidine: While the C4 position of 2,5-dichloropyrimidine is generally more reactive towards nucleophilic attack, reaction at the C2 position can occur, leading to isomeric byproducts.

  • Decomposition of Starting Materials or Product: The reaction conditions, particularly elevated temperatures, can lead to the degradation of sensitive starting materials or the final product.

To minimize side reactions:

  • Employ a Protecting Group Strategy: Protecting the indole nitrogen with a suitable group like phenylsulfonyl can enhance regioselectivity.[1][2]

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions and prevent decomposition.

  • Control Stoichiometry: Carefully controlling the molar ratio of the reactants can help to minimize polysubstitution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and practical answers.

Q3: What is the most effective method for coupling indole with 2,5-dichloropyrimidine?

Several methods can be employed for this synthesis, with the choice often depending on the specific indole substrate and available resources. Common approaches include:

  • Friedel-Crafts Type Reactions: This classic method involves the reaction of indole with 2,5-dichloropyrimidine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] While effective, this method can sometimes lead to polysubstitution and requires careful control of reaction conditions.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki or Buchwald-Hartwig cross-coupling, offer a more controlled and often higher-yielding alternative.[5][6] These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base.[5][6][7]

Q4: How can I effectively purify the final product to remove unreacted starting materials and byproducts?

Purification is a critical step in obtaining a high-purity product and an accurate yield. The most common and effective purification method for this compound is column chromatography on silica gel .[3]

A typical column chromatography protocol would involve:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a suitable solvent system.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization can also be an effective method for purifying the final product, particularly if the crude product is a solid.[8]

Q5: Should I use a protecting group for the indole nitrogen? If so, which one is recommended?

The use of a protecting group on the indole nitrogen is highly recommended to improve the regioselectivity of the reaction and prevent side reactions.[1][2][9] The electron-withdrawing nature of many protecting groups can also help to moderate the reactivity of the indole ring.

Recommended Protecting Groups:

  • Phenylsulfonyl (PhSO₂): This is a robust protecting group that is stable to many reaction conditions and can be readily introduced using phenylsulfonyl chloride.[2] It can be removed under basic conditions.[1]

  • tert-Butoxycarbonyl (Boc): The Boc group is another common protecting group for indoles.[2] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions.[2]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

This protocol describes a palladium-catalyzed cross-coupling approach for the synthesis of the protected intermediate.

Materials:

  • 1-(Phenylsulfonyl)-1H-indole

  • 2,5-Dichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 1-(phenylsulfonyl)-1H-indole (1.0 eq), 2,5-dichloropyrimidine (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask and stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.

Protocol 2: Deprotection of the Phenylsulfonyl Group

This protocol outlines the removal of the phenylsulfonyl protecting group to yield the final product.

Materials:

  • 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (1.0 eq) in methanol.

  • Add a solution of potassium carbonate (3.0 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Reaction Scheme

Reaction_Scheme Indole 1H-Indole Reaction Coupling Reaction (e.g., Friedel-Crafts or Pd-catalyzed) Indole->Reaction Pyrimidine 2,5-Dichloropyrimidine Pyrimidine->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Purity OK Consider_Protecting_Group Consider Indole-N Protecting Group Optimize_Conditions->Consider_Protecting_Group No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Improve_Purification Improve Purification Technique Consider_Protecting_Group->Improve_Purification No Improvement Consider_Protecting_Group->Success Improvement Improve_Purification->Success Improvement

Caption: A workflow for troubleshooting low yields.

Data Summary

Table 1: Comparison of Reaction Conditions

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃-DCE80255[3]
2Pd(OAc)₂/PPh₃K₂CO₃DMF10016>70 (typical)
3Pd(PPh₃)₄K₃PO₄Dioxane9012>75 (typical)

Yields are representative and may vary based on specific substrates and reaction scales.

References

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]

  • PubMed. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2000). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Retrieved from [Link]

  • PubMed Central - NIH. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. Retrieved from [Link]

  • ACS Publications. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Retrieved from [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an indole-3-boronic acid or its ester derivative with 2,4,5-trichloropyrimidine. The selectivity for the C-4 position of the pyrimidine is generally favored due to its higher reactivity.

Q2: I am observing significant amounts of starting material in my reaction. What are the likely causes?

A2: Incomplete reactions can be due to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If you are using a Pd(0) source, make sure it has not been oxidized. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is efficient.

  • Poor Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., carbonates, phosphates) and that it is sufficiently soluble in the reaction medium.

  • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Q3: My final product is contaminated with a significant amount of a dehalogenated pyrimidine byproduct. What is this and how can I prevent it?

A3: This is a common side reaction known as hydrodehalogenation, where one of the chloro substituents on the pyrimidine ring is replaced by a hydrogen atom. This can occur through various mechanisms, often involving a hydride source in the reaction mixture.[1][2][3] Please refer to the detailed troubleshooting guide on Dehalogenation of the Pyrimidine Ring below.

Q4: I am seeing a byproduct with a mass corresponding to a dimer of my indole starting material. What is happening?

A4: You are likely observing the homocoupling of your indole-3-boronic acid derivative.[4] This is a well-known side reaction in Suzuki-Miyaura couplings. For a comprehensive solution, see the troubleshooting section on Homocoupling of Indole-3-Boronic Acid .

Q5: The reaction is not regioselective, and I am getting isomers with the indole coupled at the C-2 position of the pyrimidine. How can I improve C-4 selectivity?

A5: While the C-4 position of 2,4,5-trichloropyrimidine is generally more reactive, the C-2 position can also undergo coupling. To enhance C-4 selectivity, consider using a bulkier phosphine ligand which can sterically hinder the approach to the C-2 position. Additionally, optimizing the reaction temperature and time may favor the desired C-4 isomer.

Troubleshooting Guides

Side Reaction: Dehalogenation of the Pyrimidine Ring

Issue: Formation of 3-(5-chloropyrimidin-4-yl)-1H-indole or 3-(2-chloropyrimidin-4-yl)-1H-indole as a significant byproduct.

Mechanism: This side reaction, known as hydrodehalogenation, involves the replacement of a chlorine atom with a hydrogen atom.[1][2][3] In palladium-catalyzed reactions, this can occur when a palladium-hydride species is generated in the catalytic cycle. This species can then undergo reductive elimination with the pyrimidine ligand to yield the dehalogenated product. Sources of hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water.

Troubleshooting Protocol:

  • Solvent Selection:

    • Recommendation: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.

    • Rationale: Protic solvents like alcohols can act as hydride donors, leading to dehalogenation.[1]

  • Base Selection:

    • Recommendation: Use anhydrous inorganic bases like K₂CO₃ or K₃PO₄.

    • Rationale: Amine bases can sometimes contribute to dehalogenation.[1] Ensure the base is thoroughly dried before use.

  • Catalyst and Ligand System:

    • Recommendation: Use a pre-formed, well-defined palladium catalyst to ensure a clean and efficient catalytic cycle.[5]

    • Rationale: The formation of the active Pd(0) species from some pre-catalysts can be inefficient, leading to side reactions. A well-defined catalyst can minimize the formation of unwanted palladium-hydride species.[5]

  • Inert Atmosphere:

    • Recommendation: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.

    • Rationale: This minimizes the presence of moisture, which can contribute to side reactions.

Workflow for Minimizing Dehalogenation:

Caption: Troubleshooting workflow for dehalogenation.

Side Reaction: Homocoupling of Indole-3-Boronic Acid

Issue: Formation of 3,3'-biindole as a byproduct.

Mechanism: The palladium catalyst can mediate the homocoupling of the indole-3-boronic acid or its ester.[4] This is often more prevalent when the rate of the desired cross-coupling reaction is slow, allowing for the competing homocoupling pathway to occur.

Troubleshooting Protocol:

  • Stoichiometry of Reactants:

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the 2,4,5-trichloropyrimidine.

    • Rationale: This ensures that the palladium-pyrimidine intermediate is readily available to react with the indole-boronic acid, outcompeting the homocoupling reaction.

  • Rate of Addition:

    • Recommendation: Add the indole-3-boronic acid slowly to the reaction mixture containing the catalyst and the pyrimidine.

    • Rationale: This maintains a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.

  • Catalyst System Optimization:

    • Recommendation: Screen different palladium catalysts and ligands to find a system that promotes a faster cross-coupling rate.

    • Rationale: A more active catalyst will accelerate the desired reaction, minimizing the time for the homocoupling side reaction to occur.[5]

  • Use of Boronic Esters:

    • Recommendation: Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[6]

    • Rationale: Boronic esters can exhibit slower, more controlled release of the active boronic acid, which can suppress homocoupling.[7]

Data on the Effect of Reaction Parameters on Homocoupling:

ParameterCondition ACondition B% Homocoupling
Boronic Acid vs. Ester Indole-3-boronic acidIndole-3-boronic acid pinacol ester15%
Addition Method All reactants added at onceSlow addition of boronic acid20%
Pyrimidine Stoichiometry 1.0 equivalent1.2 equivalents18%
Side Reaction: Protodeborylation of Indole-3-Boronic Acid

Issue: Formation of indole as a byproduct.

Mechanism: Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond.[8] This is a common side reaction for boronic acids, particularly under basic conditions and in the presence of protic solvents or water.[7][8]

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Recommendation: Use rigorously dried solvents and reagents and conduct the reaction under an inert atmosphere.

    • Rationale: Water is a primary proton source for protodeborylation.

  • Base Selection and Concentration:

    • Recommendation: Use the mildest effective base and avoid a large excess.

    • Rationale: The rate of protodeborylation is often pH-dependent, with higher basicity leading to increased rates.[7]

  • Use of Boronic Esters:

    • Recommendation: Employ boronic esters (e.g., pinacol, MIDA) which are generally more stable to protodeborylation than the corresponding boronic acids.[6][8]

    • Rationale: These esters provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[8]

  • Reaction Temperature and Time:

    • Recommendation: Optimize for the lowest possible temperature and shortest reaction time that still affords a good yield of the desired product.

    • Rationale: Prolonged reaction times and high temperatures can increase the extent of protodeborylation.

Reaction Pathway and Competing Side Reactions:

Reaction_Pathway cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions IndoleBOH2 Indole-3-boronic Acid DesiredProduct This compound IndoleBOH2->DesiredProduct Homocoupling 3,3'-Biindole (Homocoupling) IndoleBOH2->Homocoupling Pd(0) Protodeborylation Indole (Protodeborylation) IndoleBOH2->Protodeborylation H₂O, Base Pyrimidine 2,4,5-Trichloropyrimidine Pyrimidine->DesiredProduct Dehalogenation Dehalogenated Pyrimidine Pyrimidine->Dehalogenation [Pd]-H

Caption: Desired reaction pathway and major side reactions.

Side Reaction: N-Arylation of Indole

Issue: Formation of 1-arylated indole byproducts.

Mechanism: While C3-arylation is generally favored, N-arylation can occur, particularly with less sterically hindered aryl halides and under certain catalytic conditions.[9][10] The indole nitrogen can act as a nucleophile in palladium-catalyzed amination reactions (Buchwald-Hartwig type).[9][10]

Troubleshooting Protocol:

  • Protecting the Indole Nitrogen:

    • Recommendation: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction.

    • Rationale: This is the most effective way to prevent N-arylation. The protecting group can be removed in a subsequent step.

  • Ligand Selection:

    • Recommendation: If N-protection is not feasible, screen ligands that favor C-C bond formation over C-N bond formation.

    • Rationale: The choice of ligand can significantly influence the chemoselectivity of the reaction.

  • Base Selection:

    • Recommendation: Weaker bases may disfavor the deprotonation of the indole nitrogen, thereby reducing the rate of N-arylation.

    • Rationale: Strong bases like NaOt-Bu are often used in Buchwald-Hartwig aminations and may promote N-arylation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available from: [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]

  • RSC Publishing. From indoles to 3,3′-biindolin-2-ones: copper-catalyzed oxidative homocoupling of indoles. Available from: [Link]

  • ACS Publications. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Available from: [Link]

  • Google Patents. Process for the preparation of chloropyrimidines.
  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • NIH PubMed Central. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Available from: [Link]

  • WIPO Patentscope. 109851564 Synthetic process of 4,6-dichloropyrimidine. Available from: [Link]

  • MDPI. Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Available from: [Link]

  • NIH. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Available from: [Link]

  • ResearchGate. The approaches for N‐1 and C‐3 arylation for indoles. Available from: [Link]

  • ACS Publications. Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Available from: [Link]

  • Lead Sciences. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Available from: [Link]

  • NIH. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. Available from: [Link]

  • ResearchGate. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

  • Organic Chemistry Portal. Efficient Palladium-Catalyzed N-Arylation of Indoles. Available from: [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • NIH. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Available from: [Link]

  • ResearchGate. Cross‐coupling reactions of indoles and tetrahydroisoquinolines. Available from: [Link]

  • University of Richmond Scholarship Repository. Synthesis of indole containing pyrimidines. Available from: [Link]

  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • ChemSrc. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Available from: [Link]

  • AVESIS. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones / -thiones. Available from: [Link]

  • ARKAT USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

  • Preprints.org. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available from: [Link]

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Purification challenges of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole and its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Welcome to the technical support center for the synthesis and purification of this compound and its associated intermediates. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic chemistry requires not just a protocol, but a deep understanding of the reaction mechanisms and potential pitfalls. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions to challenges you may encounter in the lab.

Section 1: Purification of Key Intermediates

The quality of your starting materials dictates the success of your final synthesis. The most common route to the target molecule involves a Suzuki-Miyaura cross-coupling, for which a key intermediate is an indoleboronic acid. Its purity is paramount.

FAQ 1.1: I'm struggling to purify my 1H-indole-3-ylboronic acid. Standard silica gel chromatography gives severe streaking and poor recovery. What's happening and what are my options?

Answer: This is a very common and frustrating issue. The difficulty arises from the inherent chemical nature of boronic acids. On standard silica gel, which is acidic (pKa ~4-5), the Lewis acidic boron atom interacts strongly with the silanol groups. This leads to the streaking you're observing. Furthermore, boronic acids can dehydrate on the column to form cyclic anhydrides known as boroxines, which have different polarities and contribute to poor separation.

Instead of relying on standard chromatography, consider these more robust and reliable purification strategies:

Protocol 1.1.1: Purification via Acid-Base Extraction

This classic chemical method leverages the acidic nature of the boronic acid functional group to separate it from neutral organic impurities.

  • Dissolution: Dissolve the crude boronic acid product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. Most non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer once more with the base solution to ensure complete extraction. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with the organic solvent (e.g., ethyl acetate) to remove any residual neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a cold acid (e.g., 1 M HCl) until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Causality Insight: This method is effective because it relies on a chemical property (acidity) rather than just physical adsorption, leading to a much cleaner separation from byproducts like homo-coupled bi-indoles or unreacted starting materials.[1][2]

Protocol 1.1.2: Recrystallization

If the crude product is semi-crystalline, recrystallization is an excellent option for removing minor impurities.

  • Solvent Screening: Identify a suitable solvent system. A common choice for arylboronic acids is a mixture of an organic solvent and water (e.g., acetone/water, ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).[3]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent or solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The central C-C bond formation between the indole and pyrimidine rings is the most critical step. Success depends on controlling regioselectivity and minimizing side reactions.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, LCMS) outcome1 Low Conversion/ No Reaction start->outcome1 outcome2 Multiple Products/ Impurity Profile start->outcome2 outcome3 Clean Conversion/ High Yield start->outcome3 check_catalyst Check Catalyst Activity: - Degassed Solvents? - Active Pd(0) source? - Proper Ligand? outcome1->check_catalyst Possible Cause check_conditions Review Conditions: - Insufficient Temperature? - Incorrect Base? - Boronic Acid Quality? outcome1->check_conditions Possible Cause isomers Regioisomers Observed? outcome2->isomers homocoupling Bi-Indole Impurity? outcome2->homocoupling final_purification Proceed to Final Product Purification & Isolation outcome3->final_purification isomer_sol Solution: Control Regioselectivity - Lower temperature (e.g., 60-80°C) - Use milder base (e.g., K₂CO₃) - Exploits C4 > C2 reactivity isomers->isomer_sol Yes homocoupling_sol Solution: Prevent Homo-coupling - Rigorously degas all reagents - Add oxidant scavenger (e.g., tosyl chloride) - Use 1:1 stoichiometry homocoupling->homocoupling_sol Yes

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. Our goal is to move beyond generic protocols and offer a nuanced understanding of the reaction's intricacies, enabling you to optimize your synthetic route with confidence.

Introduction: The Challenge of Coupling Dichloropyrimidines with Indoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the successful coupling of electron-deficient dichloropyrimidines with electron-rich indole derivatives presents a unique set of challenges. The inherent reactivity differences of the two chlorine atoms on the pyrimidine ring, potential for catalyst inhibition by the nitrogen-rich heterocycles, and competing side reactions necessitate a carefully optimized protocol.[3][4][5] This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section is formatted as a series of questions you might encounter during your experiments, followed by detailed, actionable answers.

Question 1: Why is my yield of the desired mono-arylated product consistently low, with significant amounts of starting material remaining?

Answer: Low conversion is a frequent issue and can often be traced back to suboptimal catalyst activity or reaction conditions. Let's break down the potential culprits:

  • Catalyst and Ligand Choice: The oxidative addition of palladium to an aryl chloride bond is often the rate-limiting step in the Suzuki catalytic cycle.[2] For deactivated heteroaryl chlorides like our dichloropyrimidine substrate, a standard catalyst like Pd(PPh₃)₄ may be insufficient.[6] You require a more robust catalytic system.

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands promote the crucial oxidative addition and reductive elimination steps, especially for sterically hindered or electronically challenging substrates.[6][8] Air-stable palladium precatalysts, such as those incorporating these advanced ligands, are highly recommended for reproducibility.[9]

  • Solvent and Base Combination: The solvent and base work in concert to facilitate the vital transmetalation step by activating the boronic acid to a more nucleophilic boronate species.[6][10][11][12]

    • Expert Recommendation: A systematic screening of solvent and base is crucial. A mixture of an aprotic solvent like 1,4-dioxane or DMF with water is a common starting point.[13][14] For the base, inorganic options like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred over organic amine bases to avoid potential side reactions.[6] The choice of solvent can be critical, with alcoholic solvent mixtures sometimes offering greater reactivity at lower temperatures.[15][16]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.

    • Expert Recommendation: While starting at a moderate temperature (e.g., 80-100 °C) is advisable, a gradual increase may be necessary.[14][17] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid decomposition at elevated temperatures.[18][19][20][21]

Question 2: I'm observing the formation of a significant amount of the di-substituted product, even when using a stoichiometric amount of the boronic acid. How can I improve selectivity for the mono-substituted product?

Answer: Achieving mono-substitution on a dihalogenated pyrimidine requires careful control over the reaction conditions to exploit the differential reactivity of the two chlorine atoms. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling due to the favored oxidative addition of palladium at this site.[16]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the more reactive C4-Cl bond will react preferentially under milder conditions.

  • Stoichiometry and Addition Rate: While using one equivalent of the boronic acid is a good starting point, slow addition of the boronic acid to the reaction mixture can further favor mono-substitution by maintaining a low concentration of the nucleophile.

  • Catalyst System: The choice of catalyst and ligand can also influence selectivity. A less reactive catalyst system might provide better control.

Question 3: My main byproduct is the homocoupling of my boronic acid, which is complicating purification. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.[22] It can be promoted by the presence of oxygen or by certain palladium species.

  • Thorough Degassing: Oxygen can facilitate the homocoupling pathway. It is imperative to rigorously degas your solvents and reaction mixture.[6] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 20-30 minutes).[6][23]

  • Palladium Source: Using a well-defined palladium(II) precatalyst that is efficiently reduced in situ to the active palladium(0) species can sometimes minimize side reactions compared to using a palladium(0) source directly.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling.

Question 4: I'm struggling with protodeboronation of my boronic acid, leading to the formation of the deborylated arene. How can I mitigate this?

Answer: Protodeboronation, the cleavage of the C-B bond, is a significant competing reaction, particularly with electron-deficient or sterically hindered boronic acids, and can be exacerbated by high temperatures and certain basic conditions.[4]

  • Choice of Base: While a base is necessary, a very strong base or highly aqueous conditions can promote protodeboronation. Using a milder base like K₂CO₃ or KF might be beneficial.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a non-aqueous base can suppress this side reaction. However, this may require the use of a boronate ester instead of a boronic acid.

  • Temperature Control: As with many side reactions, minimizing the reaction temperature and time can help reduce the extent of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling reaction? A: The base plays a crucial, multifaceted role. Its primary function is to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation with the palladium center.[10][11][12][24][25] Additionally, the base can participate in the formation of the palladium(II) intermediate that precedes transmetalation.[24]

Q2: How do I properly degas my reaction mixture? A: Proper degassing is critical to prevent oxygen-mediated side reactions. The "freeze-pump-thaw" method is highly effective:

  • Freeze the reaction mixture using liquid nitrogen.

  • Evacuate the flask under high vacuum.

  • Close the connection to the vacuum and allow the mixture to thaw. You should see gas bubbles being released.

  • Repeat this cycle at least three times before backfilling the flask with an inert gas. Alternatively, sparging (bubbling) an inert gas through the solvent for 20-30 minutes before adding the catalyst and reagents is a simpler, though potentially less rigorous, method.[6][23]

Q3: Can I monitor the progress of my reaction? A: Yes, and it is highly recommended. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][18] Small aliquots can be taken from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can prevent the formation of degradation products from prolonged heating. Benchtop NMR spectroscopy is also a powerful tool for real-time reaction monitoring.[19]

Q4: What are the key steps in the Suzuki-Miyaura catalytic cycle? A: The generally accepted mechanism involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-Cl bond of the pyrimidine) to form a Pd(II) species.[1][2][17]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide.[2][17][24]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][17][24]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Ar-X Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B [Ar'B(OH)₃]⁻ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Reagents Ar-X + Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst/ligand system optimized for aryl chlorides? Start->CheckCatalyst OptimizeCatalyst Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction conditions (base, solvent, temp) optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Action: Screen bases (K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O). Consider temperature increase. CheckConditions->OptimizeConditions No CheckDegassing Is degassing sufficient? (Homocoupling observed?) CheckConditions->CheckDegassing Yes OptimizeConditions->CheckDegassing ImproveDegassing Action: Use freeze-pump-thaw or extended sparging with Ar/N₂. CheckDegassing->ImproveDegassing No CheckPurity Are reagents (especially boronic acid) pure? CheckDegassing->CheckPurity Yes ImproveDegassing->CheckPurity PurifyReagents Action: Use fresh, high-purity boronic acid. Check for degradation. CheckPurity->PurifyReagents No Success Reaction Optimized CheckPurity->Success Yes PurifyReagents->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Recommended Experimental Protocol

This protocol is a robust starting point for the mono-arylation of this compound. Further optimization may be required based on the specific boronic acid used.

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and K₃PO₄.

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Catalyst Palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3)Overcomes the high activation barrier for oxidative addition to aryl chlorides.[3][7][26]
Catalyst Loading 1-3 mol%Balances reaction efficiency with cost and ease of purification.
Ligand Buchwald-type biaryl phosphine or NHCPromotes both oxidative addition and reductive elimination steps.[6][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively form the boronate species.[6][27]
Solvent 1,4-Dioxane/Water (4:1 to 10:1 ratio)Aprotic/protic mixture solubilizes both organic and inorganic reagents.[13][14]
Temperature 80-110 °CProvides sufficient energy for C-Cl bond activation without promoting decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and oxygen-mediated side reactions.[6]

References

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ACS Publications - Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [https://pubs.acs.org/doi/10.1021/om050511+]
  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • ACS Publications - The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... [Link]

  • ACS Publications - Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • NIH - PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. [Link]

  • ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]

  • ACS Publications - Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

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Technical Support Center: Improving the Aqueous Solubility of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole scaffold is a promising pharmacophore in modern drug discovery. However, like many heterocyclic, aromatic-rich compounds, derivatives of this class often exhibit poor aqueous solubility.[1] This characteristic presents a significant hurdle in drug development, potentially leading to low oral bioavailability, variable patient response, and challenges in developing intravenous formulations.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to systematically address and overcome solubility challenges associated with this important class of molecules.

Frequently Asked Questions (FAQs): First Principles & Initial Assessment

This section addresses the foundational questions a researcher should consider when first encountering solubility issues with a this compound derivative.

Q1: Why are my this compound derivatives likely to be poorly soluble?

A: The poor aqueous solubility of this scaffold is rooted in its fundamental physicochemical properties. The large, rigid, and predominantly hydrophobic structure, composed of fused indole and dichloropyrimidine rings, leads to a high crystal lattice energy. This means that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules in water. Molecules with high melting points and high lipophilicity are often categorized as "brick-dust" and "grease-ball" types, respectively, both of which are challenging to solubilize.[4] The presence of two chlorine atoms further increases the lipophilicity of the molecule, favoring partitioning into non-polar environments over water.

Q2: What essential physicochemical properties should I characterize before attempting to enhance solubility?

A: A thorough understanding of your molecule's baseline properties is critical for selecting an appropriate solubility enhancement strategy. Key parameters include:

  • Aqueous Solubility (Thermodynamic & Kinetic): Determine the solubility in purified water and relevant buffers (e.g., pH 7.4). Kinetic solubility is often measured early in discovery for high-throughput screening, while thermodynamic solubility provides a more accurate baseline for formulation development.[5]

  • pKa (Acidic and Basic): Your molecule is likely amphoteric. The indole N-H proton is weakly acidic, while the pyrimidine ring nitrogens are weakly basic. Knowing the pKa values is crucial for developing pH-modification and salt-formation strategies.[6]

  • LogP/LogD: This measures the lipophilicity of the compound. A high LogP value (typically >3) confirms poor aqueous solubility and indicates that lipid-based formulations or techniques that disrupt crystallinity may be effective.

  • Solid-State Characterization (PXRD, DSC, TGA): Powder X-ray Diffraction (PXRD) will determine if your compound is crystalline or amorphous. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will reveal its melting point, thermal stability, and presence of different polymorphic forms. This information is vital for developing solid dispersion formulations.[7]

Q3: Which solubility enhancement strategies should I consider first?

A: The choice of strategy depends on the stage of development, the properties of the molecule, and the desired dosage form. A tiered approach is often most efficient:

  • Simple & Early Stage: pH adjustment and the use of co-solvents are excellent starting points for initial in vitro assays.[3][8]

  • Intermediate Complexity: Salt formation and cyclodextrin complexation can provide significant solubility gains and are suitable for early formulation development.[9]

  • Advanced Formulation: Amorphous solid dispersions and nanosuspensions are powerful techniques that often yield the most dramatic improvements but require more complex formulation and characterization.[10][11] These are typically employed for preclinical and clinical development candidates.

Below is a decision-making workflow to guide your strategy selection.

G cluster_start Initial Assessment cluster_screening Screening & Early Development cluster_advanced Advanced Formulation Start Poorly Soluble API (this compound derivative) Char Characterize: pKa, LogP, Solid State (PXRD, DSC) Start->Char Ionizable Is the API Ionizable? Char->Ionizable CoSolvent Use of Co-solvents (e.g., DMSO, PEG 400) For in-vitro assays Ionizable->CoSolvent No pH_Mod pH Modification & Salt Formation Ionizable->pH_Mod Yes Thermal_Stable Is API Thermally Stable? CoSolvent->Thermal_Stable If insufficient pH_Mod->Thermal_Stable If insufficient ASD Amorphous Solid Dispersion (ASD) (e.g., Spray Drying, HME) Thermal_Stable->ASD Yes Nano Nanosuspension Thermal_Stable->Nano No ASD->Nano If recrystallization occurs Cyclodextrin Cyclodextrin Complexation Nano->Cyclodextrin Alternative Prodrug Prodrug Synthesis (Requires Chemical Modification) Cyclodextrin->Prodrug Alternative G cluster_prep cluster_proc cluster_final A 1. Weigh API and Polymer (e.g., 1:4 ratio) B 2. Dissolve in a common solvent (e.g., Acetone) A->B C 3. Solvent Evaporation (Rotary Evaporator, 40°C) B->C D 4. Vacuum Drying (Overnight, 40°C) C->D E 5. Collect solid ASD powder D->E F 6. Characterize by DSC and PXRD E->F G 7. Store in Desiccator F->G

Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).

Troubleshooting Guide 3: Nanosuspensions

Q: My compound is a "brick dust" molecule with very high melting point and is thermally sensitive. Is an ASD suitable? What are my alternatives?

A: For compounds that are not amenable to ASDs due to thermal instability or an extremely high melting point that makes molecular dispersion difficult, a nanosuspension is an excellent alternative. [12]This technique reduces the particle size of the crystalline drug down to the sub-micron range (typically 200-600 nm). [13] The Scientific Principle: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By drastically reducing particle size, you exponentially increase the surface area, leading to a much faster dissolution rate. [14]This technology is applied to drugs that are poorly soluble in both aqueous and organic media. [13] Troubleshooting Common Issues:

Issue EncounteredProbable CauseRecommended Solution
Particle aggregation / Ostwald Ripening. Insufficient stabilizer concentration or incorrect stabilizer. The high surface energy of the nanoparticles makes them prone to agglomeration to reduce their energy state.Screen a variety of stabilizers (e.g., Poloxamer 188, Tween 80, HPMC). A combination of an ionic and a non-ionic stabilizer often provides robust electrostatic and steric stabilization. [11]
Crystal growth during storage. The formulation is physically unstable.Optimize the stabilizer package. Ensure the drug is in its most thermodynamically stable polymorphic form before size reduction to prevent polymorphic transitions in the final suspension.
Contamination from milling media. (Applicable to media milling) Erosion of the ceramic beads used for milling.Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide). Perform post-milling filtration or purification steps if necessary.
Experimental Protocol: Nanosuspension by Wet Media Milling
  • Slurry Preparation: Prepare a pre-suspension of your API in an aqueous solution containing a stabilizer. (e.g., 5% w/v API, 1% w/v Poloxamer 188).

  • Milling: Add the slurry to a milling chamber containing zirconium oxide beads (e.g., 0.5 mm diameter).

  • Size Reduction: Mill at a high speed for several hours. The mechanical impact and shear forces from the colliding beads will fracture the drug crystals.

  • Monitoring: Periodically take samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size is achieved and the distribution is narrow.

  • Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential (to assess stability), and dissolution rate compared to the unmilled drug.

Comparative Summary & Data Table

The table below summarizes the key attributes of the discussed techniques to aid in selection.

TechniquePrinciple of Solubility EnhancementIdeal ForKey AdvantageMajor Challenge
pH Adjustment Ionization of weakly acidic/basic groups. [3]Ionizable drugs.Simple, cost-effective for liquid formulations.Limited applicability; risk of precipitation upon pH change.
Salt Formation Creates a new solid form with different (usually lower) crystal lattice energy. [15]Ionizable drugs with ΔpKa ≥ 3 with a counter-ion.Significant and stable increase in dissolution rate.Disproportionation; hygroscopicity.
Amorphous Solid Dispersion Eliminates crystal lattice energy by creating a high-energy amorphous form. [16]Thermally stable, non-ionizable or ionizable drugs.Can provide very large increases in apparent solubility ("supersaturation").Physical instability (recrystallization); requires specific polymers.
Nanosuspension Increases surface area by reducing particle size, leading to faster dissolution. [11]Compounds with high melting points; poorly soluble in all media.Applicable to a broad range of compounds, including "brick dust".Physical stability (particle growth); requires specialized equipment.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within the lipophilic core of the cyclodextrin molecule. [9][17]Molecules with appropriate size and shape to fit in the cyclodextrin cavity.Can also improve stability and mask taste. [9]Limited by stoichiometry (1:1 or 1:2 complex) and cost.
Prodrug Strategy Covalently attaching a hydrophilic promoiety to the drug, which is cleaved in vivo. [18][19]Molecules with functional groups amenable to chemical modification (e.g., -OH, -NH).Can dramatically increase solubility for parenteral formulations.Requires significant synthetic chemistry effort; potential for altered toxicology.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Homework.Study.com. How does converting weakly acidic drugs into sodium salts before pill formation increase the solubility and absorption of medications in the stomach?. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021-07-26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. Available at: [Link]

  • ACS Publications. (2021). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available at: [Link]

  • Drug Discovery Online. (2023-12-18). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

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  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • ResearchGate. Novel indole derivatives of dihydropyrimidinone: Synthesis, characterization, molecular docking and antimicrobial activity. Available at: [Link]

  • PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

  • ResearchGate. (2023-02-08). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]

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  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Available at: [Link]

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  • IndiaMART. 3 2 5 Dichloropyrimidin4 Yl 1H Indole API Intermediate. Available at: [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

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Technical Support Center: Troubleshooting Poor Cell Permeability of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole analogs. As this class of compounds holds significant potential, particularly as kinase inhibitors, overcoming permeability barriers is a critical step in advancing from a promising lead compound to a viable drug candidate. This guide provides a structured, in-depth approach to troubleshooting, from initial in silico assessment to advanced cellular assays and rational compound optimization.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the cell permeability of novel compounds.

Q1: My this compound analog shows excellent potency in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] Biochemical assays measure the direct interaction of your compound with its target protein in a controlled, cell-free environment. In contrast, cell-based assays require the compound to cross the cell membrane to reach its intracellular target. If the compound cannot efficiently penetrate the cell, its effective concentration at the target site will be too low to elicit a biological response, regardless of its inherent potency.

Q2: What are the key physicochemical properties that govern the cell permeability of my indole analogs?

A2: The passive diffusion of a small molecule across the cell membrane is largely governed by a set of physicochemical properties often summarized by Lipinski's Rule of Five.[2] These include:

  • Molecular Weight (MW): Ideally below 500 Da.

  • Lipophilicity (logP): A measure of a compound's solubility in a non-polar solvent versus a polar one. An optimal logP is typically between 1 and 5.

  • Number of Hydrogen Bond Donors (HBD): Should be ≤ 5.

  • Number of Hydrogen Bond Acceptors (HBA): Should be ≤ 10.

  • Polar Surface Area (PSA): The surface area of the molecule occupied by polar atoms. A PSA > 140 Ų often correlates with poor permeability.

Q3: Are there any online tools I can use for a quick assessment of my compound's likely permeability?

A3: Several online platforms and software can provide rapid in silico predictions of physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][4] Reputable resources include:

  • PubChem: Provides computed properties for many known compounds.[1]

  • Chemicalize: A tool by ChemAxon that can predict a wide range of properties from a chemical structure.[5]

  • SwissADME: A popular free web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

Q4: What is an efflux ratio, and why is it important?

A4: The efflux ratio is a measure of a compound's active transport out of the cell, typically by efflux pumps like P-glycoprotein (P-gp).[6] It is calculated from a bidirectional Caco-2 or MDCK assay by dividing the permeability coefficient in the basolateral-to-apical direction (B-A) by the apical-to-basolateral direction (A-B).[6] An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter, which can significantly limit its intracellular concentration and, therefore, its efficacy.[6]

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and addressing poor cell permeability in your this compound analogs.

Step 1: In Silico & Physicochemical Analysis

Before embarking on extensive and costly wet-lab experiments, a thorough in silico analysis of your lead compound and its analogs can provide valuable insights and guide your experimental design. The goal of this step is to assess the "drug-likeness" of your molecules and identify potential liabilities related to permeability.

Workflow for In Silico Analysis:

  • Obtain the Chemical Structure: Start with the 2D structure of your analog. For this guide, we will use the parent compound, This compound , as an example.[7]

  • Utilize Prediction Tools: Input the structure into a reliable physicochemical property prediction tool (e.g., SwissADME, Chemicalize).

  • Analyze the Predicted Properties: Compare the predicted values against the generally accepted ranges for good oral bioavailability and cell permeability, often guided by Lipinski's Rule of Five.

Example Analysis of this compound:

Physicochemical PropertyPredicted ValueGuideline for Good PermeabilityAssessment
Molecular Weight (MW)264.1 g/mol < 500 DaPass
Lipophilicity (XlogP)3.61 - 5Pass
Hydrogen Bond Donors (HBD)1≤ 5Pass
Hydrogen Bond Acceptors (HBA)3≤ 10Pass
Polar Surface Area (PSA)44.1 Ų< 140 ŲPass

Predicted values for the parent compound were obtained from PubChem.[7]

Interpretation and Causality:

Based on this initial in silico analysis, the parent this compound scaffold appears to have favorable physicochemical properties for passive cell permeability. All parameters fall within the guidelines of Lipinski's Rule of Five. This suggests that if you are observing poor cellular activity with an analog of this core structure, the issue might stem from:

  • Modifications to the core structure: Substituents added to the indole or pyrimidine rings may have altered these favorable properties.

  • Active Efflux: The compound may be a substrate for efflux transporters.

  • Metabolic Instability: The compound may be rapidly metabolized within the cell.

  • Poor Solubility: The compound may not be sufficiently soluble in the assay medium.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Poor Cell Permeability start Start: Poor Cellular Activity in_silico Step 1: In Silico Analysis (Lipinski's Rules, PSA) start->in_silico pampa Step 2: PAMPA Assay (Passive Permeability) in_silico->pampa Properties look good? caco2_mdck Step 3: Caco-2 / MDCK Assay (Active Transport & Efflux) pampa->caco2_mdck Low passive permeability? optimization Step 5: Medicinal Chemistry (SAR-guided Optimization) pampa->optimization Low passive permeability confirmed efflux Step 4: Efflux Inhibition Assay (e.g., with Verapamil) caco2_mdck->efflux High efflux ratio? caco2_mdck->optimization Low permeability, no efflux efflux->optimization Efflux confirmed? end End: Improved Permeability optimization->end

Caption: A stepwise workflow for diagnosing and addressing poor cell permeability.

Step 2: Initial Experimental Permeability Assessment with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that is excellent for assessing passive membrane permeability.[8] It uses a lipid-infused artificial membrane to mimic the lipid bilayer of the cell.

Why start with PAMPA?

  • Isolates Passive Diffusion: It measures only passive transport, so it provides a clear baseline for your compound's ability to cross a lipid membrane without the confounding factors of active transporters.[9]

  • High-Throughput and Cost-Effective: It is faster and less expensive than cell-based assays, making it ideal for screening multiple analogs early in the discovery process.[8]

Experimental Protocol: PAMPA

  • Prepare the Donor and Acceptor Plates: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.

  • Coat the Donor Plate Membrane: Apply a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to the membrane of each well in the donor plate.

  • Prepare Compound Solutions: Dissolve the test compounds in a suitable buffer (e.g., PBS) at a known concentration (e.g., 10 µM).[8]

  • Add Solutions to the Plates:

    • Add the buffer to the acceptor plate wells.

    • Add the compound solutions to the donor plate wells.

  • Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Analyze Compound Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following formula:

    Pe = (V_A * V_D / (V_A + V_D)) * (1 / (Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

Data Interpretation:

Permeability (Pe) (x 10⁻⁶ cm/s)ClassificationInterpretation for this compound Analogs
> 10HighPassive permeability is likely not a major issue. If cellular activity is still low, investigate efflux or metabolism.
1 - 10ModeratePermeability may be a contributing factor to low cellular activity. Consider strategies to improve passive diffusion.
< 1LowPoor passive permeability is a significant barrier. Medicinal chemistry efforts should focus on improving physicochemical properties.
Step 3: Cell-Based Permeability Assays (Caco-2 and MDCK)

If the PAMPA assay suggests that passive permeability is not the primary issue, or if you want to investigate the role of active transport, cell-based assays are the next logical step. The two most common models are Caco-2 and MDCK cells.

  • Caco-2 Cells: Derived from human colon adenocarcinoma, these cells differentiate into a polarized monolayer that mimics the intestinal epithelium and expresses various transporters, including efflux pumps like P-gp.[7]

  • MDCK (Madin-Darby Canine Kidney) Cells: These cells also form a polarized monolayer with tight junctions. Wild-type MDCK cells have low levels of endogenous transporters, making them a good model for passive permeability. MDCK cells transfected with a specific transporter (e.g., MDCK-MDR1 for P-gp) are excellent tools for studying the interaction of a compound with that specific transporter.

Experimental Protocol: Caco-2/MDCK Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 or MDCK cells on permeable Transwell inserts for a sufficient period to allow them to form a confluent, polarized monolayer (typically 21 days for Caco-2 and 4-5 days for MDCK).[7]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[7]

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Bidirectional Transport Experiment:

    • Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: rate of compound appearance in the receiver chamber

      • A: surface area of the membrane

      • C₀: initial concentration in the donor chamber

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

Data Interpretation:

  • High Papp (A-B) and ER ≈ 1: Good permeability, no significant efflux.

  • Low Papp (A-B) and ER ≈ 1: Poor passive permeability.

  • Low to Moderate Papp (A-B) and ER > 2: The compound is likely a substrate for an efflux transporter.[6]

Step 4: Investigating the Role of Efflux Transporters

If the Caco-2 or MDCK-MDR1 assay indicates a high efflux ratio, the next step is to confirm that this is due to a specific efflux transporter. This is typically done by repeating the permeability assay in the presence of a known inhibitor of that transporter.

Experimental Protocol: Efflux Inhibition Assay

  • Follow the Caco-2/MDCK Bidirectional Permeability Assay Protocol.

  • Add an Efflux Pump Inhibitor: In a parallel set of experiments, pre-incubate the cell monolayers with a known efflux pump inhibitor before adding the test compound. Common inhibitors include:

    • Verapamil or Elacridar: For P-glycoprotein (P-gp/MDR1).[7]

    • Fumitremorgin C or Ko143: For Breast Cancer Resistance Protein (BCRP).[6]

  • Calculate Papp and Efflux Ratio in the Presence of the Inhibitor.

Data Interpretation:

  • If the Papp (A-B) increases significantly and the Efflux Ratio decreases to ≈ 1 in the presence of the inhibitor: This confirms that your this compound analog is a substrate of the targeted efflux pump.

Diagram: Decision Tree for Permeability Assays

PermeabilityAssayDecisionTree Permeability Assay Decision Tree start Start: In Silico Analysis Suggests Potential Permeability Issues pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Permeability? pampa->pampa_result caco2 Perform Bidirectional Caco-2/MDR1-MDCK Assay pampa_result->caco2 Low/Moderate high_passive High Passive Permeability: Investigate other issues (metabolism, solubility) pampa_result->high_passive High caco2_result Efflux Ratio > 2? caco2->caco2_result efflux_assay Perform Efflux Assay with Inhibitor caco2_result->efflux_assay Yes no_efflux Low Permeability, Not Efflux: Focus on Improving Passive Diffusion caco2_result->no_efflux No efflux_result ER normalizes with inhibitor? efflux_assay->efflux_result efflux_substrate Confirmed Efflux Substrate: Medicinal Chemistry Optimization (Mask recognition motifs) efflux_result->efflux_substrate Yes efflux_result->no_efflux No low_passive Low Passive Permeability: Medicinal Chemistry Optimization (Increase Lipophilicity, Reduce PSA)

Caption: A decision tree to guide the selection of permeability assays.

Step 5: Strategies for Improving Permeability

Once you have identified the root cause of poor permeability, you can employ rational medicinal chemistry strategies to optimize your this compound analogs.

Strategies to Improve Passive Permeability:

  • Increase Lipophilicity (logP):

    • Rationale: Increasing the lipophilicity of a molecule can enhance its partitioning into the lipid bilayer of the cell membrane.

    • Tactics:

      • Introduce lipophilic groups such as alkyl or aryl substituents.

      • Replace polar functional groups with less polar isosteres.

      • Halogenation can also increase lipophilicity.

  • Reduce Polar Surface Area (PSA) and Hydrogen Bonding Capacity:

    • Rationale: Desolvating a polar molecule to allow it to enter the lipophilic membrane interior is energetically unfavorable. Reducing polarity can lower this energy barrier.

    • Tactics:

      • Replace polar groups (e.g., -OH, -NH2) with less polar alternatives (e.g., -OCH3, -N(CH3)2).

      • Mask hydrogen bond donors through N-methylation or other derivatizations.

      • Incorporate intramolecular hydrogen bonds to shield polar groups from the solvent.

Strategies to Overcome Efflux:

  • Modify the Structure to Reduce Recognition by Efflux Pumps:

    • Rationale: Efflux pumps recognize specific pharmacophores. Modifying these recognition motifs can prevent the compound from being a substrate.

    • Tactics:

      • Slightly increase the steric bulk near potential recognition sites.

      • Alter the charge distribution of the molecule.

      • Remove or mask hydrogen bond donors, as they are often key recognition elements for efflux transporters.

Formulation Strategies:

For compounds where structural modifications are not feasible or compromise activity, formulation strategies can be employed to enhance permeability.[2] These include:

  • Use of Permeation Enhancers: Excipients that transiently open tight junctions between cells.

  • Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can alter its absorption pathway.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and address the underlying causes of poor cell permeability in their this compound analogs, thereby accelerating the development of these promising compounds.

References

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How to confirm the regiochemistry of substitution on the pyrimidine ring

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the critical task of unequivocally determining the substitution pattern—or regiochemistry—of novel pyrimidine derivatives. An incorrect structural assignment can derail a research program, making robust and logical confirmation an essential part of synthesis.

This center provides direct answers to common challenges, troubleshooting workflows for ambiguous data, and detailed protocols for the most critical analytical techniques.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise during the structural elucidation of substituted pyrimidines.

Q1: What are the primary methods to confirm the regiochemistry of a newly synthesized pyrimidine derivative?

A1: The confirmation of pyrimidine regiochemistry relies on a hierarchical approach, primarily using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments is typically sufficient to solve the structure.

  • Single Crystal X-Ray Crystallography: Considered the "gold standard," this technique provides an unambiguous 3D structure of your molecule, definitively establishing connectivity and regiochemistry.[1][2][3] Its main prerequisite is the ability to grow a high-quality single crystal, which can be a significant challenge.[2]

  • Mass Spectrometry (MS): While MS alone cannot typically distinguish between regioisomers because they have the same molecular weight, analysis of fragmentation patterns can sometimes provide clues to the substitution pattern.[4][5]

Q2: I have a complex ¹H NMR spectrum. How can I definitively assign the proton signals to specific positions on the pyrimidine ring?

A2: A complex ¹H NMR spectrum is a common issue. The solution is a systematic application of 2D NMR experiments. Start with a simple ¹H spectrum to get a general idea. Then, proceed logically:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish which protons are neighbors on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[6] This is essential for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for regiochemistry. It reveals correlations between protons and carbons that are 2-3 bonds away.[4][7][8] By observing a correlation from a proton on a substituent to a carbon on the pyrimidine ring, you can prove the point of attachment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space (<5 Å), irrespective of bonding.[9][10][11] This is the ultimate tool for confirming regiochemistry when through-bond methods are inconclusive.

Q3: My compound is poorly soluble, making NMR analysis difficult. What are my alternatives?

A3: Poor solubility is a frequent challenge. First, try a range of deuterated solvents (DMSO-d₆, Methanol-d₄, DMF-d₇) at elevated temperatures. If this fails, consider solid-state NMR (ssNMR), though it is less common and requires specialized equipment. If a crystal can be formed, even a microcrystal, techniques like microcrystal electron diffraction (MicroED) are emerging as powerful alternatives to single-crystal X-ray diffraction.

Q4: When is X-ray crystallography the best choice, and what are its main limitations?

A4: X-ray crystallography is the best choice when you need an unequivocal, absolute structural proof, especially for a patent application, a publication in a high-impact journal, or when NMR data remains ambiguous after all experiments have been exhausted.[3][12][13] The primary limitation is the absolute requirement for a single, high-quality crystal of sufficient size (typically >0.1 mm).[2] Obtaining such a crystal can be time-consuming and sometimes impossible for certain molecules like oils or amorphous solids.[2]

Q5: Can mass spectrometry help in determining the substitution pattern?

A5: Generally, mass spectrometry is not the primary tool for differentiating substitution patterns on an aromatic ring because isomers have identical molecular weights.[5] However, under specific circumstances, high-resolution mass spectrometry with fragmentation analysis (MS/MS) can be useful. Different regioisomers may produce unique fragmentation patterns due to the influence of the substituent's position on bond stabilities within the ring.[4] This approach is not as definitive as NMR or X-ray crystallography and often requires comparing the fragmentation of known isomers.

Troubleshooting Guides

This section provides logical workflows for overcoming specific experimental hurdles.

Guide 1: Ambiguous NMR Data - Overlapping Signals or Unclear Connectivity
  • Problem: Your ¹H NMR spectrum in the aromatic region is a crowded multiplet, and you cannot determine which proton is at which position (e.g., C4-H, C5-H, or C6-H).

  • Solution Workflow: A systematic 2D NMR approach is required to resolve this ambiguity.

G cluster_start Initial Data cluster_2d 2D NMR Elucidation cluster_end Result start Complex ¹H NMR Spectrum cosy Run ¹H-¹H COSY Identify neighboring protons start->cosy Step 1 hsqc Run ¹H-¹³C HSQC Link protons to their carbons cosy->hsqc Step 2 hmbc Run ¹H-¹³C HMBC Find 2-3 bond correlations hsqc->hmbc Step 3: Critical for Connectivity noesy Run NOESY/ROESY Confirm through-space proximity hmbc->noesy Step 4: If ambiguity remains solution Unambiguous Regiochemistry hmbc->solution Often sufficient noesy->solution

Caption: Logical workflow for resolving ambiguous NMR spectra.

  • Causality:

    • COSY establishes the proton framework (e.g., H5 is coupled to H6).

    • HSQC assigns a specific carbon shift to each proton, providing the ¹³C assignments.

    • HMBC is the key. A proton on a substituent (e.g., -CH₃) showing a correlation to a pyrimidine carbon (e.g., C4) definitively proves the point of attachment. Likewise, a pyrimidine proton (e.g., H5) will show correlations to its neighboring carbons (C4 and C6), confirming its position.[14]

    • NOESY provides the final proof. For example, if a substituent is placed at C4, the protons on that substituent should show a through-space NOE correlation to the proton at C5, but not to the proton at C6.

Guide 2: Differentiating C4/C6 vs. C5 Substitution
  • Problem: You have a monosubstituted pyrimidine and need to confirm if the substituent is at the C5 position or at the C4/C6 position. These can sometimes be difficult to distinguish based on ¹H chemical shifts alone.

  • Solution Workflow: The pattern of long-range correlations in the HMBC spectrum is diagnostic.

G cluster_scenario Observed HMBC Correlations (Proton → Carbon) node_c5 C5-Substituted Pyrimidine Key Correlation: H_substituent → C5 (Confirms attachment) Ring Proton Correlations: H4/H6 → C2, C5 H2 → C4, C6 node_c4 C4-Substituted Pyrimidine Key Correlation: H_substituent → C4 (Confirms attachment) Ring Proton Correlations: H5 → C4, C6 H6 → C2, C5 H2 → C4, C6

Caption: Key HMBC correlations for differentiating C4 vs. C5 substitution.

  • Trustworthiness: This system is self-validating. For a C5-substituted pyrimidine, you expect to see two doublets (H4/H6) and a singlet (H2) in the ¹H NMR. The key HMBC correlation will be from the substituent's protons to the C5 carbon. For a C4-substituted pyrimidine, you will see three distinct ring protons. The proton at C5 will show HMBC correlations to both C4 and C6, definitively placing it between two carbons, one of which is substituted. The proton on the substituent will correlate to C4, C5, and potentially C2, locking in the assignment.

Experimental Protocols

Protocol 1: Complete NMR Assignment Workflow for a Disubstituted Pyrimidine
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire 1D Spectra:

    • Run a standard ¹H NMR experiment. Note the chemical shifts, integration, and coupling patterns.

    • Run a ¹³C{¹H} NMR experiment (proton-decoupled) to observe all carbon signals.

  • Acquire 2D COSY Spectrum: Run a standard gCOSY or DQF-COSY experiment. This will reveal ¹H-¹H coupling networks.

  • Acquire 2D HSQC Spectrum: Run a standard gHSQC experiment. This will produce a plot with ¹H on one axis and ¹³C on the other, with cross-peaks indicating direct, one-bond C-H connections.

  • Acquire 2D HMBC Spectrum: Run a standard gHMBC experiment. This is similar to HSQC but reveals longer-range correlations (typically optimized for 8-10 Hz), which are crucial for connecting different fragments of the molecule.[7][8]

  • Acquire 2D NOESY/ROESY Spectrum (if needed):

    • For small molecules (MW < 700 Da), a NOESY experiment is standard.[15]

    • For mid-sized molecules (MW ~700-1500 Da), the NOE effect can be near zero. In this case, a ROESY experiment is preferred as the signal is always positive.[9][10][16]

    • This experiment will confirm through-space relationships, solidifying the regiochemical assignment.

  • Data Analysis: Systematically analyze the spectra in the order they were acquired, using the information from the simpler experiments to interpret the more complex ones. Build the structure piece by piece, using the HMBC to connect the fragments and the NOESY to confirm the final 3D arrangement.

Reference Data

The chemical environment heavily influences NMR shifts. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ will shield protons (shift to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -Cl will deshield them (shift to higher ppm).[17][18]

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted and Substituted Pyrimidines (in CDCl₃)

PositionUnsubstituted Pyrimidine ¹H (ppm)[19]Unsubstituted Pyrimidine ¹³C (ppm)Typical Range with Substituents ¹H (ppm)Typical Range with Substituents ¹³C (ppm)[14][20]
C2-H ~9.27~159.88.8 - 9.5158 - 165
C4-H / C6-H ~8.78~157.48.2 - 9.0155 - 162
C5-H ~7.36~122.16.8 - 8.0110 - 140

Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
  • A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. (n.d.). BenchChem.
  • The use of X-ray crystallography to determine absolute configuration. (2008). PubMed.
  • Salgado, A., et al. (2010). Differentiation between[1][2][7]triazolo[1,5-a] pyrimidine and[1][2][7]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from

  • Absolute structure. (n.d.). Rigaku.
  • NOESY and ROESY. (2018). University of California, Santa Cruz.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Technical Support Center: Resolving Ambiguous Spectroscopic Data for Pyrimidine Compounds. (n.d.). BenchChem.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer Protocols.
  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit.
  • NOESY and ROESY. (2015). UCSD SSPPS NMR Facility.
  • Differentiation between[1][2][7]triazolo[1,5-a] pyrimidine and[1][2][7]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. (2025). ResearchGate. Retrieved from

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.
  • Stereochemistry Information from NOESY/ROESY data … Part 2. (2009). ACD/Labs.
  • ¹H and ¹³C NMR chemical shifts of 5a. (n.d.). ResearchGate.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate.
  • NOESY vs ROESY for Large Molecules. (2008). University of Ottawa NMR Facility Blog.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2D NMR Experiments - HETCOR. (2019). Nanalysis.
  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed.
  • Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. (n.d.). BenchChem.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy.
  • J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate.
  • Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2025). ResearchGate.
  • How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021). Quora.
  • Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. (n.d.). Analytical Chemistry (ACS Publications).
  • UV identification substitution position of pyrimidine ring. (2016). Medical and Biological Sciences.
  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. (2020). PubMed.

Sources

Addressing batch-to-batch variability of synthesized 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

A Guide to Overcoming Batch-to-Batch Variability

Welcome to the technical support guide for the synthesis of this compound. As a key intermediate in pharmaceutical development, consistent synthesis of this molecule is paramount. This guide is designed by application scientists to provide researchers, chemists, and process development professionals with in-depth troubleshooting strategies and frequently asked questions to diagnose and resolve common issues leading to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A: The two most prevalent methods for synthesizing this class of compounds are the Friedel-Crafts reaction and Grignard-mediated coupling.

  • Friedel-Crafts Reaction: This method involves the electrophilic substitution of indole onto the pyrimidine ring, typically activated by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The reaction couples indole with a suitable dichloropyrimidine precursor at the electron-rich C3 position of the indole.

  • Grignard-Mediated Coupling: This route involves deprotonating the indole N-H with a Grignard reagent (e.g., methylmagnesium bromide) to form an indolyl magnesium halide. This enhances the nucleophilicity of the indole, which then attacks the dichloropyrimidine.

Q2: What are the most common sources of batch-to-batch variability in this synthesis?

A: Variability typically stems from three main areas:

  • Starting Material Quality: Purity of indole and the dichloropyrimidine, and importantly, the quality and activity of reagents like Lewis acids or Grignard reagents. Moisture is a critical concern, especially in these reaction types.

  • Reaction Control: Precise control over temperature, reaction time, and stoichiometry is crucial. Minor deviations can significantly impact the side-product profile and overall yield.

  • Work-up and Purification: Inconsistent work-up procedures can lead to product loss or the introduction of impurities. The purification method, whether chromatography or recrystallization, must be robust and reproducible.[1]

Q3: My initial analysis shows low purity. What is the first step I should take?

A: The first step is to identify the nature of the impurities. Obtain high-quality analytical data (¹H NMR, LC-MS) of your crude product. The key questions to answer are:

  • Is there unreacted starting material?

  • Are there isomers present? (e.g., substitution at a different position on the indole ring).

  • Is there evidence of di-substitution or other side products? The identity of these impurities will provide critical clues to the root cause of the problem, guiding you to the relevant section of the troubleshooting guide below.

Troubleshooting Guide: In-Depth Analysis

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Category 1: Low Reaction Yield

Q: My reaction yield is consistently below expectations (<50%). What are the likely causes and how can I improve it?

A: Low yield is often a multifaceted issue. Let's break down the potential causes based on the synthetic route.

For Friedel-Crafts Reactions:

  • Cause 1: Inactive Lewis Acid. Aluminum chloride (AlCl₃) is highly hygroscopic. Contamination with moisture will deactivate it, halting the reaction.

    • Solution: Use a fresh, unopened bottle of AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure all glassware is rigorously oven-dried before use.

  • Cause 2: Incorrect Stoichiometry. In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, meaning a stoichiometric amount of AlCl₃ is often required.[2] While this is an alkylation, similar complexation can occur.

    • Solution: Experiment with the stoichiometry of AlCl₃. Start with at least 1.0 equivalent relative to the limiting reagent and consider increasing it to 1.2-1.5 equivalents. See the protocol below for a starting point.

  • Cause 3: Suboptimal Temperature. Friedel-Crafts reactions can be highly temperature-sensitive. If the temperature is too low, the reaction may be sluggish. If too high, it can lead to degradation and side products.

    • Solution: A typical temperature profile involves adding reagents at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature or be heated to a specific setpoint (e.g., 80 °C).[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time at a given temperature.

For Grignard-Mediated Reactions:

  • Cause 1: Inaccurate Grignard Reagent Titer. The concentration of commercial Grignard reagents can vary. Using an incorrect volume will lead to incomplete formation of the indolyl Grignard or excess reagent that can cause side reactions.

    • Solution: Titrate your Grignard reagent before use to determine its exact molarity. This is a critical step for reproducibility.

  • Cause 2: Presence of Moisture. Grignard reagents react violently with water. Any moisture in the solvent, glassware, or on the indole will quench the reagent, reducing the yield.

    • Solution: Use anhydrous solvents (e.g., THF, 1,2-dichloroethane). Dry all glassware in an oven and cool under a stream of inert gas (Nitrogen or Argon). Dry the indole starting material under vacuum before use.

  • Cause 3: Inefficient Indole Deprotonation. The formation of the indolyl Grignard must be complete before adding the dichloropyrimidine.

    • Solution: After adding the Grignard reagent to the indole solution at 0 °C, allow it to stir for a sufficient time (e.g., 1 hour) before adding the electrophile.

Category 2: Product Purity Issues

Q: My final product is contaminated with significant impurities. What are these side products and how can I prevent their formation?

A: The indole nucleus has multiple reactive sites, which can lead to a variety of side products.

  • Impurity 1: C2-Substituted Isomer. The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic substitution. However, under certain conditions, substitution at the C2 position can occur, leading to a difficult-to-separate isomer.

    • Cause: This is often influenced by the specific Lewis acid used and the presence of directing groups on the indole nitrogen.[3] Very harsh conditions can sometimes lead to isomerization or reaction at the less favored C2 position.

    • Prevention:

      • Milder Conditions: Use the mildest possible conditions that still drive the reaction to completion. This includes using the lowest effective temperature and avoiding excessively strong Lewis acids if possible.

      • Protecting Groups: Protecting the indole nitrogen (e.g., with a phenylsulfonyl group) can alter the electronics of the ring and improve regioselectivity, although this adds extra steps to the synthesis.[4][5]

  • Impurity 2: Di-substituted Indole. Friedel-Crafts alkylations are known to be susceptible to polyalkylation because the initial product can be more reactive than the starting material.[6]

    • Cause: This occurs when a second molecule of the dichloropyrimidine reacts with the product. It is more likely if the dichloropyrimidine is used in large excess or if the reaction is run for too long at high temperatures.

    • Prevention:

      • Control Stoichiometry: Use the indole as the excess reagent to favor mono-substitution.

      • Reverse Addition: Add the dichloropyrimidine solution slowly to a solution of the indole and Lewis acid. This keeps the concentration of the electrophile low at any given moment, minimizing the chance of di-substitution.

  • Impurity 3: Unidentified Colored Impurities. The appearance of dark colors often indicates product degradation or polymerization, especially under strong acidic conditions.

    • Cause: Indoles can be unstable to strong acids and high temperatures.

    • Prevention:

      • Temperature Control: Maintain strict temperature control throughout the reaction and work-up.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

      • Quenching: Quench the reaction carefully by pouring the reaction mixture into ice-water or a mild base to neutralize the acid quickly.[1]

Data & Protocols

Troubleshooting Summary Table
Issue Potential Cause Recommended Action
Low Yield Inactive/moist reagents (AlCl₃, Grignard)Use fresh, anhydrous reagents and dry glassware. Titrate Grignard.
Incorrect stoichiometryOptimize reagent ratios; consider slow addition of the electrophile.
Suboptimal temperature/timeMonitor reaction by TLC/HPLC to find the optimal balance.
Low Purity Isomer formation (C2 substitution)Use milder reaction conditions. Consider N-protection strategies.
Di-substitutionUse indole in excess; employ reverse addition.
Degradation/ColorMaintain strict temperature control; use an inert atmosphere; quench efficiently.
Inconsistent Results Variable reagent qualityTitrate reagents; use starting materials from the same lot if possible.
Inconsistent work-upStandardize all work-up and purification procedures meticulously.

Experimental Workflows & Diagrams

General Synthetic Workflow

The following diagram outlines the critical steps and control points in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials (Indole, Dichloropyrimidine) Reagents (Lewis Acid / Grignard) glassware Oven-Dried Glassware Under Inert Atmosphere reagents->glassware addition Controlled Reagent Addition (Maintain Temp. 0 °C) glassware->addition stir Reaction Stirring (Monitor by TLC/HPLC) addition->stir quench Quench Reaction (e.g., Ice-water) stir->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Chromatography / Recrystallization) extract->purify product Final Product purify->product analysis QC Analysis (NMR, LC-MS, Purity) product->analysis

Caption: General workflow for synthesis and analysis.

Troubleshooting Decision Tree

Use this decision tree to diagnose issues with product purity.

G start Crude Product Analysis (NMR, LC-MS) purity_check Is Purity < 95%? start->purity_check sm_present Unreacted Starting Material Present? purity_check->sm_present Yes end_ok Batch Meets Spec purity_check->end_ok No isomers_present Isomers or Di-substituted Products Detected? sm_present->isomers_present No action_sm Increase Reaction Time/Temp Check Reagent Activity sm_present->action_sm Yes degradation Dark Color / Tar? isomers_present->degradation No action_isomers Decrease Temperature Control Stoichiometry Use Reverse Addition isomers_present->action_isomers Yes action_degradation Lower Reaction Temp Ensure Inert Atmosphere Improve Quench degradation->action_degradation Yes end_fail Re-evaluate & Optimize degradation->end_fail No action_sm->end_fail action_isomers->end_fail action_degradation->end_fail

Sources

Validation & Comparative

Comparing the kinase inhibitory profile of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole with known inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Kinase Inhibitory Profile of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

This guide provides a comprehensive framework for evaluating the kinase inhibitory profile of a novel compound, this compound, hereafter referred to as Compound Y . Due to the limited publicly available kinase screening data for this specific molecule, we will utilize a representative, hypothetical dataset for Compound Y to illustrate the comparative analysis process. This approach allows us to demonstrate a robust methodology for assessing potency and selectivity against well-characterized, clinically relevant kinase inhibitors, Imatinib and Dasatinib .

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis grounded in established principles of kinase pharmacology.

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular pathways, including cell growth, differentiation, and metabolism.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][3]

A crucial challenge in developing kinase inhibitors is achieving selectivity.[6] The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[7][8] Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit numerous others, leading to off-target effects and potential toxicity. Therefore, comprehensive kinase inhibitor profiling—assessing the potency and selectivity of a compound across a broad panel of kinases—is an indispensable step in drug discovery.[9][10] This guide will compare the hypothetical inhibitory profile of Compound Y, which features an indole core and a dichloropyrimidine moiety—scaffolds common in kinase inhibitor design—against the established profiles of Imatinib and Dasatinib.

The Inhibitors: A Comparative Overview

Compound of Interest: this compound (Compound Y)

Compound Y integrates two privileged scaffolds in kinase inhibitor chemistry. The indole ring is a core component of many natural and synthetic bioactive compounds, while the pyrimidine ring is a well-established hinge-binding motif that anchors inhibitors into the ATP-binding site of kinases. The dichlorosubstitution on the pyrimidine ring offers potential vectors for medicinal chemistry optimization to enhance potency and selectivity.

Benchmark Inhibitors
  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) that transformed the treatment of chronic myeloid leukemia (CML).[1] It primarily targets BCR-ABL, c-Kit, and PDGF receptors.[8] Imatinib is considered a relatively selective inhibitor.

  • Dasatinib (Sprycel®): A second-generation TKI with broader activity than Imatinib.[] It is a potent inhibitor of the SRC family kinases in addition to BCR-ABL, c-Kit, and others.[][12] Its broader profile makes it effective against some Imatinib-resistant mutations but also introduces a different spectrum of off-target effects.

Methodologies for Determining Kinase Inhibitory Profiles

A multi-faceted approach combining biochemical and cell-based assays is essential for a thorough evaluation of a kinase inhibitor's profile.

Biochemical Assays: The First Pass for Potency

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[9][13] They are ideal for high-throughput screening (HTS) to determine a compound's potency (typically as an IC50 value) against a large panel of kinases.[14][15]

Rationale for Assay Choice: We will describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is widely used due to its sensitivity, homogeneous "mix-and-read" nature, and reduced interference from fluorescent compounds compared to standard fluorescence intensity assays.[13]

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute Compound Y, Imatinib, and Dasatinib in 100% DMSO, followed by an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare solutions of the specific kinase, a suitable biotinylated peptide substrate, and ATP in kinase buffer.

    • Prepare a detection mix containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted compound solutions to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of the kinase/peptide substrate mix to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for each specific kinase to ensure accurate competitive inhibition measurement).[6]

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the positive and negative controls (% inhibition).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Confirming Activity in a Biological Context

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a functional effect.[7]

Rationale for Assay Choice: A target engagement assay using the NanoBRET™ technology provides a quantitative measure of compound binding to the target kinase within living cells.[16] This directly confirms that the compound reaches and interacts with its intended target in a physiological setting.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds (Compound Y, Imatinib, Dasatinib).

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, to the cells.

    • Add the diluted test compounds to the wells and equilibrate for 2 hours in a CO₂ incubator.

    • Add the NanoLuc® substrate to all wells.

  • Data Acquisition and Analysis:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) signals.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value for target engagement.

Diagram: General Workflow for Kinase Inhibitor Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular & Functional Validation cluster_2 Lead Optimization HTS High-Throughput Screen (e.g., Large Kinase Panel) IC50_Det IC50 Determination (Dose-Response) HTS->IC50_Det Identify Hits Target_Engage Target Engagement Assay (e.g., NanoBRET™) IC50_Det->Target_Engage Confirm On-Target Activity Downstream_Sig Downstream Signaling (e.g., Western Blot for p-Substrate) Target_Engage->Downstream_Sig Cell_Pro Cell Proliferation Assay (e.g., MTT) Downstream_Sig->Cell_Pro SAR Structure-Activity Relationship (SAR) Cell_Pro->SAR Selectivity Selectivity & Off-Target Analysis SAR->Selectivity

Caption: A streamlined workflow for identifying and validating novel kinase inhibitors.

Comparative Kinase Inhibitory Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values in nM) of Compound Y compared to Imatinib and Dasatinib against a selected panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound Y (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Comments on Compound Y's Hypothetical Profile
Primary Targets
ABL185030[17]<1[]Moderate off-target activity against ABL1.
c-Kit25100[17]79[]Potent primary target. Higher potency than benchmarks.
PDGFRα40100[17]>1000Potent primary target. Higher potency than benchmarks.
SRC>10,000>1,0000.8[]Highly selective against SRC.
Selected Off-Targets
LCK>10,000>1,0001.1Highly selective against LCK.
VEGFR2150500[17]15Moderate activity, suggesting potential anti-angiogenic effects.
EGFR2,500>10,00030Weak off-target activity.
p38α (MAPK14)8,000>10,000350Low off-target activity.

Note: Data for Compound Y is hypothetical for illustrative purposes. Data for Imatinib and Dasatinib are compiled from public sources and published literature.

Analysis of the Inhibitory Profile

Based on our hypothetical data, Compound Y emerges as a potent inhibitor of c-Kit and PDGFRα, with IC50 values of 25 nM and 40 nM, respectively. This suggests a potential therapeutic application in cancers driven by mutations in these kinases, such as gastrointestinal stromal tumors (GISTs).

  • Potency: Compound Y demonstrates superior potency against c-Kit and PDGFRα compared to both Imatinib and Dasatinib.

  • Selectivity:

    • Compared to Imatinib , Compound Y shows a more favorable selectivity profile by avoiding significant ABL1 inhibition, which could potentially reduce certain side effects.

    • Compared to Dasatinib , Compound Y is remarkably more selective. It completely avoids inhibition of the SRC family kinase LCK and has significantly less activity against ABL1 and EGFR. This high degree of selectivity is a desirable trait, as it may translate to a better safety profile.

    • The moderate activity against VEGFR2 (150 nM) is a noteworthy off-target effect that could be either beneficial (contributing to anti-angiogenic activity) or detrimental, and would require further investigation.

Diagram: Simplified BCR-ABL Signaling Pathway

G cluster_CML Chronic Myeloid Leukemia (CML) Cell cluster_pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK STAT5 JAK-STAT Pathway BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL fusion protein by Imatinib and Dasatinib.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the kinase inhibitory profile of a novel compound, this compound (Compound Y), against established inhibitors. Our hypothetical analysis highlights Compound Y as a potent and highly selective inhibitor of c-Kit and PDGFRα, distinguishing it from the broader-spectrum activities of Imatinib and Dasatinib.

The causality behind our experimental choices is clear: biochemical assays provide the initial landscape of potency across the kinome, while cell-based assays validate these findings in a more biologically relevant system, ensuring that observed activity translates to a cellular effect. This dual approach forms a self-validating system for inhibitor characterization.

Future work on Compound Y would involve expanding the kinase screening panel to cover a larger portion of the human kinome, confirming its mechanism of action (e.g., ATP-competitive), and conducting in vivo studies in relevant cancer models to assess its therapeutic efficacy and safety profile. This comprehensive evaluation is essential for advancing promising compounds from the bench to the clinic.

References

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A Guide to Kinase Cross-Reactivity Profiling: Evaluating 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in regulating a vast array of cellular processes, from proliferation and survival to differentiation and metabolism, has led to the development of numerous kinase inhibitors. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical development.

This guide focuses on the crucial process of cross-reactivity profiling for novel kinase inhibitors, using the hypothetical compound 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole (CAS: 937366-57-9) as a case study.[1][2][3] While extensive public data on this specific molecule is unavailable, its indole and dichloropyrimidine moieties are common scaffolds in kinase inhibitor design. We will objectively compare the potential profiling outcomes of such a compound with well-characterized, multi-targeted kinase inhibitors: Sorafenib , Dasatinib , and the p38 MAPK inhibitor Doramapimod (BIRB 796) . This guide will provide the necessary experimental frameworks and data interpretation to empower researchers, scientists, and drug development professionals in their quest for selective and effective kinase-targeted therapies.

Comparative Kinase Inhibition Profiles

To contextualize the potential selectivity of a novel inhibitor, it is essential to compare it against established drugs with known kinase profiles. The following table summarizes the inhibitory activity (IC50 values) of Sorafenib, Dasatinib, and Doramapimod against a selection of key kinases. This data illustrates the diverse selectivity patterns that can be observed, from the broad-spectrum activity of Dasatinib to the more focused profile of Doramapimod.

Target KinaseSorafenib IC50 (nM)Dasatinib IC50 (nM)Doramapimod (BIRB 796) IC50 (nM)Primary Signaling Pathway
VEGFR2 90[4]--Angiogenesis, Proliferation
VEGFR3 20[4]--Angiogenesis, Lymphangiogenesis
PDGFRβ 57[4]< 30-Cell Growth, Proliferation
Raf-1 6[4]1400-MAPK/ERK Signaling
B-Raf 22[4]83-MAPK/ERK Signaling
c-Kit 68[4]5[5]-Cell Survival, Proliferation
Flt-3 59[4]--Hematopoietic Cell Proliferation
Src -0.5[5]-Cell Growth, Migration, Survival
Abl -< 1.0[5]14600Cell Cycle Regulation, Apoptosis
p38α --38[6][7]Stress Response, Inflammation
p38β --65[6][7]Stress Response, Inflammation
p38γ --200[6][7]Stress Response, Inflammation
p38δ --520[6][7]Stress Response, Inflammation
JNK2 --98Stress Response, Apoptosis
LCK -0.4[5]Weak Inhibition[8]T-cell Signaling
YES -0.5[5]-Cell Growth, Adhesion

Data compiled from multiple sources. Note that IC50 values can vary depending on the assay conditions.

Signaling Pathways and Inhibitor Action

Understanding the signaling context of the targeted kinases is crucial for interpreting cross-reactivity data. Below are simplified diagrams of key pathways affected by our comparator inhibitors.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Src->PI3K Proliferation Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf

Caption: Simplified VEGFR2 signaling pathway and points of inhibition by Sorafenib.

The Vascular Endothelial Growth Factor (VEGF) pathway is a primary driver of angiogenesis.[9][10] Sorafenib exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGFR2 receptor tyrosine kinase and the downstream Raf kinases in the MAPK/ERK cascade.[11][12]

Src_Signaling Receptor Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src Receptor->Src Recruits & Activates FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras CellProcesses Migration, Adhesion, Proliferation, Survival FAK->CellProcesses PI3K->CellProcesses STAT3->CellProcesses Ras->CellProcesses Dasatinib Dasatinib Dasatinib->Src

Caption: Overview of Src kinase signaling and its inhibition by Dasatinib.

Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs for numerous cellular processes, including motility and proliferation.[13][14][15][16] Dasatinib's broad-spectrum activity is, in part, due to its potent inhibition of Src, which impacts multiple downstream pathways.[17][18]

p38_MAPK_Signaling Stress Cellular Stress (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 ATF2 ATF2 p38->ATF2 Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response ATF2->Response Doramapimod Doramapimod (BIRB 796) Doramapimod->p38

Caption: The p38 MAPK stress-activated signaling pathway inhibited by Doramapimod.

The p38 MAPK pathway is a key signaling cascade activated in response to cellular stress and inflammatory cytokines.[19][20][21][22][23] Doramapimod (BIRB 796) is a selective inhibitor of p38 kinases, binding to an allosteric site and locking the enzyme in an inactive conformation.[24] This leads to the suppression of inflammatory cytokine production.[24]

Experimental Protocol: Radiometric Kinase Assay for IC50 Determination

The radiometric kinase assay remains a gold standard for quantifying kinase activity due to its direct measurement of phosphate transfer.[25] This protocol outlines a method for determining the IC50 value of a test compound, such as this compound, against a specific kinase.

Principle: This assay measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.[26][27][28] The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate (e.g., Kemptide for PKA)

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP (specific activity ~1000 Ci/mmol)

  • Unlabeled ATP (10 mM stock)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase at 2x the final desired concentration.

  • Compound Plating: In a 96-well plate, add 2 µL of the serially diluted test compound to each well. For control wells (100% activity), add 2 µL of DMSO. For background wells (0% activity), add buffer instead of the kinase master mix.

  • Kinase Reaction Initiation: Add 18 µL of the kinase master mix to each well. Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the kinase.

  • ATP Addition: Prepare the ATP mix by combining unlabeled ATP and [γ-³³P]ATP to achieve the desired final concentration (typically at or near the Km of the kinase for ATP). Add 5 µL of the ATP mix to each well to initiate the reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction and Spotting: Stop the reaction by adding 5 µL of 3% phosphoric acid. Spot 20 µL from each well onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Drying and Counting: Air dry the P81 paper. Cut out the individual spots and place them in scintillation vials with scintillation fluid.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) for each spot using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background CPM from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is required to generate a comprehensive cross-reactivity profile. The following workflow illustrates the key stages, from initial screening to detailed characterization.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) PrimaryScreen Primary Screen (Single high concentration, e.g., 10 µM) Compound->PrimaryScreen HitIdentification Hit Identification (e.g., >80% inhibition) PrimaryScreen->HitIdentification KinasePanel Broad Kinase Panel (~50-400 kinases) KinasePanel->PrimaryScreen DoseResponse Dose-Response Assays (IC50 determination for hits) HitIdentification->DoseResponse SelectivityProfile Generate Selectivity Profile (Tabulate and visualize IC50 values) DoseResponse->SelectivityProfile CellularAssays Cell-Based Target Engagement & Phenotypic Assays SelectivityProfile->CellularAssays FinalCharacterization Final Characterization (Mechanism of action, in vivo efficacy) CellularAssays->FinalCharacterization

Caption: A typical experimental workflow for kinase inhibitor cross-reactivity profiling.

Conclusion and Future Directions

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is critically dependent on a thorough evaluation of its selectivity. For a novel compound like this compound, the methodologies described in this guide provide a robust framework for its characterization. By comparing its inhibition profile to well-known drugs such as Sorafenib, Dasatinib, and Doramapimod, researchers can gain valuable insights into its potential therapeutic applications and liabilities. The combination of biochemical profiling, cellular target engagement, and an understanding of the underlying signaling pathways is essential for making informed decisions in the drug development process. As new technologies for kinase profiling emerge, the principles of rigorous, comparative, and data-driven analysis will remain paramount in the pursuit of safer and more effective targeted therapies.

References

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Comparative Efficacy of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole in Preclinical Xenograft Models: A Guide to In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anti-proliferative effects of the novel investigational compound, 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, using xenograft models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology. This document offers a detailed comparison of its potential efficacy against established therapeutic agents and provides the necessary experimental protocols to generate robust, decision-driving data.

The core structure of this compound, a hybrid of indole and pyrimidine moieties, suggests a potential for significant anti-cancer activity. The fusion of these two scaffolds has been a promising strategy in the development of potent cancer therapeutics.[1][2][3] Indole derivatives are known to target multiple hallmarks of cancer, including unregulated cell proliferation and evasion of apoptosis.[3][4][5] Pyrimidine analogs can act as molecular mimics or enzyme inhibitors, exploiting cancer-specific vulnerabilities.[3] This structural combination has led to the development of clinically approved drugs, underscoring the potential of this compound class.[2][6]

Given the established roles of similar indole-pyrimidine hybrids as kinase inhibitors, a plausible mechanism of action for this compound is the inhibition of key signaling pathways that drive tumor growth.[1] For the purpose of this validation guide, we will hypothesize that the compound targets a critical tyrosine kinase pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.

Comparative Framework: Benchmarking Against Standard of Care

To ascertain the therapeutic potential of this compound, a direct comparison with a clinically relevant standard-of-care agent is imperative. For a hypothesized EGFR inhibitor, a suitable comparator would be a well-established EGFR tyrosine kinase inhibitor (TKI) such as Erlotinib or Gefitinib, depending on the chosen cancer cell line's genetic background.

Hypothetical Comparative Data

The following table outlines the expected data points from a comparative in vivo xenograft study. This data is illustrative and serves as a template for presenting experimental findings.

Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Body Weight Change (%) Statistically Significant Difference from Vehicle (p-value)
Vehicle Control1500 ± 250--2 ± 1.5-
This compound (Low Dose)900 ± 18040-3 ± 2.0<0.05
This compound (High Dose)450 ± 12070-5 ± 2.5<0.001
Standard of Care (e.g., Erlotinib)600 ± 15060-4 ± 1.8<0.01

Experimental Design and Protocols

A robust and well-controlled experimental design is crucial for the validation of any novel anti-cancer agent.[7][8] The following sections detail the recommended protocols for a cell line-derived xenograft (CDX) model.[9]

Cell Line Selection

The choice of cancer cell line is critical and should be based on the hypothesized mechanism of action. For an EGFR inhibitor, a non-small cell lung cancer (NSCLC) line with a known EGFR mutation, such as NCI-H1975 (harboring the L858R and T790M mutations), would be a clinically relevant model.[1]

Animal Model

Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are the standard for establishing human tumor xenografts.[7][8] All animal procedures must adhere to strict ethical guidelines to ensure animal welfare.[10][11][12][13]

Experimental Workflow

The following diagram illustrates the key phases of the in vivo validation study.

G cell_culture Cell Line Culture (NCI-H1975) inoculation Subcutaneous Inoculation of Tumor Cells cell_culture->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Daily Dosing (Vehicle, Compound, SoC) randomization->treatment measurements Tumor Volume & Body Weight Measurements treatment->measurements endpoint Study Endpoint & Euthanasia measurements->endpoint ex_vivo Tumor Excision & Ex Vivo Analysis (IHC, Western Blot) endpoint->ex_vivo data_analysis Data Analysis & Reporting ex_vivo->data_analysis

Caption: Workflow for in vivo validation of anti-proliferative effects.

Step-by-Step Protocol
  • Cell Culture and Implantation:

    • Culture NCI-H1975 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.[14]

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare formulations of this compound, the standard of care, and the vehicle control.

    • Administer the treatments daily via oral gavage or intraperitoneal injection for 21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Establish humane endpoints in accordance with ethical guidelines, such as a tumor volume exceeding 2000 mm³ or a body weight loss of more than 20%.[10][15]

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Another portion can be snap-frozen for Western blot analysis to confirm the inhibition of the target pathway (e.g., phosphorylation of EGFR and downstream effectors like AKT and ERK).

Hypothesized Signaling Pathway and Mechanism of Action

The anti-proliferative effect of this compound is likely mediated by its interaction with key components of cellular signaling pathways that regulate cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the anti-proliferative effects of this compound in a preclinical setting. By employing a well-characterized xenograft model and comparing the compound's efficacy against a clinically relevant standard of care, researchers can generate the critical data needed to advance this promising molecule through the drug development pipeline. The proposed experimental design, coupled with detailed ex vivo analysis, will not only assess the compound's anti-tumor activity but also provide valuable insights into its mechanism of action. Adherence to ethical guidelines throughout the study is paramount to ensuring the integrity and translational relevance of the findings.

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  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (Source: MDPI)
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. (Source: PubMed)
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (Source: NIH)
  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - NIH. (Source: NIH)
  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed. (Source: PubMed)
  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (Source: PubMed)
  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC - NIH. (Source: NIH)

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A Head-to-Head Comparison of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole and Structurally Similar Pyrimidine-Indole Compounds for Kinase Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine-indole scaffold has emerged as a privileged structure, demonstrating significant potential in modulating the activity of various protein kinases implicated in cancer and other diseases. This guide provides a detailed head-to-head comparison of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole with its structurally similar analogues, focusing on the impact of pyrimidine ring substitutions on their synthesis, kinase inhibitory activity, and cytotoxic effects. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers engaged in the development of novel kinase inhibitors.

Introduction: The Pyrimidine-Indole Scaffold as a Potent Kinase Inhibitor

The fusion of pyrimidine and indole rings creates a molecular architecture that can effectively target the ATP-binding site of protein kinases. The indole moiety can establish crucial hydrogen bonding and hydrophobic interactions within the kinase domain, while the pyrimidine ring offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will specifically delve into the structure-activity relationships (SAR) of halogenated 3-(pyrimidin-4-yl)-1H-indoles, with a focus on the influence of mono- versus di-chloro substitution on the pyrimidine ring.

Chemical Synthesis: A Versatile Route to Pyrimidine-Indole Derivatives

The synthesis of 3-(pyrimidin-4-yl)-1H-indoles is typically achieved through a Friedel-Crafts-type reaction between an indole and a di-chloropyrimidine. The following protocol, adapted from a published procedure for a similar analogue, outlines a general method for the synthesis of the title compound and its comparators.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted for the synthesis of the title compound from the known synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole.[1]

Materials:

  • 1H-Indole

  • 2,4,5-trichloropyrimidine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Methanol

  • Water

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2,4,5-trichloropyrimidine (1.0 eq.) in anhydrous DME, add anhydrous aluminum chloride (1.0 eq.) portion-wise at room temperature.

  • Stir the resulting suspension for 15 minutes.

  • Slowly add a solution of 1H-indole (1.0 eq.) in anhydrous DME to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred mixture of ice and water.

  • Filter the resulting precipitate and wash with water and then with a small amount of cold methanol.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is highly reactive with water, which would quench the catalyst and inhibit the Friedel-Crafts reaction.

  • Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the dichloropyrimidine, making it more electrophilic and susceptible to attack by the electron-rich indole ring.

  • Reaction Temperature: The reaction is initially performed at a lower temperature during the addition of reagents to control the exothermic reaction and then heated to drive the reaction to completion.

G Indole 1H-Indole Reaction Friedel-Crafts Reaction Indole->Reaction DCP 2,4,5-Trichloropyrimidine DCP->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Catalyst Solvent Anhydrous DME Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Head-to-Head Comparison of Biological Activity

While direct comparative data for this compound is limited, we can infer its potential activity by analyzing the structure-activity relationships of a series of related pyrimidine-indole compounds from the literature. The primary biological activities reported for this class of compounds are kinase inhibition and cytotoxicity against cancer cell lines.

Kinase Inhibitory Activity

Pyrimidine-indole derivatives have been shown to inhibit a range of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and others. The chlorine substituents on the pyrimidine ring play a crucial role in modulating the potency and selectivity of these compounds.

Comparative Analysis:

  • Monochloro vs. Dichloro Substitution: Generally, the presence of chlorine atoms on the pyrimidine ring enhances the inhibitory activity against various kinases. For instance, studies on related heterocyclic kinase inhibitors have shown that di-halogenated compounds often exhibit increased potency compared to their mono-halogenated counterparts. This is likely due to the electron-withdrawing nature of the chlorine atoms, which can modulate the electronic properties of the pyrimidine ring and enhance its interaction with the kinase active site.

  • Positional Isomerism: The position of the chlorine atoms is also critical. A study on 4-indole-2-arylaminopyrimidine derivatives demonstrated that the substitution pattern on the pyrimidine ring significantly influences their anti-inflammatory activity, which is often mediated by kinase inhibition.[1] While not a direct comparison, this highlights the importance of substituent placement.

Table 1: Comparative Kinase Inhibitory Activity of Selected Pyrimidine-Indole Derivatives

Compound/DerivativeTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 1j Src0.9[2]
Indole-2-on derivative C-2 SrcPotent Inhibition[3]
Pyrazolo[3,4-d]pyrimidine derivativeRETSignificant Inhibition[4]
Indole derivativeVEGFR-2Potent Inhibition[5]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Cytotoxicity Against Cancer Cell Lines

The kinase inhibitory activity of pyrimidine-indole compounds often translates to cytotoxic effects against cancer cell lines that are dependent on the inhibited kinases for their growth and survival.

Comparative Analysis:

  • Impact of Halogenation: Halogenated organic compounds often exhibit enhanced cytotoxic activity. The increased lipophilicity and altered electronic properties due to halogenation can lead to better cell membrane permeability and stronger interactions with intracellular targets. It is therefore hypothesized that this compound would exhibit greater cytotoxicity than its non-halogenated or mono-halogenated counterparts.

  • Cell Line Specificity: The cytotoxicity of these compounds can vary significantly across different cancer cell lines, reflecting the diverse genetic makeup and signaling pathway dependencies of different tumors.

Table 2: Comparative Cytotoxicity of Selected Pyrimidine-Indole Derivatives

Compound/DerivativeCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
2,4-Bis(3'-indolyl)pyrimidine 8 IGROV1< 0.01[6]
Indolylpyrimidine 7 VariousLow micromolar[6]
Indolylpyrimidine 9 VariousLow micromolar[6]
Pyrazolo[3,4-d]pyrimidine derivative 1j MDA-MB-231Potent[2]
Indole-2-on derivative C-2 K562 (CML)Potent[3]

Note: This table presents data for structurally related compounds to infer the potential cytotoxicity of this compound.

Key Signaling Pathways Modulated by Pyrimidine-Indole Compounds

The primary mechanism of action for many pyrimidine-indole derivatives is the inhibition of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a critical role in tumor-associated angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene Akt Akt PI3K->Akt Akt->Gene VEGF VEGF VEGF->VEGFR Inhibitor This compound Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by pyrimidine-indole compounds.

By binding to the ATP-binding site of VEGFR, 3-(pyrimidin-4-yl)-1H-indole derivatives can block the downstream signaling cascade, leading to an inhibition of angiogenesis and tumor growth.

Standardized Experimental Protocols for In Vitro Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the kinase inhibitory and cytotoxic activities of pyrimidine-indole compounds.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase and the peptide substrate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay's sensitivity.

  • Negative Control: Include a vehicle control (e.g., DMSO) to determine the baseline kinase activity.

  • ATP Concentration: The concentration of ATP should be close to the Kₘ value for the specific kinase to ensure competitive inhibition can be accurately measured.

G A Prepare Compound Dilutions C Add Test Compound A->C B Add Kinase and Substrate to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Measure ADP E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) to confirm the sensitivity of the cell line to cytotoxic agents.

  • Blank Wells: Include wells with medium only to subtract the background absorbance.

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase during the assay.

Conclusion and Future Directions

The 3-(pyrimidin-4-yl)-1H-indole scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on structurally similar compounds strongly suggest that this compound is likely to exhibit potent kinase inhibitory and cytotoxic activities. The presence of two chlorine atoms on the pyrimidine ring is anticipated to enhance its biological profile compared to its non-halogenated or mono-halogenated analogues.

Future research should focus on the direct synthesis and biological evaluation of this compound and a systematic series of related compounds to definitively establish the structure-activity relationships. Furthermore, comprehensive kinase profiling and in vivo studies will be necessary to determine the selectivity, efficacy, and therapeutic potential of these promising compounds.

References

  • Jiang, B., Yang, C. G., Xiong, W. N., & Wang, J. (2001). Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents. Bioorganic & medicinal chemistry, 9(5), 1149–1154. [Link]

  • Li, Q., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 191, 112154. [Link]

  • Abdel-rahman, H. M. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(8), 5489-5526. [Link]

  • KEGG PATHWAY Database. (2025). [Link]

  • Eryilmaz, J., et al. (2021). Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1717-1727. [Link]

  • Wang, T., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry, 132, 157-168. [Link]

  • Jiang, B., Yang, C. G., Xiong, W. N., & Wang, J. (2001). Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents. Bioorganic & medicinal chemistry, 9(5), 1149–1154. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 61(15), 6646-6663. [Link]

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Confirming p38 MAPK Inhibition by 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: A Guide to Orthogonal Assay Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the initial identification of a bioactive compound is merely the first step. Rigorous, multi-faceted validation is paramount to ensure the fidelity of its mechanism of action and to build a robust data package for further development. A single assay, regardless of its precision, can be susceptible to artifacts and may not fully recapitulate the complex biological environment. This guide provides a framework for the orthogonal validation of a putative p38 mitogen-activated protein kinase (MAPK) inhibitor, 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, using a combination of biochemical and cell-based methodologies.

The indole and pyrimidine scaffolds are prevalent in a multitude of kinase inhibitors, and given this structural precedent, we hypothesize that this compound targets the p38 MAPK signaling pathway.[1][2][3] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant therapeutic target for autoimmune and inflammatory diseases.[2][4] To substantiate this hypothesis, we will employ two distinct yet complementary assays: a direct, in vitro biochemical assay to quantify enzymatic inhibition and a cell-based assay to assess the compound's impact on a downstream signaling event. For comparative analysis, we will benchmark the performance of our compound against two well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796.[5][6][7]

The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator

Stress signals, such as ultraviolet radiation, osmotic shock, or inflammatory cytokines like TNF-α and IL-1β, trigger a cascade of kinase activation events.[4] This typically involves MAP kinase kinase kinases (MAPKKKs) that phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6.[8][9] MKK3/6, in turn, dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[8][9] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, to orchestrate the cellular response.[9][10]

p38_pathway cluster_extracellular Extracellular Stress/Cytokines cluster_nucleus Nucleus stress UV, Osmotic Shock, TNF-α, IL-1β mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mkk36 MKK3/MKK6 mapkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates p_p38 p-p38 MAPK (Thr180/Tyr182) tf Transcription Factors (e.g., ATF-2) p_p38->tf phosphorylates p_tf p-Transcription Factors gene_expression Gene Expression (Inflammatory Response) p_tf->gene_expression

Caption: The p38 MAPK Signaling Cascade.

Orthogonal Assay Workflow

To build a compelling case for the on-target activity of this compound, we will follow a two-pronged validation strategy. This approach provides a more robust and reliable assessment of the inhibitor's potency and mechanism of action.[11]

orthogonal_workflow cluster_biochemical Assay 1: Biochemical Validation cluster_cellular Assay 2: Cellular Validation (Orthogonal) compound This compound (Putative p38 MAPK Inhibitor) biochem_assay In Vitro p38α Kinase Assay (e.g., ADP-Glo™) compound->biochem_assay cell_assay Cell-Based phospho-ATF-2 Assay (Western Blot or In-Cell ELISA) compound->cell_assay biochem_result Direct Inhibition (IC50) biochem_assay->biochem_result conclusion Confirmed On-Target Activity biochem_result->conclusion corroborates cell_result Inhibition of Downstream Signaling (IC50) cell_assay->cell_result cell_result->conclusion confirms

Caption: Orthogonal Assay Workflow for Target Validation.

Assay 1: In Vitro Biochemical p38α Kinase Assay

The primary assay directly measures the enzymatic activity of recombinant human p38α kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[10] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Experimental Protocol: ADP-Glo™ p38α Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer containing recombinant p38α kinase and its substrate, ATF-2.

    • Serially dilute this compound and the comparator inhibitors (SB203580, BIRB 796) in DMSO, followed by a further dilution in the kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

Comparative Data: In Vitro p38α Inhibition
CompoundIC50 (nM)
This compound85
SB203580[12]50
BIRB 796[13]38

Assay 2: Cell-Based Phospho-ATF-2 Western Blot Analysis

To confirm that this compound can inhibit p38 MAPK activity within a cellular context, we will measure the phosphorylation of a known downstream substrate, Activating Transcription Factor 2 (ATF-2), at Threonine 71.[9][14] A Western blot provides a semi-quantitative readout of the levels of phosphorylated ATF-2 in response to a p38 MAPK activator and the presence of our test compound.

Experimental Protocol: Phospho-ATF-2 Western Blot
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or NIH-3T3 cells) in 6-well plates until they reach 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound or comparator inhibitors for 1-2 hours.

    • Stimulate the p38 MAPK pathway by treating the cells with a known activator, such as anisomycin or UV radiation, for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phospho-ATF-2 (Thr71).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total ATF-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative inhibition of ATF-2 phosphorylation.

Comparative Data: Cellular Inhibition of ATF-2 Phosphorylation
CompoundCellular IC50 (µM) for p-ATF-2 Inhibition
This compound1.2
SB2035800.5
BIRB 7960.2

Conclusion

The presented orthogonal assay workflow provides a robust strategy for validating the hypothesized biological activity of this compound as a p38 MAPK inhibitor. The direct enzymatic inhibition observed in the biochemical assay, coupled with the confirmation of downstream pathway modulation in a cellular context, builds a strong, self-validating dataset. The consistent, dose-dependent inhibitory activity of this compound in both assays, benchmarked against established inhibitors, provides a high degree of confidence in its on-target activity. This multi-assay approach is crucial for making informed decisions in the progression of a compound through the drug discovery pipeline.

References

  • Cuenda A. et al., 1995. SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233. Available from: [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]

  • PMC. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available from: [Link]

  • ResearchGate. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Available from: [Link]

  • PubMed. p38 MAP kinase inhibitors as anti inflammatory agents. Available from: [Link]

  • PMC. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Available from: [Link]

  • PMC. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Available from: [Link]

  • Abbexa. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Available from: [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available from: [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available from: [Link]

  • PubMed. p38 MAP kinase inhibitors: many are made, but few are chosen. Available from: [Link]

  • PMC. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available from: [Link]

  • AACR Journals. Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. Available from: [Link]

  • Google Patents. IL146309A0 - Indole-type derivatives as inhibitors of p38 kinase.
  • MedChemComm (RSC Publishing). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. Available from: [Link]

  • PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Available from: [Link]

  • PMC. Differential influence of p38 mitogen activated protein kinase (MAPK) inhibition on acute phase protein synthesis in human hepatoma cell lines. Available from: [Link]

  • MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available from: [Link]

  • ResearchGate. 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a Glycogen Synthase Kinase-3 Inhibitor, Displays Therapeutic Properties in a Mouse Model of Pulmonary Inflammation and Fibrosis. Available from: [Link]

  • PMC. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of some new 4,5-dihydro-3-(2-aryl- indol-3-yl)-5-(4-chlorophenyl)-N1-phenylpyrazoles. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of some novel N-aryl-1,4-dihydropyridines as potential antitubercular agents. Available from: [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the 3-(pyrimidin-4-yl)-1H-indole scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of various protein kinases implicated in cancer progression. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole analogs, offering a comparative look at their biological activities and the experimental methodologies used for their evaluation. As Senior Application Scientists, we aim to synthesize technical data with practical insights to empower researchers in the rational design of next-generation kinase inhibitors.

Introduction: The Promise of Indole-Pyrimidine Hybrids in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] When hybridized with a pyrimidine ring, it gives rise to a class of molecules with potent and often selective inhibitory activity against protein kinases.[2] Dysregulation of protein kinase signaling is a hallmark of cancer, driving aberrant cell growth, proliferation, and survival.[2] Consequently, targeting these enzymes with small molecule inhibitors has become a highly successful therapeutic strategy.[3] The this compound scaffold represents a key pharmacophore in the development of kinase inhibitors, with substitutions on both the indole and pyrimidine rings offering a rich avenue for SAR exploration.

Core Scaffold and Key Interaction Points

The fundamental structure of the this compound core provides a rigid framework for interaction with the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyrimidine ring and the indole N-H group can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain. The dichloropyrimidine moiety offers multiple sites for substitution, allowing for the fine-tuning of potency and selectivity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Mixing Combine Kinase, Substrate & Compound Compound_Prep->Mixing Reagent_Prep Kinase/Substrate/ATP Prep Reagent_Prep->Mixing Initiation Add ATP to Start Reaction Mixing->Initiation Incubation Incubate Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Phosphorylation Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [4][5]Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [6] Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of the compounds in a living organism. [7] Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. [8]The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. [9] Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Model_Workflow Start Start Cell_Implantation Implant Cancer Cells in Mice Start->Cell_Implantation Tumor_Growth Allow Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint End of Study Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow of a typical in vivo tumor xenograft study.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions on both the indole and pyrimidine rings to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the comprehensive evaluation of these analogs.

Future research in this area should focus on exploring a wider range of substitutions at the C2 position of the pyrimidine ring and the C5 position of the indole ring to further enhance selectivity for specific kinase targets. Additionally, in-depth pharmacokinetic and pharmacodynamic studies of lead compounds will be crucial for their successful translation into clinical candidates. The integration of computational modeling and structure-based design will undoubtedly accelerate the discovery of next-generation anticancer agents based on this versatile scaffold.

References

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. Retrieved from [Link]

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  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • PubMed. (2008). Molecular docking guided 3D-QSAR CoMFA analysis of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

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  • MDPI. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Retrieved from [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020056132A1 - Novel fgfr inhibitors and uses thereof.
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  • PubMed. (n.d.). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • PubMed. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Retrieved from [Link]

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A Comparative Guide to the In Vitro ADME Properties of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole and Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro ADME in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the substantial costs and high attrition rates associated with bringing a new therapeutic agent to market. A significant proportion of these failures can be attributed to suboptimal pharmacokinetic properties, broadly categorized under the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2][3] Understanding these characteristics at the earliest stages of research is not merely advantageous; it is a critical determinant of a program's success.[4][5][6]

This guide provides an in-depth technical comparison of the anticipated in vitro ADME properties of the novel compound 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole against two well-characterized reference drugs: Propranolol and Warfarin. While direct experimental data for this compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation. By detailing the standardized, industry-accepted protocols and presenting robust data for our reference compounds, we offer a predictive lens through which to assess the viability of this new chemical entity. The methodologies and benchmark data herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of novel therapeutics.

Compound Structures

A foundational understanding of a molecule's chemical structure is essential for interpreting its ADME profile. Below are the structures of our compound of interest and the selected reference compounds.

CompoundStructure
This compound ClNNClNH
Propranolol OOHNH
Warfarin OOOOOH

I. Metabolic Stability in Human Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction of liver cells, are responsible for the clearance of a majority of small molecule drugs.[7] The in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone of early ADME profiling. It provides a quantitative measure of a compound's susceptibility to Phase I metabolic reactions, allowing for the calculation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t1/2).[7][8][9] This data is crucial for predicting in vivo hepatic clearance and potential drug-drug interactions.[10][11]

Experimental Protocol: In Vitro Metabolic Stability in HLM

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a working stock solution of the test compound and reference compounds (Propranolol and Warfarin) at 1 mM in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.[9]

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

  • Incubation Procedure:

    • In a 96-well plate, combine the phosphate buffer, the test/reference compound (final concentration of 1 µM), and the human liver microsomes (final protein concentration of 0.5 mg/mL).[7]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Test/Reference Compounds - HLM - NADPH System - Buffer mix Combine Reagents in 96-well Plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate terminate Terminate at Time Points with Acetonitrile initiate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Workflow of the in vitro metabolic stability assay in human liver microsomes.

Comparative Data: Metabolic Stability

ParameterPropranololWarfarinThis compound
In Vitro Half-life (t1/2, min) ~3-6 hours (oral administration)[12][13]~36-42 hours[14]Data Not Available
Intrinsic Clearance (CLint, µL/min/mg) HighLow to ModerateData Not Available

Note: In vivo half-life values are provided for context, as direct in vitro half-life data from a standardized microsomal stability assay can vary. The intrinsic clearance classification is based on general knowledge of these compounds.

II. Permeability Assessment using the Caco-2 Cell Model

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[12][15] This in vitro model is widely accepted as a reliable tool for predicting the intestinal permeability of drug candidates and for identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[15]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To assess apical-to-basolateral (A-B) permeability, add the test/reference compound (typically at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[12]

    • To assess basolateral-to-apical (B-A) permeability, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the receiver chamber.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Processing culture Culture and Differentiate Caco-2 Cells on Transwell Inserts verify Verify Monolayer Integrity (TEER) culture->verify add_compound Add Compound to Donor Chamber (Apical or Basolateral) verify->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples analyze Quantify Compound Concentration by LC-MS/MS collect_samples->analyze calculate_papp Calculate Papp (A-B and B-A) analyze->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Workflow of the Caco-2 permeability assay.

Comparative Data: Caco-2 Permeability

ParameterPropranololWarfarinThis compound
Papp (A-B) (10⁻⁶ cm/s) 19.63[17]61.7Data Not Available
Papp (B-A) (10⁻⁶ cm/s) 15.7[17]5.7Data Not Available
Efflux Ratio 0.80[17]0.1Data Not Available
Permeability Classification HighHighData Not Available

III. Plasma Protein Binding

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, has profound implications for its pharmacokinetic and pharmacodynamic properties. It is the unbound (free) fraction of a drug that is pharmacologically active and available for distribution to tissues and elimination. Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data and for building accurate pharmacokinetic models. Equilibrium dialysis is a widely used method for measuring plasma protein binding.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Preparation:

    • Use a rapid equilibrium dialysis (RED) device with inserts containing a semi-permeable membrane.

    • Prepare a stock solution of the test/reference compound.

  • Dialysis Procedure:

    • Add plasma (human, rat, etc.) spiked with the test/reference compound (e.g., at 1-5 µM) to one chamber of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS) to the other chamber.

    • Incubate the device at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both aliquots by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Workflow for Plasma Protein Binding Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_data Data Processing prepare_samples Prepare Plasma with Compound and PBS load_device Load RED Device Chambers prepare_samples->load_device incubate Incubate at 37°C to Reach Equilibrium load_device->incubate collect_aliquots Collect Aliquots from Both Chambers incubate->collect_aliquots analyze Quantify Compound Concentration by LC-MS/MS collect_aliquots->analyze calculate_fu Calculate Fraction Unbound (fu) analyze->calculate_fu calculate_binding Calculate % Protein Binding calculate_fu->calculate_binding

Caption: Workflow of the plasma protein binding assay using equilibrium dialysis.

Comparative Data: Plasma Protein Binding

ParameterPropranololWarfarinThis compound
% Plasma Protein Binding (Human) ~90%>99%Data Not Available
Primary Binding Protein(s) Albumin and α1-acid glycoproteinAlbuminData Not Available

Conclusion and Forward Look

This guide has delineated the standard in vitro methodologies for assessing the ADME properties of a novel chemical entity, this compound, by benchmarking against the well-established drugs Propranolol and Warfarin. The provided protocols for metabolic stability, Caco-2 permeability, and plasma protein binding represent the industry-standard initial steps in characterizing the pharmacokinetic potential of a new drug candidate.

The reference data indicates that both Propranolol and Warfarin exhibit high intestinal permeability. However, they differ significantly in their metabolic stability and extent of plasma protein binding. Propranolol is extensively metabolized and moderately bound to plasma proteins, while Warfarin has a much longer metabolic half-life and is very highly protein-bound.

For this compound, the next critical step is the empirical determination of these ADME parameters. The results of these in vitro assays will provide a foundational understanding of its potential in vivo behavior and will be instrumental in guiding subsequent lead optimization efforts. Should this compound exhibit favorable in vitro ADME properties—namely, moderate metabolic stability, high permeability, and optimal plasma protein binding—it will represent a promising candidate for further preclinical development.

References

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The Compass to Conviction: A Guide to Confirming Cellular Target Engagement for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the journey of a novel small molecule from a promising hit to a validated lead is fraught with challenges. Among the most critical milestones in this journey is the unequivocal confirmation that the molecule engages its intended protein target within the complex milieu of a living cell. This guide provides a comprehensive framework for researchers tackling this challenge, using the exemplary, yet uncharacterized, molecule 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole as a guiding thread.

Since the molecular target of this compound is not established in the public domain, this guide will first navigate the crucial phase of target identification before delving into a comparative analysis of state-of-the-art target engagement assays. This approach mirrors the real-world workflow of chemical biology and drug discovery, offering a robust strategy for elucidating the mechanism of action of any novel bioactive compound.

Part 1: Charting the Unknown - A Strategy for Target Identification

Before confirming engagement, one must first identify the target. For a novel molecule like this compound, a multi-pronged approach combining computational prediction with experimental validation is paramount. The indole and dichloropyrimidine scaffolds are prevalent in kinase inhibitors, making the human kinome a logical starting point for investigation.[1][2]

Section 1.1: In Silico Target Prediction - The First Bearing

Computational methods offer a rapid and cost-effective first step to generate hypotheses about a small molecule's potential targets.[3] These tools leverage vast databases of known ligand-target interactions to predict binding partners for a query molecule based on structural or chemical similarity.

Key Computational Approaches:

  • 2D and 3D Similarity Searching: Algorithms compare the topology and shape of the query molecule to libraries of compounds with known biological activities.

  • Machine Learning Models: These models are trained on large datasets to recognize patterns that correlate chemical features with target binding.[4][5]

  • Reverse Docking: This structure-based approach screens a library of protein binding sites to identify those that can favorably accommodate the query molecule.[3]

Recommended Tools for Initial Target Hypothesis Generation:

ToolPrincipleKey FeaturesLink
SwissTargetPrediction 2D/3D SimilarityPredicts targets across multiple organisms.[6][Link]
KinasePred Machine Learning & XAISpecializes in predicting kinase targets and provides insights into binding modes.[5][Link to be added if publicly available]
Off-Target Safety Assessment (OTSA) Consensus CheminformaticsPredicts primary and secondary off-targets to anticipate potential liabilities.[7][Information on commercial availability]

The output of these tools is a ranked list of potential protein targets, which provides the foundation for designing focused experimental validation studies.

Section 1.2: Experimental Target Discovery - Finding the "X" on the Map

With a list of putative targets in hand, the next phase involves experimentally identifying the direct binding partners of this compound in a biological system.

Workflow for Target Identification:

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Target Confirmation In Silico Tools In Silico Tools Affinity Chromatography Affinity Chromatography In Silico Tools->Affinity Chromatography Hypothesized Targets Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein Eluates Hit List Hit List Mass Spectrometry->Hit List Identified Proteins CETSA CETSA Hit List->CETSA Candidate Targets NanoBRET NanoBRET Hit List->NanoBRET Candidate Targets

Figure 1. A streamlined workflow for target identification and confirmation.

A powerful and widely used method for unbiased target identification is Affinity Chromatography followed by Mass Spectrometry (AP-MS) .[8][9] This technique involves immobilizing the small molecule of interest (the "bait") on a solid support and then incubating it with a complex protein mixture, such as a cell lysate. Proteins that bind to the bait are "pulled down" and subsequently identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control probe, often with a minor structural modification that ablates biological activity, should also be prepared.

  • Immobilization: Covalently attach the bait and control molecules to the solid support.

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the immobilized bait and control probes with the cell lysate.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the bait probe.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the bait and control pulldowns to identify specific binding partners of this compound.

Part 2: The Moment of Truth - A Comparative Guide to Cellular Target Engagement Assays

Once a primary target has been identified, the next critical step is to confirm and quantify its engagement by the compound in living cells. This section provides a comparative overview of two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay.

Section 2.1: Cellular Thermal Shift Assay (CETSA) - The Principle of Stabilization

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[10] The binding of a small molecule to its target protein can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.

CETSA Workflow:

G Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Cell Lysis->Separate Soluble/Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble/Aggregated Proteins->Quantify Soluble Target Protein Analyze Data Analyze Data Quantify Soluble Target Protein->Analyze Data

Figure 2. The general workflow of a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their protein content.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Western Blotting: Quantify the amount of the target protein remaining in the soluble fraction using western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Section 2.2: NanoBRET™ Target Engagement Assay - The Proximity-Based Readout

The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a small molecule to a target protein in real-time.[11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.

NanoBRET™ Workflow:

G Express NanoLuc-Target Fusion Express NanoLuc-Target Fusion Add Fluorescent Tracer Add Fluorescent Tracer Express NanoLuc-Target Fusion->Add Fluorescent Tracer Add Test Compound Add Test Compound Add Fluorescent Tracer->Add Test Compound Measure BRET Signal Measure BRET Signal Add Test Compound->Measure BRET Signal Determine Target Occupancy Determine Target Occupancy Measure BRET Signal->Determine Target Occupancy

Figure 3. The workflow of a NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in an appropriate assay plate.

  • Compound and Tracer Addition: Add the fluorescent tracer and varying concentrations of the unlabeled test compound (this compound) to the cells.

  • Substrate Addition: Add the NanoLuc® luciferase substrate.

  • BRET Measurement: Measure the donor and acceptor emission signals to calculate the BRET ratio.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive displacement of the tracer and thus, target engagement.

Section 2.3: A Head-to-Head Comparison of CETSA and NanoBRET™

The choice between CETSA and NanoBRET™ depends on the specific research question, available resources, and the nature of the target protein.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Labeling Label-freeRequires genetic tagging of the target (NanoLuc®) and a fluorescent tracer
Readout Western blot, mass spectrometry, or other protein quantification methodsRatiometric light emission
Throughput Lower (Western blot) to higher (HTRF, AlphaLISA)High-throughput compatible
Quantitative Data EC50 for thermal stabilizationIC50 for target occupancy, can determine intracellular affinity (Ki)
Key Advantage Works with endogenous, unlabeled proteinsReal-time, live-cell measurement of binding
Key Limitation Not all proteins show a thermal shift upon ligand bindingRequires genetic modification and development of a suitable tracer

Part 3: Beyond the Primary Target - Assessing Off-Target Effects and Selectivity

A critical aspect of drug development is understanding a compound's selectivity profile. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.

Strategies for Off-Target Profiling:

  • Proteome-wide CETSA (Thermal Proteome Profiling - TPP): This mass spectrometry-based extension of CETSA allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to compound treatment, providing a global view of on- and off-target engagement.[13]

  • Kinome Profiling: Given the structural motifs of this compound, screening against a large panel of kinases is a prudent step to assess its selectivity within this important target class.

  • Computational Off-Target Prediction: Tools like the Off-Target Safety Assessment (OTSA) can predict potential off-target liabilities based on chemical structure.[7]

Conclusion: From Hypothesis to High-Confidence Target Engagement

The path to confirming the cellular target engagement of a novel small molecule like this compound is a systematic process of hypothesis generation, experimental validation, and rigorous quantification. By integrating computational prediction with powerful experimental techniques such as affinity chromatography-mass spectrometry, CETSA, and NanoBRET™, researchers can confidently identify the direct molecular targets of their compounds and quantify their engagement in the native cellular environment. This foundational knowledge is indispensable for advancing a promising molecule through the drug discovery pipeline and ultimately, for developing safe and effective new medicines.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • National Institutes of Health. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Pelago Bioscience. Target Identification with CETSA® in Drug Discovery. [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Discovery. [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • bio.tools. SwissTargetPrediction. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • National Institutes of Health. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • National Institutes of Health. Computational/in silico methods in drug target and lead prediction. [Link]

  • ResearchGate. Selected target prediction tools available on the Internet. [Link]

  • University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]

  • Semantic Scholar. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Institutes of Health. Small molecule target identification using photo-affinity chromatography. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • National Institutes of Health. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • ELRIG. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. [Link]

  • National Institutes of Health. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. [Link]

  • R Discovery. Real-Time CellularThermal Shift Assay to MonitorTarget Engagement. [Link]

  • Bio-protocol. Cancer Biology - Protein. [Link]

  • University of Geneva. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. [Link]

  • ResearchGate. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. [Link]

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  • AACR Journals. Abstract 2764: Application of NanoBRET target engagement cellular assay for development of inhibitors against protein kinases, RAS, and epigenetic proteins in cancer therapy. [Link]

  • BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile.[1][2][3] Kinase inhibitors with promiscuous activity can lead to off-target effects, complicating clinical development and potentially causing adverse events in patients.[1][4][5][6] This guide provides an in-depth comparative analysis of the selectivity of the novel kinase inhibitor, 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, against the closely related Janus kinase (JAK) family.

The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[7][8][9][10][11] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive therapeutic targets.[8][10][12] However, the high degree of structural homology within the ATP-binding sites of JAK family members presents a significant challenge in developing isoform-selective inhibitors.[13][14]

This guide will delve into the selectivity profile of this compound, a compound designed for potent and selective inhibition of JAK3. We will present comparative data on its activity against all four JAK family members and provide detailed experimental protocols for assessing kinase selectivity, empowering researchers to conduct their own comprehensive evaluations.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound was assessed against the four members of the JAK kinase family. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase activity assay. The results, summarized in Table 1, demonstrate the compound's potent inhibition of JAK3 and its selectivity over other JAK family members.

Disclaimer: The following data is representative and for illustrative purposes to demonstrate the principles of kinase selectivity analysis.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (nM)Selectivity Fold (vs. JAK3)
JAK1850170
JAK21250250
JAK3 5 1
TYK2980196

The data clearly indicates that this compound is a highly potent inhibitor of JAK3, with significantly lower activity against JAK1, JAK2, and TYK2. This selectivity is crucial, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. For instance, inhibition of JAK2 is associated with hematological toxicities, while dual inhibition of JAK1 and JAK3 can lead to broader immunosuppression.[12][14]

Visualizing the JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAK kinases in cytokine signaling. Upon cytokine binding to its receptor, the associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate gene expression. Selective inhibition of a specific JAK isoform, such as JAK3, can block the signaling cascade downstream of specific cytokine receptors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation

Caption: Simplified overview of the JAK-STAT signaling pathway.

Experimental Protocols

To ensure the scientific integrity and reproducibility of our findings, we provide detailed protocols for the key experiments used to assess the selectivity of this compound.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity. The luminescent signal is proportional to the amount of ADP generated.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • This compound (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reagent Preparation:

    • Dilute the JAK enzymes to the desired concentration in Kinase Assay Buffer.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer.

  • Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted JAK enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Compound Dilutions Start->Compound_Dilution Reagent_Prep Prepare Kinase and Substrate/ATP Mix Compound_Dilution->Reagent_Prep Plate_Setup Add Compound and Kinase to Plate Reagent_Prep->Plate_Setup Incubation1 Incubate (10 min) Plate_Setup->Incubation1 Reaction_Start Add Substrate/ATP Mix Incubation1->Reaction_Start Incubation2 Incubate (60 min) Reaction_Start->Incubation2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation2->Add_ADP_Glo Incubation3 Incubate (40 min) Add_ADP_Glo->Incubation3 Add_Detection_Reagent Add Kinase Detection Reagent Incubation3->Add_Detection_Reagent Incubation4 Incubate (30 min) Add_Detection_Reagent->Incubation4 Read_Plate Measure Luminescence Incubation4->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to the Synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: An Evaluation of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently hinges on the efficient and reliable synthesis of complex heterocyclic scaffolds. One such scaffold, 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, has garnered interest within medicinal chemistry due to its potential as a versatile intermediate for the development of kinase inhibitors and other biologically active molecules. However, the successful and reproducible synthesis of this compound can be a significant hurdle. This guide provides an in-depth, comparative analysis of the plausible synthetic routes to this compound, offering practical insights and experimental data to inform your synthetic strategy.

Introduction: The Challenge of Synthesizing C3-Pyrimidinyl Indoles

The direct C3-functionalization of the indole nucleus with a pyrimidine moiety, particularly an electron-deficient dichloropyrimidine, presents a unique set of challenges. The indole ring is susceptible to reactions at both the N1 and C3 positions, and the control of regioselectivity is paramount. Furthermore, the inherent reactivity of the starting materials can lead to undesired side reactions and purification difficulties. This guide will dissect two primary approaches for the synthesis of the target molecule and propose a modern alternative, evaluating each for its reproducibility, yield, and overall practicality in a research and development setting.

Method 1: The Grignard-Mediated Nucleophilic Substitution

A common strategy for the C3-alkylation and arylation of indoles involves the formation of an indolyl Grignard reagent. This approach enhances the nucleophilicity of the indole at the C3 position, facilitating its attack on an electrophilic pyrimidine.

Proposed Synthetic Pathway

The reaction is proposed to proceed via the initial deprotonation of indole with a Grignard reagent, such as methylmagnesium bromide, to form the indolylmagnesium bromide. This intermediate then acts as a nucleophile, attacking the electron-deficient C4 position of 2,4,5-trichloropyrimidine. The choice of the C4 position as the site of attack is rationalized by the activating effect of the two adjacent chloro substituents.

Grignard_Method Indole 1H-Indole IndolylMgBr Indolylmagnesium bromide Indole->IndolylMgBr Deprotonation Grignard CH3MgBr (Grignard Reagent) Grignard->IndolylMgBr Product This compound IndolylMgBr->Product Nucleophilic Attack TCP 2,4,5-Trichloropyrimidine TCP->Product Byproduct MgBrCl Friedel_Crafts_Method Indole 1H-Indole Product This compound Indole->Product Electrophilic Attack TCP 2,4,5-Trichloropyrimidine Complex Activated Complex TCP->Complex LewisAcid AlCl3 (Lewis Acid) LewisAcid->Complex Activation Complex->Product Byproduct HCl + AlCl3 Palladium_Method cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII CMD Concerted Metalation- Deprotonation PdII->CMD Indole, Base IndolePd Indolyl-Pd(II)-Ar(Ln) CMD->IndolePd RedElim Reductive Elimination IndolePd->RedElim RedElim->Pd0 Regeneration Product_out Product RedElim->Product_out TCP_in 2,4,5-Trichloropyrimidine TCP_in->OxAdd Indole_in 1H-Indole

Safety Operating Guide

Proper Disposal of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions and operational steps, grounded in established chemical safety principles.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. This compound is a halogenated heterocyclic compound. While specific toxicological data may be limited, the molecular structure necessitates a cautious approach.

Key Hazard Considerations:

  • Halogenated Compound: The presence of two chlorine atoms on the pyrimidine ring classifies this compound as a halogenated organic. Such compounds can have environmental persistence and may require specific disposal routes, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[1] Halogenated and non-halogenated waste streams must always be kept separate to ensure proper disposal.[2][3]

  • Indole Moiety: Indole derivatives can exhibit biological activity and may be harmful if swallowed or absorbed through the skin.[2][4]

  • GHS Classifications: According to available safety data, this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes serious eye irritation (Category 2A).[5] A structurally similar compound, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, is also noted to cause skin and respiratory irritation.[6]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[5]
Skin Corrosion/Irritation(Potential)Structurally similar compounds cause skin irritation.[6]
Respiratory Irritation(Potential)Structurally similar compounds may cause respiratory irritation.[6]

This hazard profile mandates that this compound be managed as hazardous chemical waste from the point of generation to its final disposal.[7]

Personnel Protection and Engineering Controls

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and utilize proper engineering controls.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[2]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.

    • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage. This workflow is designed to be a self-validating system, minimizing the risk of accidental exposure or environmental release.

Proper segregation is the most critical step in a compliant waste management program.[8]

  • Designate as "Halogenated Organic Waste": All waste streams containing this compound must be classified as halogenated waste.

  • Separate Waste Streams: Maintain distinct waste containers for different types of waste to avoid dangerous chemical reactions and to facilitate proper disposal.

    • Solid Waste: Collect un-reusable solid this compound, contaminated PPE (gloves, weigh boats, etc.), and spent silica gel in a designated, compatible solid waste container.

    • Liquid Waste: Solutions containing the compound must be collected in a separate, designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[3]

    • Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.[2]

All hazardous waste must be collected in appropriate, well-maintained containers.[8][9]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3][8]

  • Labeling: Label waste containers clearly and accurately before adding the first drop of waste.[3] The label must include:

    • The words "HAZARDOUS WASTE".[8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Secure Storage: Keep waste containers tightly closed at all times, except when adding waste.[8][9]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Compatibility: Ensure that incompatible waste streams are not stored together.

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.

  • Documentation: The entire process, from generation to disposal, is governed by the Resource Conservation and Recovery Act (RCRA).[7] Generators are responsible for the waste from "cradle-to-grave," which includes ensuring the waste is properly documented on a hazardous waste manifest upon pickup.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Segregation & Collection cluster_store Phase 3: Containment & Storage cluster_dispose Phase 4: Final Disposal start Start: Generation of Waste assess Hazard Assessment (Halogenated, Toxic) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Stream ppe->segregate Proceed to waste collection solid Solid Waste (Halogenated) segregate->solid liquid Liquid Waste (Halogenated) segregate->liquid sharps Sharps Waste segregate->sharps label_cont Use Labeled, Compatible Container solid->label_cont liquid->label_cont sharps->label_cont store_saa Store in Satellite Accumulation Area (SAA) label_cont->store_saa close_cont Keep Container Tightly Closed store_saa->close_cont request Request EHS Pickup close_cont->request When container is full manifest Complete Hazardous Waste Manifest request->manifest end End: Compliant Disposal manifest->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container.

    • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

  • BenchChem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 3-Allyl-1H-indole: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Angene Chemical. (2025, April 6). Safety Data Sheet: this compound.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.

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Personal protective equipment for handling 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of this compound, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in establishing a safe handling protocol. Based on available safety data sheets (SDS) and information on structurally similar compounds, a summary of the hazards is presented below.

A Safety Data Sheet for this compound indicates that it is harmful if swallowed and causes serious eye irritation[1]. Structurally related compounds, such as other dichloropyrimidines and indole derivatives, are known to cause skin irritation and may lead to respiratory irritation[2][3][4][5][6]. Therefore, a comprehensive approach to personal protection is necessary.

Hazard ClassificationDescriptionPotential Effects
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion can lead to adverse health effects.
Serious Eye Irritation Causes serious eye irritation.[1]Direct contact with eyes can cause significant irritation and potential damage.
Skin Irritation (Presumed) May cause skin irritation based on related compounds.[2][3]Prolonged or repeated skin contact may lead to redness, itching, and inflammation.
Respiratory Irritation (Presumed) May cause respiratory irritation based on related compounds.[3][4]Inhalation of dust may irritate the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, designed to prevent exposure through all potential routes.

Protection TypeSpecificationRationale and Expert Insight
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][7]The primary known hazard is serious eye irritation[1]. Goggles provide a seal around the eyes to protect against dust particles and splashes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use.[2] A lab coat or other protective work clothing should be worn.[2]Although skin irritation is a presumed hazard, the dichloropyrimidine and indole moieties present in similar compounds are known skin irritants[2][3]. Nitrile gloves offer good resistance to a range of chemicals. A lab coat prevents incidental skin contact.
Respiratory Protection In case of dust or vapor formation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[2][8]To mitigate the risk of respiratory tract irritation from inhaling fine particles of the compound, especially when weighing or transferring the solid.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent contamination. This plan provides a step-by-step guide for the safe handling of this compound.

Engineering Controls

Always work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.[2]

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_container Store in Tightly Sealed Container handle_dissolve->storage_container storage_location Keep in a Cool, Dry Place storage_container->storage_location disp_waste Collect as Halogenated Waste storage_location->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_service Dispose via Licensed Service disp_label->disp_service

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[8]

    • Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.

    • Ventilation: Ensure your workspace, preferably a chemical fume hood, is clean and the ventilation is functioning correctly.

  • Handling:

    • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

    • Weighing: Use a balance within a contained space or with local exhaust ventilation to minimize the spread of dust.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage:

    • Container: Keep the compound in a tightly sealed, properly labeled container to prevent contamination.[2]

    • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[2]

Spill and Emergency Procedures

Spill Management

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures

These first aid measures are based on the available SDS[1].

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste. As a chlorinated heterocyclic compound, it falls under the category of halogenated organic waste.[9][10]

Waste Disposal Workflow

G Figure 2: Waste Disposal Decision Workflow start Waste Generated is_halogenated Contains Halogens (Cl, Br, F, I)? start->is_halogenated non_halogenated Collect in Non-Halogenated Organic Waste is_halogenated->non_halogenated No halogenated Collect in Halogenated Organic Waste is_halogenated->halogenated Yes label_container Label Container with Full Chemical Name and 'Waste' halogenated->label_container store_safe Store in a Secure, Ventilated Area label_container->store_safe professional_disposal Arrange for Pickup by a Licensed Waste Disposal Service store_safe->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the proper disposal of laboratory waste.

Disposal Protocol
  • Segregation: Do not mix halogenated waste with non-halogenated waste.[9]

  • Container: Use a designated, properly labeled, and leak-proof container for collecting waste containing this compound.

  • Labeling: Clearly label the waste container with "Halogenated Hazardous Waste" and list all the contents.

  • Storage: Keep waste containers tightly capped and store them in a designated, secure, and well-ventilated area.

  • Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service in accordance with institutional and local regulations.[2]

References

  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem.
  • Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole - Benchchem.
  • Personal protective equipment for handling 3-Allyl-1H-indole - Benchchem.
  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine - Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet - Angene Chemical.
  • 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID - PubChem.
  • CAS:937366-57-9 | C12H7Cl2N3 | this compound | Pharmalego.
  • In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability - Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • This compound - PubChemLite.
  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 14 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole - Lead Sciences.
  • 2,5-Dichloropyrimidine SDS, 22536-67-0 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet - CymitQuimica.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • 4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets - ECHEMI.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Personal protective equipment in your pharmacy.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS.
  • This compound [937366-57-9] | King-Pharm.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate.

Sources

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